molecular formula C5H4BClFNO2 B1587289 2-Chloro-3-fluoropyridine-4-boronic acid CAS No. 937595-71-6

2-Chloro-3-fluoropyridine-4-boronic acid

Cat. No.: B1587289
CAS No.: 937595-71-6
M. Wt: 175.35 g/mol
InChI Key: ZXGCWGYBIXCFMP-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoropyridine-4-boronic acid is a useful research compound. Its molecular formula is C5H4BClFNO2 and its molecular weight is 175.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-3-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGCWGYBIXCFMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391238
Record name 2-Chloro-3-fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937595-71-6
Record name 2-Chloro-3-fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3-fluoropyridine-4-boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique trifunctional nature—possessing a nucleophilic boronic acid, an electrophilic chloride, and an electron-withdrawing fluorine on a pyridine scaffold—offers chemists a versatile tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers and drug development professionals in leveraging this reagent to its full potential.

Introduction and Strategic Value

In the landscape of drug discovery, heteroaromatic scaffolds are of paramount importance, with the pyridine ring being a privileged structure in numerous FDA-approved therapeutics. The strategic placement of functional groups on this ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[1][2] this compound is a highly valuable reagent because it introduces a fluorinated and chlorinated pyridine moiety, which can significantly influence a compound's biological activity and pharmacokinetic profile.[1][3] This guide delves into the core attributes of this compound, providing an authoritative resource for its effective application.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. This compound is typically a solid at room temperature, and its key identifiers and properties are summarized below.

Core Data Summary
PropertyValueSource(s)
IUPAC Name (2-chloro-3-fluoro-4-pyridinyl)boronic acid[4]
CAS Number 937595-71-6[4][5]
Molecular Formula C₅H₄BClFNO₂[4][5]
Molecular Weight 175.35 g/mol [4][5]
Canonical SMILES B(C1=C(C(=NC=C1)Cl)F)(O)O[4]
InChIKey ZXGCWGYBIXCFMP-UHFFFAOYSA-N[4]
Appearance Solid (form)
Chemical Structure

The structural arrangement of the chloro, fluoro, and boronic acid groups on the pyridine ring dictates the molecule's reactivity.

Caption: Structure of this compound.

Synthesis and Purification Strategies

The synthesis of substituted pyridinylboronic acids is a well-documented field, typically relying on one of several major pathways. The most common approach involves a halogen-metal exchange followed by borylation.

General Synthetic Workflow

The synthesis of this compound generally begins with a suitably substituted pyridine precursor. A common strategy involves the deprotonation of a pyridine ring using a strong base like lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching the resulting organolithium species with a boron electrophile, such as triisopropyl borate.[6]

Caption: Generalized workflow for the synthesis of a pyridinylboronic acid.

This multi-step process requires rigorous control of reaction conditions, particularly temperature, to prevent side reactions.[6] Purification is often achieved via recrystallization or column chromatography to ensure the high purity required for subsequent coupling reactions.

Chemical Reactivity and Core Applications

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7] This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[8][9]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is a well-established, three-step process involving a palladium catalyst.[8][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

  • Transmetalation : The boronic acid, activated by a base, transfers its pyridinyl group to the palladium(II) complex. This is a crucial step where the C-B bond is exchanged for a C-Pd bond.

  • Reductive Elimination : The two organic moieties on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate L₂(R)Pd(II)-X Pd0->OxAdd Oxidative Addition ArX Aryl Halide (R-X) ArX->OxAdd Transmetalation Transmetalation Intermediate L₂(R)Pd(II)-Ar' OxAdd->Transmetalation Boronic Boronic Acid (Ar'-B(OH)₂) Boronic->Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Base->Boronic Activation Transmetalation->Pd0 Reductive Elimination Product Coupled Product (R-Ar') Transmetalation->Product

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

The presence of both chloro and fluoro substituents on the pyridine ring can influence the electronic properties and, consequently, the reactivity of the boronic acid in the transmetalation step.[10] While the boronic acid is the primary reactive site, the C-Cl bond can also participate in coupling under different, more forcing conditions, highlighting the compound's dual reactivity potential.[10]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required based on the specific substrate.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[11]

  • Solvent (e.g., 1,4-Dioxane/Water 4:1 mixture)[8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).[11]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent & Catalyst Addition : Under a positive pressure of inert gas, add the degassed solvent mixture, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).[8][11] Monitor the reaction's progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][11]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1]

Safety, Handling, and Storage

Proper handling of all chemical reagents is critical for ensuring laboratory safety. This compound should be handled in accordance with its Safety Data Sheet (SDS).

  • Hazards : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]

  • Handling : Use in a well-ventilated area or under a chemical fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[12][15] Avoid breathing dust and prevent contact with skin and eyes.[12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid :

    • Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[15]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][15]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[15]

Conclusion

This compound is a potent and versatile synthetic intermediate. Its value is anchored in its ability to participate reliably in Suzuki-Miyaura cross-coupling reactions, enabling the streamlined synthesis of complex, fluorinated pyridine-containing molecules. For researchers in pharmaceutical and agrochemical development, mastering the application of this reagent provides a direct route to novel chemical entities with potentially enhanced biological properties. The protocols and data presented in this guide offer a solid foundation for the successful integration of this building block into advanced synthetic programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Arkat USA, Inc. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. Retrieved from [Link]

  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Retrieved from [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

Sources

2-Chloro-3-fluoropyridine-4-boronic acid CAS number 937595-71-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic assembly of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in a vast number of pharmaceuticals. This compound has emerged as a highly valuable and versatile building block for precisely this purpose. Its unique substitution pattern—featuring chloro, fluoro, and boronic acid moieties on a pyridine core—provides a powerful tool for synthetic chemists to generate novel compounds with tailored properties.

This guide offers a comprehensive technical overview of this compound, delving into its chemical properties, reactivity, and principal applications. We will explore its central role in palladium-catalyzed cross-coupling reactions, provide field-proven experimental protocols, and discuss the causality behind its utility in the synthesis of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this key synthetic intermediate.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is the first step toward its effective application. This compound is a solid material whose stability and reactivity are dictated by its unique electronic and structural features.

PropertyValueSource
CAS Number 937595-71-6[1][2][3][4]
IUPAC Name (2-chloro-3-fluoro-4-pyridinyl)boronic acid[3]
Molecular Formula C₅H₄BClFNO₂[1][2][3][4]
Molecular Weight 175.35 g/mol [1][2][3][4]
Appearance White to off-white solid[5]
SMILES B(C1=C(C(=NC=C1)Cl)F)(O)O[3]
InChIKey ZXGCWGYBIXCFMP-UHFFFAOYSA-N[3]

The presence of two electron-withdrawing halogens (chlorine and fluorine) on the pyridine ring significantly influences the electronic nature of the molecule, impacting the reactivity of both the boronic acid group and the C-Cl bond.[6] As with many boronic acids, it is susceptible to dehydration to form a cyclic trimer anhydride (a boroxine) and should be handled and stored accordingly.[5]

Synthesis & Reactivity Profile

General Synthetic Approach

The synthesis of pyridinylboronic acids can be achieved through several established methods. A common and effective strategy involves a halogen-metal exchange followed by borylation. While the exact proprietary synthesis for this specific molecule is not detailed in publicly available literature, a plausible pathway can be inferred from general methodologies.

The process typically begins with a suitably substituted dihalopyridine. A regioselective halogen-metal exchange is performed using a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at cryogenic temperatures (e.g., ≤ -55 °C) to prevent side reactions.[7] The resulting pyridinyl-lithium intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate. An acidic aqueous workup hydrolyzes the borate ester to yield the final this compound.

G Precursor 2,4-Dichloro-3-fluoropyridine Step1 1. n-BuLi, THF, -78 °C (Halogen-Metal Exchange) Precursor->Step1 Intermediate Lithium Intermediate Step1->Intermediate Step2 2. B(O-iPr)₃ (Borylation) Intermediate->Step2 Step3 3. H₃O⁺ (Acidic Workup) Step2->Step3 Product This compound Step3->Product

Caption: Generalized synthetic workflow for pyridinylboronic acids.

Reactivity Insights

The primary utility of this molecule stems from the reactivity of the boronic acid moiety. It serves as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond at the C4 position of the pyridine ring.[5][6]

  • Nucleophilic Role: The boronic acid group is the workhorse of this reagent, readily participating in the transmetalation step of the Suzuki catalytic cycle.[6][8]

  • Electronic Modulation: The electron-withdrawing fluorine and chlorine atoms increase the acidity of the boronic acid and can influence the rate of transmetalation.[5][6]

  • Potential Electrophilic Site: The C-Cl bond at the C2 position is a potential site for a secondary cross-coupling reaction. While the C-Cl bond on an electron-deficient pyridine ring can be activated for oxidative addition to a palladium catalyst, this typically requires more forcing conditions than the Suzuki coupling at the boronic acid site.[6] This dual reactivity offers opportunities for sequential, site-selective functionalization.

Core Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acids.[8][9][10] this compound is an exemplary reagent for this transformation, allowing for the construction of 4-aryl or 4-heteroaryl pyridines, which are key structures in many pharmaceutical agents.[11]

Catalytic Cycle Mechanism

The reaction is driven by a palladium catalyst, which cycles through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X (Aryl Halide Complex) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII R¹-Pd(II)L₂-Ar (Di-organopalladium Complex) Transmetalation->Diaryl_PdII Boronate Ar-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetalation Ar group transfer Base Base (e.g., K₂CO₃) Base->Boronate Activation RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-Ar (Coupled Product) RedElim->Product BoronicAcid Ar-B(OH)₂ (2-Chloro-3-fluoropyridine -4-boronic acid) BoronicAcid->Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br or C-I) of the electrophilic coupling partner (an aryl or heteroaryl halide), forming a Pd(II) complex.[12]

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 2-chloro-3-fluoropyridinyl moiety) to the palladium center, displacing the halide.[12] This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12]

Field-Proven Experimental Protocol

This generalized protocol serves as a robust starting point for coupling this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials & Reagents

ComponentRoleTypical Examples
Aryl/Heteroaryl HalideElectrophileAryl bromides, iodides, or triflates
Boronic Acid Nucleophile This compound (1.1-1.5 equiv.)
Palladium CatalystCatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
LigandStabilizes CatalystSPhos, RuPhos, PPh₃ (if not pre-ligated)
BaseActivates Boronic AcidK₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)
SolventReaction MediumDioxane, Toluene, DME, often with H₂O

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if necessary, the ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3-fluoropyridine.[13]

G Setup 1. Combine Reagents (Halide, Boronic Acid, Base) Inert 2. Add Catalyst & Purge with N₂/Ar Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat & Stir (Monitor by TLC/LC-MS) Solvent->React Workup 5. Cool, Dilute, & Extract React->Workup Purify 6. Dry & Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring the reagent's integrity and the safety of laboratory personnel. The following guidelines are based on standard safety data sheets.

Safety & Precautionary Data

Hazard StatementDescription
H315Causes skin irritation.[14]
H319Causes serious eye irritation.[14]
H335May cause respiratory irritation.[14]
  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] Avoid formation of dust and aerosols.[15][16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15][16] For long-term stability and to prevent dehydration into the boroxine, storage in a freezer at temperatures under -20°C is recommended.[1][18]

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse with pure water for at least 15 minutes.[15] If inhaled, move the person to fresh air.[14][15] In all cases of significant exposure, seek medical attention.[15]

Conclusion: An Enabling Reagent for Discovery

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined reactivity in the Suzuki-Miyaura coupling provides a reliable and efficient method for constructing complex heteroaromatic systems.[19] The strategic placement of the chloro and fluoro substituents offers medicinal chemists levers to fine-tune steric and electronic properties, enhance metabolic stability, and improve binding affinity of target molecules.[5][9] By understanding its properties, reactivity, and handling requirements, researchers can fully leverage the synthetic power of this versatile building block to accelerate the discovery and development of next-generation therapeutics and functional materials.

References

  • This compound | 937595-71-6. Angene. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • This compound. Hebei Summedchem Co., Ltd.. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. ARKAT USA, Inc.. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Organics. [Link]

  • Preparation method for 2-fluoropyridine-4-boric acid.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PubMed Central, National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. YouTube. [Link]

  • Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Acme Organics. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 2-Chloro-3-fluoropyridine-4-boronic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis leverages a highly regioselective ortho-lithiation of the 2-chloro-3-fluoropyridine scaffold, followed by borylation and subsequent hydrolysis. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and essential analytical characterization data. It is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this versatile compound.

Introduction: The Significance of a Polysubstituted Pyridine Boronic Acid

Substituted pyridine boronic acids are indispensable tools in modern organic synthesis, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The title compound, this compound (CAS 937595-71-6), is of particular interest due to its unique trifunctional substitution pattern. The presence of a chlorine atom, a fluorine atom, and a boronic acid moiety on the pyridine ring offers orthogonal reactivity, enabling sequential and selective functionalization.

The 2-chloro substituent can participate in various cross-coupling reactions or be a site for nucleophilic aromatic substitution. The 3-fluoro substituent significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physiological properties of its derivatives. The 4-boronic acid group is a versatile handle for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling.[3][4] This trifecta of functionalities makes this compound a highly sought-after intermediate for the synthesis of complex molecules in drug discovery and advanced materials.

This guide will detail a reliable synthetic pathway, focusing on the critical regioselective deprotonation of the starting material, 2-chloro-3-fluoropyridine.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the carbon-boron bond. This leads to a lithiated or Grignard-type intermediate of 2-chloro-3-fluoropyridine, which can be trapped with a suitable boron electrophile.

The key challenge in this synthesis is the regioselective functionalization of the 2-chloro-3-fluoropyridine ring. The starting material possesses two halogen substituents and three C-H bonds, presenting multiple potential sites for reaction. A directed ortho-metalation (DoM) strategy is the most promising approach. In this strategy, a substituent on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate an adjacent position.

In the case of 2-chloro-3-fluoropyridine, the fluorine atom at the 3-position is a known, albeit weak, ortho-directing group. More importantly, the combined electron-withdrawing effects of both the 2-chloro and 3-fluoro substituents will increase the acidity of the C-H protons on the pyridine ring, particularly at the C4 and C6 positions. The acidity of the C4 proton is expected to be significantly enhanced due to its proximity to the fluorine atom. Therefore, a directed ortho-lithiation using a strong, sterically hindered base like lithium diisopropylamide (LDA) is predicted to selectively deprotonate the C4 position.[5][6][7] This approach avoids potential complications of halogen-metal exchange that might occur with alkyllithiums like n-butyllithium.

The proposed forward synthesis, therefore, involves three main stages:

  • Synthesis of the Starting Material : Preparation of 2-chloro-3-fluoropyridine.

  • Regioselective Lithiation and Borylation : Directed ortho-lithiation of 2-chloro-3-fluoropyridine at the C4 position with LDA, followed by quenching with a borate ester.

  • Hydrolysis : Conversion of the resulting boronic ester to the final boronic acid.

G Target This compound Intermediate2 2-Chloro-3-fluoropyridine-4-boronic ester Target->Intermediate2 Hydrolysis Intermediate1 4-Lithio-2-chloro-3-fluoropyridine Intermediate2->Intermediate1 Borylation (e.g., B(O-iPr)3) StartingMaterial 2-Chloro-3-fluoropyridine Intermediate1->StartingMaterial Regioselective Lithiation (LDA)

Experimental Protocols

Safety Precaution: Organolithium reagents such as LDA and n-butyllithium are pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) in flame-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and suitable gloves, must be worn at all times.[6][8][9][10][11]

Synthesis of 2-Chloro-3-fluoropyridine (Starting Material)

The starting material, 2-chloro-3-fluoropyridine, can be synthesized from 2-chloro-3-aminopyridine via a diazotization reaction.[12][13]

Reaction Scheme:

G

Step-by-Step Protocol:

  • To a solution of tert-butyl nitrite (1.1-1.2 equivalents) and copper(II) fluoride (1.1-1.3 equivalents) in an organic solvent (e.g., acetonitrile) under an inert atmosphere, add 2-chloro-3-aminopyridine (1.0 equivalent).

  • Maintain the reaction temperature between 0-60 °C for 1-10 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-chloro-3-fluoropyridine.

Parameter Value Reference
Starting Material2-chloro-3-aminopyridine[12]
Reagentstert-butyl nitrite, Copper(II) fluoride[12]
SolventAcetonitrile, Ethanol, or Isopropanol[12][13]
Temperature0-60 °C[12][13]
Yield>60%[12]
Synthesis of this compound

This stage involves the critical regioselective lithiation and subsequent borylation.

Reaction Scheme:

G cluster_1 Synthesis of this compound 2-chloro-3-fluoropyridine 2-chloro-3-fluoropyridine Intermediate Intermediate 2-chloro-3-fluoropyridine->Intermediate 1. LDA, THF, -78 °C Boronic Ester Boronic Ester Intermediate->Boronic Ester 2. B(O-iPr)3 Final Product Final Product Boronic Ester->Final Product 3. H3O+

Step-by-Step Protocol:

  • Preparation of LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloro-3-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -75 °C. Stir the reaction mixture at this temperature for 1-2 hours. The regioselective deprotonation at the C4 position is expected to occur under these conditions.[14]

  • Borylation: To the solution containing the lithiated intermediate, add triisopropyl borate (1.2-1.5 equivalents) dropwise at -78 °C. The reaction is typically rapid. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., 2 M HCl) until the pH is acidic (pH ~2-3). Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product. The purification of boronic acids can be challenging. Recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture) is a common method. Alternatively, a purification technique involving the formation of a diethanolamine adduct can be employed.

Parameter Value Rationale/Reference
Lithiating AgentLithium diisopropylamide (LDA)Sterically hindered base to promote deprotonation over nucleophilic attack.[7]
SolventAnhydrous Tetrahydrofuran (THF)Standard solvent for organolithium reactions.
Lithiation Temperature-78 °CLow temperature is crucial to ensure regioselectivity and prevent side reactions.[14]
Boron ElectrophileTriisopropyl borateCommon and effective reagent for trapping lithiated species to form boronic esters.
HydrolysisAqueous Acid (e.g., 2 M HCl)Standard procedure for converting boronic esters to boronic acids.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Technique Expected Observations for this compound
¹H NMR Three aromatic protons are expected in the aromatic region of the spectrum. The chemical shifts will be influenced by the electron-withdrawing substituents.
¹³C NMR Five distinct signals for the pyridine ring carbons. The carbon attached to the boron atom will show a characteristic broad signal.
¹⁹F NMR A single resonance corresponding to the fluorine atom at the C3 position.
¹¹B NMR A broad singlet characteristic of a boronic acid.
Mass Spec. The molecular ion peak corresponding to the molecular weight of the compound (175.35 g/mol ) should be observed, along with its characteristic isotopic pattern for chlorine.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful regioselective lithiation of the 2-chloro-3-fluoropyridine starting material. The use of lithium diisopropylamide at low temperatures is a robust and scientifically sound strategy to achieve the desired C4-lithiated intermediate, which can then be efficiently converted to the target boronic acid. This technical guide provides a detailed and well-grounded protocol to enable researchers to synthesize this valuable and versatile building block for applications in drug discovery and materials science. Adherence to strict safety protocols, particularly when handling pyrophoric reagents, is paramount for the successful and safe execution of this synthesis.

References

  • Collum, D. B., et al. "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis." Journal of the American Chemical Society, 2011.
  • UC Riverside EH&S. "Procedures for Safe Use of Pyrophoric Organolithium Reagents." 2009 . [Link]

  • J&K Scientific. "Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices." 2023 . [Link]

  • J&K Scientific. "Tips to Safely and Effectively Use Organolithium Compounds." 2021 . [Link]

  • Legros, J., et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 2022 . [Link]

  • Wikipedia. "Boronic acid." N.d. [Link]

  • UC Irvine Environmental Health & Safety. "Procedures for Safe Use of Pyrophoric Organolithium Reagents." 2024 . [Link]

  • Organic Chemistry Portal. "Boronic acid synthesis by hydrolysis." N.d. [Link]

  • Google Patents. "Preparing method of 2-chloro-3-fluoropyridine." CN102584689A.
  • JTI. "Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE)." N.d. [Link]

  • Semantic Scholar. "Internal and external catalysis in boronic ester networks." N.d. [Link]

  • eScholarship. "Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions." N.d. [Link]

  • De Gruyter. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." 2013 . [Link]

  • NIH. "Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans." N.d. [Link]

  • RSC Publishing. "Polyhalogenoaromatic compounds. Part XIX. Metal–halogen exchange reactions of n-butyl-lithium with tetrabromo-4-pyridyl and tetrachloro-2-pyridyl derivatives." Journal of the Chemical Society C, 1971 . [Link]

  • ResearchGate. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." 2021 . [Link]

  • BYU ScholarsArchive. "LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE." 2013 . [Link]

  • Google Patents. "Preparing method of 2-chloro-3-fluoropyridine." CN102584689A.
  • Google Patents. "Preparation method of 2-amino-3-fluoropyridine." CN105669539A.
  • HETEROCYCLES. "DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES." 2015 . [Link]

  • Arkivoc. "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange." 2021 . [Link]

  • ResearchGate. "Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?" N.d. [Link]

  • ResearchGate. "How to purify boronic acids/boronate esters?" 2016 . [Link]

  • Reddit. "Purification of boronic acids?" 2017 . [Link]

  • Organic Syntheses. "3-pyridylboronic acid." 2005 . [Link]

  • PubMed. "Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium." N.d. [Link]

  • Evans Group, Harvard University. "lithium halogen exchange #1 revised." N.d. [Link]

  • NIH. "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." N.d. [Link]

  • Scholarship @ Claremont. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters." N.d. [Link]

  • ResearchGate. "Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions." N.d. [Link]

  • NIH. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." N.d. [Link]

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2-Chloro-3-fluoropyridine-4-boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in modern synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore its central role and reactivity in palladium-catalyzed cross-coupling reactions, present detailed experimental protocols, and discuss its applications in the strategic design of novel pharmaceutical agents. This document is intended to serve as a key resource for scientists leveraging this versatile reagent to accelerate research and development programs.

Introduction: The Strategic Value of Functionalized Pyridine Scaffolds

Substituted pyridines are privileged structures in drug discovery, forming the core of numerous approved therapeutic agents. Their ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings makes them a cornerstone of medicinal chemistry design.[1] The introduction of specific functional groups, such as halogens and boronic acids, transforms the simple pyridine ring into a powerful and versatile synthetic intermediate.

This compound emerges as a particularly valuable reagent. The boronic acid moiety is a key participant in Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for forging carbon-carbon bonds.[2][3] Concurrently, the chloro and fluoro substituents offer unique electronic properties and potential sites for further, orthogonal functionalization. The fluorine atom, in particular, can enhance crucial drug-like properties such as metabolic stability, binding affinity, and bioavailability.[2][4] This guide provides the foundational knowledge and practical insights required to effectively utilize this compound in complex synthetic endeavors.

Physicochemical & Structural Properties

A precise understanding of a reagent's fundamental properties is paramount for its successful application. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5]

PropertyValueSource(s)
Molecular Weight 175.35 g/mol [6][7][8]
Molecular Formula C₅H₄BClFNO₂[6][7]
CAS Number 937595-71-6[6][7]
IUPAC Name (2-chloro-3-fluoro-4-pyridinyl)boronic acid[6]
Physical Form Solid[5]
Canonical SMILES B(C1=C(C(=NC=C1)Cl)F)(O)O[6]
InChI Key ZXGCWGYBIXCFMP-UHFFFAOYSA-N[6]

Diagram 1: 2D Chemical Structure

Caption: 2D structure of this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoborane and an organohalide.[9][10]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[3] This boronate then transfers its organic group (the 2-chloro-3-fluoropyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The presence of the C-Cl bond on the pyridine ring and the C-B bond of the boronic acid creates a molecule with two potential reaction sites. However, under typical Suzuki conditions, the C-B bond is significantly more reactive, establishing the compound's role as the nucleophilic component. The C-F bond is substantially stronger and remains inert under these conditions.[11]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents), finely ground and dried

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware (Schlenk flask or reaction vial), inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₂CO₃ (3.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and PPh₃ (0.04 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add the degassed dioxane/water solvent mixture via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (aryl bromide).

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated brine solution.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-3-fluoropyridine product.[12]

Synthesis and Derivatization Pathways

The synthesis of pyridinylboronic acids can be achieved through several established methods. A common approach involves a halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate ester.

Diagram 3: Generalized Synthetic Approach

Synthesis_Pathway Start Polyhalogenated Pyridine Precursor Step1 Halogen-Metal Exchange (e.g., n-BuLi, -78°C) Start->Step1 Intermediate Lithiate Pyridine Intermediate Step1->Intermediate Step2 Borylation (e.g., B(OiPr)₃) Intermediate->Step2 Ester Boronic Ester Intermediate Step2->Ester Step3 Hydrolysis (Aqueous Acid) Ester->Step3 Product This compound Step3->Product

Caption: A conceptual pathway for synthesizing pyridine boronic acids.

Applications in Drug Discovery

Boronic acids are pivotal in pharmaceutical discovery, serving as key intermediates for building complex molecular architectures.[4][13][14] The this compound scaffold is particularly advantageous for:

  • Scaffold Hopping and Library Synthesis : It provides a rigid, aromatic core that can be readily elaborated through Suzuki coupling, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

  • Improving Pharmacokinetic Properties : The fluoropyridine motif is often incorporated by medicinal chemists to enhance metabolic stability, modulate pKa, and improve cell permeability, thereby optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

  • Targeted Inhibitor Design : Pyridine rings are excellent hydrogen bond acceptors and can mimic interactions of endogenous ligands. This makes the resulting biaryl structures potent candidates for enzyme inhibitors, such as kinases, or receptor modulators.[1][15]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as a combustible solid and can cause irritation.[5][16][17]

Key Safety Protocols:

  • Handling : Always handle in a well-ventilated area or a chemical fume hood.[18][19] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][20] Avoid formation and inhalation of dust.[16][18]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[18][20]

    • Skin : Wash off with soap and plenty of water.[18][20]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[20]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[18]

Hazard StatementDescriptionPrecautionary Code
H315Causes skin irritationP280
H319Causes serious eye irritationP280
H335May cause respiratory irritationP261, P271

Table based on data from multiple sources.[16][17]

Conclusion

This compound is a high-value, versatile reagent with a well-defined role in modern organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to complex biaryl molecules. For researchers in drug discovery, the unique combination of a reactive boronic acid handle and a functionalized fluoropyridine ring offers a powerful tool for constructing novel chemical entities with potentially enhanced pharmacological properties. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable scientists to fully exploit the synthetic potential of this important building block.

References

  • PubChem. This compound | C5H4BClFNO2. [Link]

  • Shaoxing ZL-Materials Co.,Ltd. 2-氯-3-氟吡啶-4-硼酸| CAS 937595-71-6. [Link]

  • 2a biotech. This compound. [Link]

  • ARKAT USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Google Patents. CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

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Physical and chemical properties of 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-fluoropyridine-4-boronic acid: Properties, Reactivity, and Applications in Modern Synthesis

Introduction

This compound, identified by its CAS number 937595-71-6, is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its unique structure, which combines a pyridine core with chloro and fluoro substituents and a reactive boronic acid moiety, makes it an invaluable reagent in modern organic synthesis. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, reactivity—particularly in the context of palladium-catalyzed cross-coupling reactions—and its applications in the synthesis of complex molecules.

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[4][5] The strategic placement of the halogen atoms not only modulates the electronic properties of the pyridine ring but also offers additional sites for subsequent chemical transformations, enhancing its versatility in multi-step synthetic pathways.[6]

Part 1: Physicochemical and Structural Characteristics

The structural and electronic properties of this compound are fundamental to its reactivity and handling. The presence of two electron-withdrawing halogen atoms (chlorine and fluorine) on the pyridine ring significantly influences the molecule's electronic distribution, which can enhance its performance in cross-coupling reactions.[6][7]

Key Properties

A summary of the compound's core physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name (2-chloro-3-fluoro-4-pyridinyl)boronic acid[1]
CAS Number 937595-71-6[1][2][3]
Molecular Formula C₅H₄BClFNO₂[1][2]
Molecular Weight 175.35 g/mol [1][2]
Appearance Solid
SMILES B(C1=C(C(=NC=C1)Cl)F)(O)O[1]
InChIKey ZXGCWGYBIXCFMP-UHFFFAOYSA-N[1]
Stability and Storage

Proper storage is critical to maintain the integrity and reactivity of boronic acids. This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[8] It should be kept away from incompatible materials such as strong oxidizing agents. Following these storage protocols minimizes degradation pathways like protodeboronation, ensuring the reagent's efficacy for synthetic applications.[9]

Part 2: Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not extensively published in readily available literature, its preparation would likely follow established methodologies for pyridinylboronic acids. These methods often involve the metal-halogen exchange of a corresponding halopyridine followed by borylation with a trialkyl borate, or palladium-catalyzed cross-coupling of a dihalopyridine with a diboron reagent.

Reactivity in Suzuki-Miyaura Coupling

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between the boronic acid (the nucleophile) and an aryl or vinyl halide/triflate (the electrophile) using a palladium catalyst.[4][9] This capability is crucial for synthesizing the biaryl and heteroaryl scaffolds that are prevalent in many pharmaceutical agents.[5][10]

Catalytic Cycle Mechanism

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pdiil_complex Ar-Pd(II)-X (L_n) oxidative_add->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_aryl_complex Ar-Pd(II)-Ar' (L_n) transmetalation->pdiil_aryl_complex reductive_elim Reductive Elimination pdiil_aryl_complex->reductive_elim reductive_elim->pd0 product_out Ar-Ar' reductive_elim->product_out arx_in Ar-X arx_in->oxidative_add ar_boron_in Ar'-B(OR)₂ + Base ar_boron_in->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates to achieve maximum yield.[6][7][11]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3 mol%), and base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Workflow start Start reagents 1. Combine solid reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Base start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Dilute, Wash with H₂O & Brine) monitor->workup purify 7. Dry and Purify (Dry over Na₂SO₄, Concentrate, Column Chromatography) workup->purify product Final Product purify->product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 3: Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of halogen atoms like fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[11] this compound is therefore a highly valuable building block for introducing this desirable motif into potential drug candidates.[10]

The field of medicinal chemistry has increasingly leveraged boronic acids, not just as synthetic intermediates but as pharmacophores themselves. The first boronic acid-containing drug, Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, was approved in 2003, paving the way for further exploration of organoboron compounds as therapeutic agents.[12][13] The use of building blocks like this compound enables the rapid synthesis of compound libraries, accelerating the discovery of new lead compounds for a wide range of diseases.[5]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][15] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility. Do not allow it to enter sewer systems.[8]

Conclusion

This compound is a potent and versatile synthetic building block with significant utility in research and development, particularly within the pharmaceutical sector. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the desirable properties imparted by its fluorinated and chlorinated pyridine core, makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, reaction protocols, and safety requirements allows scientists to effectively leverage this reagent in the pursuit of novel chemical entities.

References

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  • Schütze, M. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Technische Universität Bergakademie Freiberg.
  • Google Patents. (2015). CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid.
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  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
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  • eBay. (n.d.). [1016223-CHE] UGG Women's Classic Short II (Chestnut) Boot. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-Chloro-3-fluoropyridine-4-boronic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heteroaryl boronic acids stand out as exceptionally versatile building blocks.[1][2] Their role in carbon-carbon bond formation, particularly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures found in numerous pharmaceuticals and advanced materials.[3][4] Among these critical reagents, 2-Chloro-3-fluoropyridine-4-boronic acid (CAS No. 937595-71-6) has emerged as a compound of significant interest. Its unique substitution pattern—featuring a pyridine core functionalized with both a chloro and a fluoro group—offers a nuanced electronic profile that is highly valuable for drug discovery programs.[5][6] The presence of the pyridine nitrogen and the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and bioavailability in the final target molecules.[5]

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer field-proven insights into its structure, nomenclature, practical handling, and core applications. As a self-validating resource, it is designed to empower researchers to leverage this reagent's full potential with both confidence and scientific rigor.

Part 1: Core Compound Profile

A precise understanding of a reagent's identity is the foundation of reproducible science. The key identifiers and structural properties of this compound are summarized below.

Structure and Nomenclature

The compound's formal IUPAC name is (2-chloro-3-fluoro-4-pyridinyl)boronic acid.[7] This nomenclature precisely describes the connectivity: a boronic acid [-B(OH)₂] group at the 4-position of a pyridine ring, which is further substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position.

2D Structure of this compound

Figure 1. 2D Chemical Structure. Source: PubChem CID 3302310.[7]

Table 1: Compound Identification and Properties

IdentifierValueSource(s)
IUPAC Name (2-chloro-3-fluoro-4-pyridinyl)boronic acid[7]
CAS Number 937595-71-6[7][8][9][10]
Molecular Formula C₅H₄BClFNO₂[7][8][9]
Molecular Weight 175.35 g/mol [7][9]
Physical Form White to off-white crystalline solid[11]

Part 2: Synthesis Strategies for Functionalized Pyridylboronic Acids

The synthesis of highly substituted pyridylboronic acids like this compound typically relies on established organometallic methodologies. While multiple routes exist, one of the most common and robust approaches is the halogen-metal exchange of a suitably functionalized halopyridine followed by quenching with a borate ester.

The causality behind this choice is rooted in efficiency and regioselectivity. Starting from a polysubstituted pyridine (e.g., 2-chloro-3-fluoro-4-iodopyridine), a strong organolithium base such as n-butyllithium at low temperatures (e.g., -78 °C) can selectively perform a lithium-halogen exchange at the most labile position (typically C-I or C-Br over C-Cl). This generates a highly nucleophilic pyridyl-lithium intermediate, which is then trapped by an electrophilic boron source, most commonly triisopropyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid. The low temperature is critical to prevent unwanted side reactions and decomposition of the thermally sensitive organolithium intermediates.

A generalized workflow for this synthetic approach is illustrated below.

G cluster_prep Step 1: Halogen-Metal Exchange cluster_borylation Step 2: Borylation & Hydrolysis A 2-Chloro-3-fluoro-4-halopyridine (Halogen = Br or I) B n-BuLi or s-BuLi THF, -78 °C A->B Add C Pyridyl-lithium Intermediate B->C Reacts to form D Triisopropyl borate B(O-iPr)₃ C->D Trapped by E Boronate Ester Complex D->E Quenches to form F Aqueous Acid Workup (e.g., HCl, NH₄Cl) E->F G This compound (Final Product) F->G Hydrolyzes to yield

Diagram 1: Generalized workflow for pyridylboronic acid synthesis.

Part 3: The Suzuki-Miyaura Coupling: A Cornerstone Application

The paramount application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[3][12] This reaction is a workhorse in drug discovery for its remarkable functional group tolerance, mild reaction conditions, and ability to efficiently forge C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceutical agents.[5][12]

Mechanistic Insights & The Role of Substituents

The choice of this specific reagent is often deliberate and strategic. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the inherent π-electron deficiency of the pyridine ring, modulates the electronic properties of the boronic acid. A key insight from field experience is that the 2-chloro substituent can reduce the Lewis basicity of the pyridine nitrogen.[3][13] This is advantageous because it minimizes the potential for the pyridine nitrogen to coordinate to and inhibit the palladium catalyst, a common failure mode when working with simpler pyridylboronic acids.[3][13] This feature leads to more robust and reproducible coupling outcomes.

The catalytic cycle, shown below, is a self-validating system involving three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-3-fluoropyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex as the final coupled product, regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(Ar¹)X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Coupled Product) reductive_elimination->product ar1_x Ar¹-X (Aryl Halide) ar1_x->oxidative_addition boronic_acid Ar²-B(OH)₂ (this compound) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Diagram 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating methodology for the coupling of an aryl bromide with this compound. It includes built-in checks for ensuring an inert atmosphere, which is critical for catalyst stability.

Materials:

  • Aryl Bromide (1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.

  • Reagent Addition: To the cooled flask, add the aryl bromide, this compound, base, and palladium catalyst under a positive pressure of inert gas. The order of addition of solids is generally not critical.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.

  • Degassing (Critical Step): Subject the resulting slurry to three cycles of "freeze-pump-thaw" or, alternatively, bubble the inert gas through the solution for 15-20 minutes to thoroughly remove any dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench by adding water and dilute with an organic solvent like ethyl acetate.

    • Separate the organic layer. Wash sequentially with water and then brine to remove inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Part 4: Stability, Handling, and Safety

While boronic acids are more stable than many other organometallic reagents, proper handling is paramount for both safety and experimental success.[11]

Stability Considerations

Boronic acids can be susceptible to protodeboronation (loss of the boronic acid group) under harsh acidic or basic conditions.[11] They also have a tendency to form cyclic anhydrides (boroxines) upon standing, particularly if exposed to dehydrating conditions. While this is often a reversible process, using the boronic ester form (e.g., the pinacol ester) can enhance stability for long-term storage or under challenging reaction conditions.[14][15]

Safety and Personal Protective Equipment (PPE)

This compound is an irritant. Adherence to standard laboratory safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Statements

CodeStatementSource
H315 Causes skin irritation[10]
H319 Causes serious eye irritation[10]
H335 May cause respiratory irritation[10]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[10]
P280 Wear protective gloves/protective clothing/eye protection/face protection[10]

Mandatory PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Work should be performed in a well-ventilated chemical fume hood.

Conclusion

This compound is more than a simple catalog chemical; it is a sophisticated building block designed for high-stakes applications in pharmaceutical and materials science. Its carefully balanced electronic properties, particularly the mitigation of catalyst inhibition via the 2-chloro substituent, provide a distinct advantage in complex syntheses. By understanding its structural nuances, synthetic origins, and the mechanistic basis of its reactivity in the Suzuki-Miyaura coupling, researchers can confidently and effectively deploy this reagent to accelerate the discovery and development of novel chemical entities.

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An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role and Inherent Challenges of a Modern Building Block

2-Chloro-3-fluoropyridine-4-boronic acid is a substituted heterocyclic organoboron compound that has emerged as a valuable building block in contemporary organic synthesis and medicinal chemistry. Its utility is primarily rooted in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures prevalent in pharmaceutical candidates. The specific arrangement of chloro, fluoro, and boronic acid functionalities on the pyridine ring offers unique electronic properties and steric influences, making it a sought-after intermediate for targeted drug design.

However, the efficacy of boronic acids, including this compound, is intrinsically linked to their chemical integrity. Boronic acids as a class are known for their unique stability challenges; they are susceptible to various degradation pathways that can compromise sample purity, reduce reaction yields, and introduce confounding variables into experimental results.[1] This guide provides a comprehensive overview of the stability profile of this compound, details the mechanisms of its degradation, and establishes scientifically grounded protocols for its optimal storage and handling. By understanding the causality behind these procedures, researchers can ensure the compound's reliability and reproducibility in their synthetic endeavors.

Core Chemical and Physical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability.

PropertyValueSource
IUPAC Name (2-chloro-3-fluoro-4-pyridinyl)boronic acid[2]
CAS Number 937595-71-6[2][3]
Molecular Formula C₅H₄BClFNO₂[2][3]
Molecular Weight 175.35 g/mol [2][3]
Appearance Solid (typically an off-white to white powder)

The Chemical Stability Profile: Understanding Degradation

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, which dictates much of their reactivity and stability.[4] While many aryl boronic acids can be handled in air, their stability is not absolute.[5] Heterocyclic boronic acids, in particular, can be notoriously unstable.[1] The principal degradation pathways for this compound are oxidative deboronation and dehydration/hydrolysis.

Oxidative Deboronation

This is a significant degradation pathway that cleaves the carbon-boron bond. The mechanism involves the attack of an oxidizing agent, such as atmospheric oxygen or residual peroxides in solvents, on the electron-deficient boron atom.[6] This leads to the formation of a labile boronate ester intermediate, which is rapidly hydrolyzed to yield the corresponding phenol (2-chloro-3-fluoro-4-hydroxypyridine) and boric acid.[6] While kinetically slow for many boronic acids at room temperature, this process can be accelerated by heat, light, and the presence of metallic impurities.[1][5]

Dehydration and Boroxine Formation

Boronic acids can undergo intermolecular dehydration, especially upon heating or under vacuum, to form cyclic trimers known as boroxines. This is a reversible equilibrium reaction. While boroxines are often competent in coupling reactions, their formation changes the molecular weight and physical properties of the material, which can lead to inaccuracies in weighing and stoichiometry calculations. The presence of water will shift the equilibrium back toward the monomeric boronic acid.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This pathway is a known issue for unstable boronic acids, particularly heterocyclic derivatives, and can be accelerated by heat and the presence of base or acid.[1]

Caption: Key degradation pathways for this compound.

Critical Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of the compound. Control over these variables is the cornerstone of effective storage and handling.

  • Moisture: Water is a reactant in both oxidative deboronation and the hydrolysis of boroxines back to the boronic acid. High humidity is detrimental and promotes degradation. Safety data sheets consistently recommend storage in dry conditions.[7][8]

  • Temperature: Elevated temperatures provide the activation energy needed to overcome kinetic barriers for degradation pathways, especially protodeboronation and dehydration.[1] Therefore, cool storage conditions are mandated.[7][9]

  • Air (Oxygen): As the primary oxidant, atmospheric oxygen is a key driver of deboronation.[6] The impact is more pronounced once a container is opened and the inert atmosphere from the manufacturer is replaced.

  • Light: Photons can provide the energy to initiate radical oxidation processes. While not as critical as moisture and air for this specific compound, protection from light is a standard best practice for preserving reactive organic reagents.

  • pH: The stability of boronic acids can be pH-dependent. In aqueous solutions, an equilibrium exists between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species, which can affect reactivity and stability.[10][11]

Scientifically Validated Storage Protocols

The goal of a storage protocol is to mitigate the impact of the environmental factors listed above. The following protocols are designed to be self-validating by creating an environment where degradation is kinetically disfavored.

Summary of Storage Conditions
ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of all degradation pathways.[9]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative deboronation.
Moisture Tightly sealed container in a dry locationPrevents hydrolysis and minimizes water-mediated degradation.[7][8]
Light Amber glass vial or storage in the darkPrevents potential photo-oxidation.
Step-by-Step Storage Procedures

A. Unopened Container (Long-Term Archival)

  • Verification: Upon receipt, confirm the container seal is intact.

  • Location: Place the unopened container in a refrigerator (2-8 °C).

  • Inventory: Log the compound in your chemical inventory with its location and date of receipt. No further action is needed until first use.

B. Opened Container (Short- and Long-Term Use)

  • Inert Atmosphere is Key: The first opening is the most critical moment. If possible, open the container inside a glovebox or glove bag filled with an inert gas.

  • Aliquotting: If large quantities were purchased, it is highly advisable to immediately aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to the laboratory atmosphere.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the primary vial(s) inside a larger, sealed secondary container (e.g., a small desiccator jar or a sealed plastic box) that contains a desiccant (e.g., Drierite® or silica gel).

  • Storage: Place the secondary container in a refrigerator (2-8 °C).

Caption: Decision workflow for the proper storage of the boronic acid.

Experimental Handling: Preserving Integrity at the Bench

Proper handling during experimental setup is as crucial as long-term storage.

  • Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This prevents atmospheric moisture from condensing onto the cold solid.

  • Weighing and Transfer: Whenever possible, perform weighing and transfers in a glovebox. If a glovebox is unavailable, work quickly and efficiently in a fume hood with low airflow. Minimize the time the container is open.

  • Atmosphere Management: For opened bulk containers, flush the headspace with a gentle stream of argon or nitrogen before resealing.

  • Solvent Choice: Use dry (anhydrous) solvents for preparing stock solutions, as residual water can initiate hydrolysis.

  • Solution Stability: Boronic acids are generally less stable in solution than as dry solids. Prepare solutions fresh for use whenever possible. If a stock solution must be stored, store it under an inert atmosphere in a tightly sealed vial at low temperature (0 to -20 °C), and for the shortest duration possible. Perform a quality control check (e.g., NMR or LC-MS) if storing for an extended period.

Conclusion

This compound is a powerful synthetic tool whose utility depends on its chemical purity. Its primary vulnerabilities are oxidative deboronation and moisture-driven dehydration or hydrolysis. By implementing a storage and handling strategy centered on the rigorous exclusion of atmospheric moisture and oxygen and the maintenance of low temperatures, researchers can protect the compound's integrity. The use of an inert atmosphere, proper aliquotting, and careful handling at the bench are not mere suggestions but are integral parts of a self-validating protocol that ensures the reliability and success of the sensitive chemical transformations in which this valuable reagent is employed.

References

  • [No Title], vertexaisearch.cloud.google.com, N/A.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • MIDA boronates are hydrolysed fast and slow by two different mechanisms, NIH, 2017.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2), N/A, N/A.
  • This compound Safety D
  • 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety D
  • 2-Chloro-5-fluoropyridine-4-boronic acid, Apollo Scientific, N/A.
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  • Boronic acid with high oxidative stability and utility in biological contexts, PNAS, 2021.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study, ResearchG
  • Boronic acid with high oxidative stability and utility in biological contexts, NIH, 2021.
  • Boronic acid, Wikipedia, N/A.
  • SAFETY D
  • SAFETY D
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276, N/A, N/A.
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  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
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An In-depth Technical Guide to the Solubility of 2-Chloro-3-fluoropyridine-4-boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoropyridine-4-boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to synthesize complex pharmaceutical intermediates.[1][2] Despite its widespread use, quantitative solubility data in common organic solvents remains largely unavailable in public literature. This guide provides researchers, process chemists, and formulation scientists with a comprehensive framework for understanding and determining the solubility of this compound. We will first dissect the molecule's physicochemical properties to predict its behavior in various solvent classes. Subsequently, this guide furnishes a detailed, field-proven experimental protocol for accurate solubility determination, enabling the optimization of reaction conditions, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The efficiency of any chemical synthesis or formulation process is fundamentally linked to the solubility of its components. For a key intermediate like this compound, understanding its solubility profile is paramount for:

  • Reaction Kinetics: Ensuring the substrate is fully dissolved in the reaction medium is crucial for achieving optimal reaction rates and preventing heterogeneous mixtures that can lead to side reactions or incomplete conversion.

  • Purification Strategy: The choice of solvents for crystallization, washing, and extraction is dictated by the differential solubility of the desired compound versus its impurities.

  • Formulation Development: For active pharmaceutical ingredients (APIs) derived from this building block, solubility directly impacts bioavailability and the choice of delivery vehicle.[3]

Given the absence of published quantitative data, this document serves as a practical guide, combining theoretical prediction with a robust experimental methodology to empower researchers to generate reliable solubility data in their own laboratories.

Physicochemical Characterization and Predictive Solubility Analysis

To forecast the solubility of this compound, we must first analyze its molecular structure and inherent properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 937595-71-6[4]
Molecular Formula C₅H₄BClFNO₂[4]
Molecular Weight 175.35 g/mol [5]
Structure B(C1=C(C(=NC=C1)Cl)F)(O)O[5]
Appearance Solid (Typical)N/A

The molecule's solubility is governed by the interplay of its functional groups:

  • Boronic Acid Moiety (-B(OH)₂): This is the most influential group. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, making the molecule polar. This strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). Boronic acids are considered Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in the presence of a base or nucleophilic solvent.[6]

  • Pyridine Ring: The nitrogen atom in the heterocyclic ring is a hydrogen bond acceptor, contributing to the molecule's overall polarity and enhancing its affinity for polar solvents.

  • Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electron-withdrawing and increase the molecule's lipophilicity. While they contribute to the dipole moment, their primary effect is to enhance solubility in less polar or halogenated solvents (e.g., Dichloromethane) compared to an unsubstituted pyridine boronic acid. The electron-withdrawing nature of these halogens is also known to decrease the pKa of the boronic acid, making it more acidic.[6]

Based on these features, we can predict a solubility trend: High solubility in polar aprotic solvents like DMSO and DMF, good to moderate solubility in polar protic solvents like methanol and ethanol, lower solubility in moderately polar solvents like THF and Acetone, and poor solubility in nonpolar solvents like Toluene and Hexanes.

G Predicted Intermolecular Interactions Driving Solubility cluster_solute This compound cluster_solvents Solvent Classes Solute Py-B(OH)₂ Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic H-Bonding (Donor) Dipole-Dipole Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Weak van der Waals G cluster_prep Step 1: Sample Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Data Analysis A Weigh Solute (e.g., 50.0 mg) B Add Solvent (e.g., 1.00 mL) A->B C Seal Vial & Add Stir Bar B->C D Place on Hotplate with Thermometer C->D Proceed to Measurement E Start Vigorous Stirring D->E F Heat at Controlled Rate (0.5-1.0 °C/min) E->F G Observe for Complete Dissolution F->G H Record Dissolution Temperature (T_sol) G->H I Repeat for Multiple Concentrations H->I Proceed to Analysis J Plot T_sol vs. Concentration I->J K Generate Solubility Curve J->K

Caption: Experimental workflow for the dynamic solubility determination method.

Data Presentation

The experimentally determined data should be tabulated for clarity and ease of comparison across different solvents. The following template can be used to record and present the results.

Table 2: Experimental Solubility Data for this compound (Template)

SolventConcentration (mg/mL)Dissolution Temperature (°C)Molar Solubility (mol/L) at T_solSolvent Class
e.g., Methanol10.0Polar Protic
20.0
50.0
e.g., Acetonitrile10.0Polar Aprotic
20.0
50.0
e.g., Toluene10.0Nonpolar
20.0
50.0
... (add other solvents)

Conclusion

While direct, quantitative solubility data for this compound is not readily found in scientific literature, a robust predictive framework can be established based on its molecular structure. The dominant polar characteristics of the boronic acid and pyridine functionalities suggest a high affinity for polar protic and aprotic organic solvents. For drug development professionals requiring precise data, this guide provides an authoritative, step-by-step dynamic protocol to experimentally determine the compound's solubility. By systematically applying this methodology, researchers can generate the critical data needed to optimize synthetic processes, streamline purification, and accelerate the development of novel therapeutics.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Boron Suzuki Coupling. Borates Today. Available at: [Link]

  • This compound | C5H4BClFNO2. PubChem. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. Available at: [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. WordPress. Available at: [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. National Institutes of Health (NIH). Available at: [Link]

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A Guide to the Spectroscopic Characterization of 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Chloro-3-fluoropyridine-4-boronic acid (CAS: 937595-71-6), a key building block in medicinal chemistry and materials science.[1][2] Designed for researchers, chemists, and drug development professionals, this document outlines the core principles and practical methodologies for acquiring and interpreting Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for this compound. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide establishes a reliable framework for identity confirmation, purity assessment, and quality control.

Introduction: A Profile of the Target Compound

This compound is a substituted pyridylboronic acid featuring both a halogenated aromatic core and a synthetically versatile boronic acid moiety. Its structural attributes make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl systems.

Compound Properties: [3]

  • Molecular Formula: C₅H₄BClFNO₂

  • Molecular Weight: 175.35 g/mol

  • IUPAC Name: (2-chloro-3-fluoro-4-pyridinyl)boronic acid

  • SMILES: B(C1=C(C(=NC=C1)Cl)F)(O)O

  • InChI Key: ZXGCWGYBIXCFMP-UHFFFAOYSA-N

Accurate structural verification is paramount. The following sections detail the expected mass spectrometric and NMR spectroscopic signatures that define the unique chemical identity of this molecule.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Verification

Mass spectrometry is an essential first-pass technique for confirming the molecular weight of this compound. The presence of both chlorine and boron, which have distinct natural isotopic abundances, provides a characteristic and readily identifiable pattern.

Expert Insights: Ionization and Dehydration

Boronic acids are prone to dehydration under the high-vacuum conditions of a mass spectrometer, leading to the formation of cyclic trimeric anhydrides known as boroxines.[4][5] While soft ionization techniques like Electrospray Ionization (ESI) can often preserve the parent molecule, observing ions corresponding to the boroxine is common and should be anticipated. Analysis by UPLC-ESI-MS is a robust method for characterizing boronic acids while minimizing this in-source transformation.[5]

Expected Mass Spectrum Data

The primary ion of interest is the protonated molecule [M+H]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a characteristic isotopic cluster is expected for any chlorine-containing fragment, with a peak ratio of approximately 3:1.

Ion Species Predicted m/z (for ¹¹B, ³⁵Cl) Predicted m/z (for ¹¹B, ³⁷Cl) Notes
[M+H]⁺ 176.008178.005The primary molecular ion peak. Expect a ~3:1 ratio.
[M+Na]⁺ 198.000200.997Sodium adduct, common in ESI.
[M-H₂O+H]⁺ 158.000159.997Ion corresponding to the loss of one water molecule.
[Boroxine+H]⁺ 484.000-Protonated trimeric boroxine, (C₅H₂BClFNO)₃.
Experimental Protocol: UPLC-ESI-MS

This protocol is designed to achieve rapid analysis while preserving the integrity of the boronic acid.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent mixture, such as 1:1 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 or equivalent (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A short gradient (e.g., 5% to 95% B over 1 minute) is sufficient for high-throughput analysis.[5]

    • Flow Rate: 0.4-0.6 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 20 - 40 V (optimize to minimize fragmentation).

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 500 °C.

    • Scan Range: m/z 50 - 650.

MS Analysis Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-ESI-MS Analysis cluster_data Data Interpretation prep Dissolve Sample (1 mg/mL in ACN:H₂O) uplc UPLC Separation (C18, 1 min gradient) prep->uplc esi Electrospray Ionization (Positive Mode) uplc->esi ms Mass Detection (m/z 50-650) esi->ms data Identify [M+H]⁺ ms->data iso Verify Cl Isotopic Pattern (~3:1 Ratio) data->iso boroxine Check for Boroxine Trimer data->boroxine

Caption: Workflow for MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides unambiguous structural confirmation by probing the chemical environment of magnetically active nuclei, including ¹H, ¹³C, ¹⁹F, and ¹¹B.

Expert Insights: Solvent Choice and Quadrupolar Broadening

The choice of deuterated solvent is critical. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons, which may not be visible in other solvents like CDCl₃ due to rapid exchange with trace water.[4] A key feature in the ¹³C NMR spectrum of organoboron compounds is the signal for the carbon atom directly attached to boron. Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B), this carbon signal is often significantly broadened, sometimes to the point of being indistinguishable from the baseline.[6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The boronic acid protons (B(OH)₂) will likely appear as a single broad signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 7.4 – 7.6Doublet of doublets (dd)³J(H-H) ≈ 4-5, ⁴J(H-F) ≈ 1-2
H-6 8.3 – 8.5Doublet of doublets (dd)³J(H-H) ≈ 4-5, ⁵J(H-F) ≈ 0.5-1
B(OH)₂ 5.0 – 8.0Broad singlet (br s)N/A

Note: Chemical shifts are predictions and can vary with solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five signals for the pyridine ring carbons. The electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms will significantly influence their chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2 148 – 152Attached to Cl; deshielded.
C-3 155 – 160 (d, ¹J(C-F) ≈ 240-260 Hz)Attached to F; large C-F coupling.
C-4 115 – 125Attached to Boron; signal may be broad or unobserved.
C-5 125 – 128 (d, ³J(C-F) ≈ 3-5 Hz)
C-6 145 – 149 (d, ⁴J(C-F) ≈ 2-4 Hz)
¹⁹F and ¹¹B NMR Spectroscopy

Multinuclear NMR provides direct observation of the fluorine and boron atoms.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom at the C-3 position. The chemical shift will likely appear in the typical range for fluoro-pyridines.

  • ¹¹B NMR: A single, potentially broad signal is expected in the range of δ 28-34 ppm , which is characteristic of tricoordinate arylboronic acids and their esters.[7][8]

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 0-10 ppm.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30).

    • Set a spectral width of approximately 0-180 ppm.

    • Longer acquisition times are necessary due to the low natural abundance of ¹³C.

  • ¹⁹F and ¹¹B NMR Acquisition:

    • Tune the probe to the respective frequencies for ¹⁹F and ¹¹B.

    • Acquire standard one-pulse, proton-decoupled spectra.

    • Use appropriate spectral widths (e.g., ~50 ppm for ¹⁹F, ~200 ppm for ¹¹B).

NMR Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_data Structural Confirmation prep Dissolve Sample (15 mg in 0.6 mL DMSO-d₆) h1 ¹H NMR prep->h1 c13 ¹³C{¹H} NMR prep->c13 b11 ¹¹B{¹H} NMR prep->b11 f19 ¹⁹F{¹H} NMR prep->f19 confirm Correlate all spectra to proposed structure h1->confirm c13->confirm b11->confirm f19->confirm

Caption: Multinuclear NMR workflow for structural elucidation.

Conclusion

The combination of mass spectrometry and multinuclear NMR spectroscopy provides a robust analytical workflow for the unambiguous identification and quality assessment of this compound. By understanding the expected molecular ion peaks, isotopic patterns, characteristic NMR chemical shifts, and potential analytical artifacts like boroxine formation, researchers can proceed with confidence in the integrity of this valuable synthetic building block.

References

  • Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. (n.d.). Royal Society of Chemistry.
  • 2-fluoropyridine-4-boronic acid pinacol ester(458532-86-0) 1 h nmr - ChemicalBook. (n.d.). ChemicalBook.
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  • a) ¹¹B NMR spectra tracking fluorination of α‐boryl acetaldehyde 1 and.... (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

  • CAS 153122-60-2 this compound. (n.d.). BOC Sciences.
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  • Fluorinated Boronic Acid-Appended Bipyridinium Salts for Diol Recognition and Discrimination via (19)F NMR Barcodes. (2015). PubMed. Retrieved January 1, 2026, from [Link]

  • 2-Chloropyridine(109-09-1) 13C NMR spectrum. (n.d.). ChemicalBook.
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  • (2,3,4-Trifluorophenyl)boronic acid - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 1, 2026, from [Link]

  • 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum. (n.d.). ChemicalBook.
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  • 2-bromo-3-chloropyridine-4-boronic acid(1003043-31-9) 1 h nmr. (n.d.). ChemicalBook.
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  • Phosphonic acid, (2-chloroethyl)-. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

  • C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane. (n.d.). Doc Brown's Chemistry.
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A Technical Guide to the Reactivity and Application of 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient synthesis of complex molecular architectures.[1] 2-Chloro-3-fluoropyridine-4-boronic acid (CAS: 937595-71-6) has emerged as a valuable and versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions.[2] This guide provides an in-depth analysis of the compound's reactivity profile, governed by the unique interplay of its chloro, fluoro, and boronic acid substituents. We will dissect the electronic factors that dictate its chemoselectivity, offer field-proven insights into its application in the Suzuki-Miyaura coupling reaction, and present detailed experimental protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful building block for the synthesis of novel chemical entities.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical properties, stability, and handling requirements is the foundation of its successful application in synthesis.

Compound Profile

The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 937595-71-6[3][4]
Molecular Formula C₅H₄BClFNO₂[3]
Molecular Weight 175.35 g/mol [3][4]
Appearance White to off-white crystalline powder[2]
IUPAC Name (2-chloro-3-fluoropyridin-4-yl)boronic acid[3]
Melting Point 210 °C (literature)[2]
Stability and Storage Recommendations

Like many boronic acids, this compound is susceptible to several degradation pathways that can compromise its integrity and reactivity.[5]

  • Moisture Sensitivity: The primary degradation pathway is dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible but can complicate stoichiometry in reactions. It is crucial to store the compound in a desiccator or under a dry, inert atmosphere (e.g., nitrogen or argon).[5]

  • Oxidative Instability: The carbon-boron bond is prone to oxidation, which can lead to protodeboronation (replacement of the boronic acid group with a hydrogen atom). This is a significant concern, and material should be stored under an inert atmosphere to minimize contact with oxygen.[5]

  • Thermal and Light Sensitivity: Elevated temperatures can accelerate decomposition. While specific photodecomposition data for this compound is limited, it is best practice to store it in an opaque or amber vial to protect it from light.[5]

Authoritative Recommendation: For long-term viability, store this compound at 2-8°C in a tightly sealed container under a dry, inert atmosphere.[2]

Safety and Handling

This compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[6]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures: Use of personal protective equipment (PPE) is mandatory. This includes chemical-impermeable gloves, safety glasses or goggles, and a lab coat.[7] Avoid generating dust. In case of contact, wash the affected area thoroughly with water.[7]

Electronic Structure and Reactivity Profile

The synthetic utility of this compound is dictated by the electronic contributions of its three key substituents. Their combined effects create a molecule with a highly specific and predictable reactivity pattern.

Analysis of Substituent Effects
  • Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is inherently more reactive towards certain transformations compared to benzene analogues.[8]

  • 2-Chloro Group: The chlorine atom is an electron-withdrawing group that further decreases the electron density of the pyridine ring. While a C-Cl bond can act as an electrophilic site in some cross-coupling reactions, its primary role in this molecule is electronic modulation and providing a potential secondary reaction handle for sequential couplings.[9][10]

  • 3-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect.[11] This significantly influences the acidity of the boronic acid and the electronic character of the pyridine ring.[12] In drug discovery, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1][12]

  • 4-Boronic Acid Group: This functional group is the primary reactive center for Suzuki-Miyaura coupling, serving as the nucleophilic partner after activation with a base.[9][12]

The Role of the Fluorine Substituent

The fluorine atom at the 3-position is critical to the molecule's unique properties. While its inductive effect deactivates the ring towards electrophilic attack, it can also act as a weak pi-donor through its lone pairs.[13][14] This pi-donation can stabilize adjacent positive charges, a key reason why halogens are ortho-, para-directors in electrophilic aromatic substitution.[14] For the reactivity of this boronic acid, the most significant impact of the ortho-fluorine is the potential for intramolecular hydrogen bonding (B-O-H···F), which can increase the Lewis acidity of the boron center and influence the rate of transmetalation in the catalytic cycle.[11]

Chemoselectivity in Cross-Coupling Reactions

The molecule presents two potential sites for palladium-catalyzed cross-coupling: the C4-B(OH)₂ bond and the C2-Cl bond. Under standard Suzuki-Miyaura conditions, the reaction proceeds with exceptional chemoselectivity at the carbon-boron bond. This is because the transmetalation of a base-activated boronate complex is a much lower energy process than the oxidative addition of palladium into the C2-Cl bond of the electron-deficient pyridine ring.[9] This predictable reactivity makes it an ideal building block for introducing the 2-chloro-3-fluoropyridinyl moiety.

G cluster_0 Reactivity Pathways Molecule This compound Suzuki Suzuki-Miyaura Coupling (C-B Bond Activation) Molecule->Suzuki Favored Pathway (Low Energy Barrier) Alternative Alternative Coupling (C-Cl Bond Activation) Molecule->Alternative Disfavored Pathway (Requires Specific Conditions)

Caption: Chemoselectivity of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl and heteroaryl structures.[15]

Mechanistic Overview

The reaction proceeds via a well-established palladium catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[15]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-X pd0->pd_complex Oxidative Addition product Ar-Py transmetalation Ar-Pd(II)(L)₂-Py pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination transmetalation->product reagents1 Ar-X (Aryl Halide) reagents2 Py-B(OH)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle.

Key Reaction Parameters and Their Justification
  • Palladium Catalyst & Ligand: The choice is critical. For coupling with aryl chlorides or electron-rich partners, catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote the oxidative addition step.[12] For more reactive aryl bromides or iodides, general catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often sufficient.[8][12]

  • The Role of the Base: A base is essential for activating the boronic acid.[16] It coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which dramatically accelerates the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of base can influence reaction rates and prevent side reactions like boronic acid decomposition.[12]

  • Solvent Selection: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[17][18] They must be able to solubilize the various components and be stable at the required reaction temperatures. Using a solvent mixture (e.g., dioxane/water) can sometimes accelerate the reaction. All solvents must be rigorously degassed to remove oxygen, which can deactivate the palladium catalyst.[15]

  • Temperature and Atmosphere: Most Suzuki couplings require heating (typically 80-110 °C) to achieve reasonable reaction rates.[17] Maintaining a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction is non-negotiable to protect the sensitive Pd(0) catalyst from oxidation.[15]

Representative Quantitative Data

While specific yield data for this compound is proprietary across different applications, the following table, based on analogous pyridylboronic acid couplings, provides a reliable starting point for reaction development.[12]

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotoluenePd(dppf)Cl₂ (3)Na₃PO₄Dioxane10085-95
1-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O10080-90
2-ChloropyridinePd(OAc)₂ (3) / RuPhos (6)K₃PO₄n-Butanol10075-85
4-IodobenzonitrilePd(dppf)Cl₂ (3)Na₃PO₄Dioxane10088-98

Note: Yields are representative and optimization is typically required for new substrate combinations.[12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system for a typical small-scale coupling reaction.

  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if required, the phosphine ligand.

  • Atmosphere Exchange: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[15]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Applications in Drug Discovery

The 2-chloro-3-fluoropyridine scaffold is a privileged motif in medicinal chemistry. The chlorine atom can act as a hydrogen bond acceptor or a site for further functionalization, while the fluorine atom can modulate pKa and improve metabolic stability by blocking sites of oxidative metabolism.[1][12] This makes this compound a highly valuable building block for introducing this key fragment into potential drug candidates.

G cluster_0 Building Block Application A Target Identification & Validation B Lead Discovery (High-Throughput Screening) A->B C Hit-to-Lead Chemistry (Synthesis of Analogues) B->C D Lead Optimization (SAR Studies) C->D note This compound is used here to rapidly generate structurally diverse analogues. C->note E Preclinical Development D->E

Caption: Workflow for Building Block Integration in Drug Discovery.

Conclusion

This compound is a sophisticated synthetic tool whose reactivity is governed by a predictable hierarchy of its functional groups. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as a chemoselective nucleophilic partner to introduce the valuable 2-chloro-3-fluoropyridinyl moiety. By understanding the electronic principles that drive its reactivity and adhering to rigorous experimental technique, researchers can effectively employ this reagent to accelerate the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • O'Hagan, D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules, 26(24), 7586. Retrieved from [Link]

  • Dziadek, M., & Jurczak, J. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5937. Retrieved from [Link]

  • Ashenhurst, J. (2018). Why are halogens ortho-, para- directors? Master Organic Chemistry. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dong, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14269-14275. Retrieved from [Link]

  • Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]

  • Taylor, R. D., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(25), 9533-9544. Retrieved from [Link]

  • Arkhipenko, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(7), 1893-1904. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3-fluoropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Pyridyl Scaffolds

In the landscape of modern drug discovery and materials science, fluorinated biaryl and heteroaryl motifs are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a common scaffold in pharmaceuticals, combined with fluorine and chlorine substituents, offers a unique electronic profile for fine-tuning molecular interactions. 2-Chloro-3-fluoropyridine-4-boronic acid is a versatile building block that provides access to a diverse range of 2-chloro-3-fluoro-4-arylpyridine derivatives through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][3]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound as a nucleophilic partner in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss key considerations for optimizing this powerful carbon-carbon bond-forming transformation.

Understanding the Reagent: A Dichotomy of Reactivity

This compound is a bifunctional reagent, possessing both a nucleophilic boronic acid group and a potentially electrophilic C-Cl bond.[4] While the C-Cl bond in 2-chloropyridines can be activated for oxidative addition to a palladium catalyst, this typically requires more forcing conditions and specialized catalyst systems compared to their bromo or iodo counterparts.[4] In contrast, the boronic acid moiety is poised to act as the nucleophilic partner in the Suzuki-Miyaura catalytic cycle.[5] The C-F bond is significantly stronger and generally unreactive under typical Suzuki coupling conditions.[4]

This guide will focus on the application of this compound as the nucleophilic component , coupling with a variety of aryl and heteroaryl halides (or pseudohalides). The electron-withdrawing nature of the ortho-chloro and meta-fluoro substituents can influence the reactivity of the boronic acid, potentially affecting the rate of transmetalation.[4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[6] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions.

The cycle comprises three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (Ar-X), forming a Pd(II) complex.[7]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki_Miyaura_Cycle cluster_main cluster_inputs cluster_output pd0 Pd(0)L_n pdiil Ar-Pd(II)L_n-X pd0->pdiil Oxidative Addition pdiil_b Ar-Pd(II)L_n-OR pdiil->pdiil_b Base Activation pdiil_r Ar-Pd(II)L_n-Ar' pdiil_b->pdiil_r Transmetalation pdiil_r->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiil_r->product arx Ar-X (Aryl Halide) arx->pdiil boronic Ar'-B(OH)₂ (2-Chloro-3-fluoropyridine -4-boronic acid) boronic->pdiil_b base Base (e.g., K₂CO₃) base->pdiil_b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization for specific substrates may be required.

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be around 0.1-0.2 M with respect to the aryl halide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Same as Protocol 1

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • In a microwave synthesis vial, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (typically 15-45 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Workup and purification are the same as in Protocol 1 (steps 7-10).

Key Considerations and Optimization

The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors. The following table provides guidance on the selection of reaction parameters.

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts. Pd(PPh₃)₄ can be used directly but is air-sensitive. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[4][7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands promote the reductive elimination step and can prevent catalyst deactivation, which is a known issue with pyridyl substrates due to coordination of the nitrogen atom to the palladium center.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is crucial for activating the boronic acid for transmetalation. K₃PO₄ is often a good choice for challenging couplings. The base strength can influence the rate of protodeboronation, a common side reaction.[8][9]
Solvent 1,4-Dioxane/water, Toluene/water, DME/waterA mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10]
Temperature 80-120 °C (conventional), 100-150 °C (microwave)Higher temperatures are often required for less reactive aryl chlorides. However, elevated temperatures can also lead to decomposition of the boronic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition (especially with aryl chlorides)- Catalyst inhibition by pyridine nitrogen- Use a fresh palladium source and ligand.- Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).- Increase the reaction temperature.- Consider using a different palladium precatalyst.
Protodeboronation - Presence of excess water or protic sources- Prolonged reaction time at high temperature- Strong base- Use carefully dried and degassed solvents.- Minimize reaction time by closely monitoring progress.- Screen different bases; sometimes a weaker base can mitigate this side reaction.
Homocoupling of Boronic Acid - Presence of oxygen- Reductive activation of Pd(II) precatalyst consuming the boronic acid- Ensure the reaction is set up under a strictly inert atmosphere.- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms the active Pd(0) species.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of highly functionalized biaryl and heteroaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this reagent in a variety of synthetic endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemicalBook. (2020).
  • Shaikh, I. R., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 6.
  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Kuroboshi, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Nishihara, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Felpin, F.-X., & Sengupta, S. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Chemical Society Reviews, 48(4), 1150-1194.
  • Frath, D., et al. (2004). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 69(2), 518-521.
  • The Organic Chemistry Tutor. (2020, February 14). Suzuki cross coupling reaction [Video]. YouTube.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • Indolese, A. F. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Tetrahedron, 56(44), 8657-8660.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Bautista-Baños, J. C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 597-603.
  • Kaczanowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2296-2306.
  • Alessi, M., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry, 72(5), 1588-1594.
  • Moran, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

Sources

The Strategic Synthesis of Biaryl Pyridines: Application Notes for Palladium-Catalyzed Cross-Coupling with 2-Chloro-3-fluoropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the synthesis of highly functionalized heterocyclic compounds is of paramount importance. Biaryl pyridine scaffolds are privileged structures, frequently forming the core of innovative therapeutic agents. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed cross-coupling reactions involving 2-chloro-3-fluoropyridine-4-boronic acid, a versatile building block that offers multiple pathways for molecular elaboration.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both scientific integrity and practical success.

Understanding the Reagent: A Dichotomy of Reactivity

This compound is a unique reagent possessing two distinct reactive sites for palladium-catalyzed cross-coupling:

  • The Nucleophilic Boronic Acid: The boronic acid at the C4 position can participate in Suzuki-Miyaura coupling with a suitable aryl or heteroaryl halide (or triflate), serving as the organoboron nucleophile.

  • The Electrophilic Chloro Group: The C-Cl bond at the C2 position can act as an electrophilic site for coupling with an organoboron reagent. The activation of this C-Cl bond is often challenging and requires carefully selected catalytic systems.[1][2]

The fluorine atom at the C3 position exerts a significant electronic influence, modulating the reactivity of both the adjacent chloro and boronic acid functionalities. This guide will provide protocols to leverage both reactive handles of this versatile building block.

The Catalytic Heart: The Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this cycle is critical for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OR)2 RedElim Reductive Elimination Transmetalation->RedElim Base RedElim->Pd(0)L2 Ar-Ar' Biaryl Biaryl (Ar-Ar') RedElim->Biaryl ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboron (Ar'-B(OR)2) BoronicAcid->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X). For 2-chloropyridines, this step is often rate-limiting and requires specialized ligands to facilitate the reaction.[2]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically promoted by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Protocol 1: Utilizing the Boronic Acid Functionality

This protocol details the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Experimental Workflow

References

Applications of 2-Chloro-3-fluoropyridine-4-boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-3-fluoropyridine-4-boronic Acid in Medicinal Chemistry

Introduction: A Privileged Scaffold Component for Modern Drug Discovery

This compound (CAS: 937595-71-6) is a highly functionalized heterocyclic building block that has gained significant traction in medicinal chemistry.[1][2] Its unique arrangement of a pyridine core, a fluorine atom, a chlorine atom, and a boronic acid moiety makes it an exceptionally versatile reagent for the synthesis of complex molecular architectures, particularly for drug candidates.[3]

The pyridine ring is a ubiquitous scaffold in biologically active compounds. The strategic placement of a fluorine atom can significantly enhance key pharmaceutical properties such as metabolic stability, binding affinity, and bioavailability.[4] The chlorine atom serves as a reactive handle, while the boronic acid group is the cornerstone of its utility, primarily enabling its participation in one of modern organic synthesis's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.[3][5] This guide provides a detailed overview of its primary applications, with a focus on synthetic protocols and its role in constructing molecules of therapeutic interest, such as kinase inhibitors.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7] This reaction forges a carbon-carbon bond between the boronic acid's pyridine ring and an aryl or heteroaryl halide (or triflate), providing efficient access to a wide array of 4-aryl-2-chloro-3-fluoropyridine derivatives.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The key steps involve the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronate species, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. For the transmetalation step to proceed efficiently, the boronic acid must be activated by a base.[7] This activation forms a more nucleophilic "ate" complex, which facilitates the transfer of the pyridyl group to the palladium center. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends heavily on the specific coupling partners.[6]

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Ar-R->Pd(0)L2 Reductive Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) R-B(OH)2 Pyridyl Boronic Acid (R-B(OH)2) Boronate [R-B(OH)3]⁻ 'Ate' Complex R-B(OH)2->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Ar-Pd(II)-R(L2)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application in the Synthesis of Kinase Inhibitors

A significant portion of modern cancer therapy focuses on the development of small molecule kinase inhibitors.[8][9][10] The 2-substituted pyridine motif is a key pharmacophore in numerous approved and investigational kinase inhibitors. This compound serves as a critical starting material for building molecules that target various kinases.

For instance, the resulting 4-aryl-2-chloro-3-fluoropyridine core can be further functionalized. The chlorine at the 2-position, while less reactive than a bromine or iodine, can undergo subsequent nucleophilic aromatic substitution or another cross-coupling reaction (e.g., Buchwald-Hartwig amination) to install amine-containing side chains.[4] These side chains are often crucial for establishing key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking a potential site of oxidation.[11]

Kinase_Inhibitor_Synthesis Start 2-Chloro-3-fluoropyridine -4-boronic acid Intermediate 4-Aryl-2-chloro -3-fluoropyridine Start->Intermediate Suzuki-Miyaura Coupling (with Ar-X) Final Kinase Inhibitor Scaffold Intermediate->Final Further Functionalization (e.g., Buchwald-Hartwig Amination)

Caption: Synthetic workflow from building block to kinase inhibitor scaffold.

Detailed Experimental Protocols

The following protocols provide a generalized yet detailed framework for utilizing this compound. Note: These procedures should be optimized for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Standard laboratory glassware (e.g., Schlenk flask), inert gas supply (Argon or Nitrogen), and purification supplies (silica gel).

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification a Combine boronic acid (1.2 equiv.), aryl bromide (1.0 equiv.), and base (2.0 equiv.) in a Schlenk flask. b Evacuate and backfill flask with inert gas (3x). a->b c Add degassed dioxane/water. b->c d Add Pd(dppf)Cl2 catalyst (3 mol%). c->d e Heat mixture to 90-100 °C. d->e f Stir until starting material is consumed (Monitor by TLC or LC-MS). e->f g Cool to room temperature. f->g h Dilute with ethyl acetate and filter. g->h i Wash filtrate with water and brine. h->i j Dry organic layer (e.g., Na2SO4) and concentrate. i->j k Purify by flash column chromatography. j->k

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[4][12]

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and sodium carbonate (2.0 equiv).[6]

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%). Then, add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[6][12] The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 90–100 °C and stir vigorously. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is consumed (typically 8-24 hours).[6]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-aryl-2-chloro-3-fluoropyridine derivative.[6][12]

Data Summary and Troubleshooting

Success in Suzuki-Miyaura coupling relies on careful control of reaction parameters. The following tables summarize typical conditions and offer solutions to common problems.

Table 1: Typical Suzuki-Miyaura Reaction Parameters
ParameterTypical Reagents/ConditionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Provides the active Pd(0) species for the catalytic cycle. Ligands like dppf stabilize the catalyst.[6]
Ligand dppf (part of catalyst), PPh₃, SPhos, XPhosElectron-rich, bulky phosphine ligands can improve catalyst activity, especially for challenging substrates.[6]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to form the boronate "ate" complex required for transmetalation.[6][7]
Solvent Dioxane/water, Toluene, DME, DMFAprotic polar solvents are common. The addition of water can aid in dissolving the base and accelerating the reaction.[6]
Temperature 80–110 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[6]
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Inappropriate base or temperature.Use fresh catalyst; Ensure all glassware is dry and solvents are thoroughly degassed; Screen different bases (e.g., K₃PO₄ is stronger than Na₂CO₃); Increase temperature.
Protodeboronation Presence of excess water or protic sources; Reaction time too long.Use rigorously dried solvents; Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Byproducts Homocoupling of the boronic acid or aryl halide; Side reactions due to high temperature.Lower the reaction temperature; Use a different catalyst/ligand system that favors cross-coupling.[12]
Difficulty in Purification Co-elution of product with starting materials or byproducts.Ensure the reaction goes to completion; Optimize the solvent system for column chromatography or consider an alternative purification method like preparative HPLC.[12]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to construct substituted pyridine scaffolds. These scaffolds are integral to the design of novel therapeutics, most notably kinase inhibitors for oncology. The protocols and data presented here offer a robust starting point for researchers and drug development professionals aiming to leverage this valuable reagent in their synthetic campaigns. Careful optimization of reaction conditions is key to unlocking its full potential in the creation of next-generation pharmaceuticals.

References

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • 2-Chloropyridine-4-boronic acid. Chem-Impex.
  • 2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis. Benchchem.
  • 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3. Ossila.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central (PMC).
  • This compound | CAS 937595-71-6. Santa Cruz Biotechnology.
  • This compound. Hebei Summedchem Co., Ltd.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • This compound | C5H4BClFNO2 | CID 3302310. PubChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 upd

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Application Notes & Protocols: 2-Chloro-3-fluoropyridine-4-boronic Acid as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-3-fluoropyridine-4-boronic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We delve into the nuanced reactivity of this reagent, focusing on its application in palladium-catalyzed cross-coupling reactions. This document elucidates the rationale behind experimental design, offers detailed, field-tested protocols for Suzuki-Miyaura coupling, and discusses the broader implications for the synthesis of complex, biologically active molecules.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of approved therapeutic agents.[1] The strategic incorporation of fluorine atoms into these structures can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2] this compound emerges as a particularly valuable reagent, offering a unique combination of reactive handles for molecular elaboration.

This molecule features:

  • A boronic acid group at the 4-position, serving as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3]

  • A chlorine atom at the 2-position, which can act as an electrophilic site for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

  • An electron-withdrawing fluorine atom at the 3-position, which modulates the electronic character of the pyridine ring, influencing the reactivity of both the boronic acid and the chloro-substituent.[3]

This trifunctional arrangement allows for sequential, regioselective modifications, making it an ideal starting point for generating diverse molecular libraries for drug discovery programs, particularly in the synthesis of kinase inhibitors and other targeted therapies.[4]

Physicochemical Properties & Safe Handling

This compound is typically a solid with the molecular formula C₅H₄BClFNO₂ and a molecular weight of approximately 175.35 g/mol .[5]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 937595-71-6[5]
Molecular Formula C₅H₄BClFNO₂[5]
Molecular Weight 175.35 g/mol [5]
IUPAC Name (2-chloro-3-fluoro-4-pyridinyl)boronic acid[5]
Handling and Storage

As with many boronic acids, this compound is susceptible to dehydration, which can lead to the formation of its corresponding cyclic trimer (a boroxine). This process can affect the stoichiometry and reactivity in subsequent reactions.

Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid generating dust.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6] If inhaled, move to fresh air.[6] If ingested, rinse mouth with water and seek immediate medical attention.[6]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a carbon-carbon bond between the pyridine ring (at C4) and an aryl or heteroaryl halide, providing a robust method for synthesizing complex biaryl structures.[8]

Mechanistic Considerations & Causality

The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, hinges on a delicate balance of factors within the palladium catalytic cycle. The electron-deficient nature of the 2-chloro-3-fluoropyridine ring presents unique challenges and opportunities.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine: - this compound (1.2 eq) - Aryl Halide (Ar-X, 1.0 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst & Ligand (e.g., Pd(dppf)Cl₂, 3 mol%) Inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Inert->Solvent Heating Heat Reaction Mixture (e.g., 90-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooldown Cool to Room Temperature Monitoring->Cooldown Extraction Dilute & Perform Aqueous Extraction (e.g., EtOAc & H₂O/Brine) Cooldown->Extraction Drying Dry Organic Layer (Na₂SO₄) & Concentrate Extraction->Drying Purification Purify via Flash Chromatography Drying->Purification Product Isolated Product: 3-Fluoro-4-aryl-2-chloropyridine Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Catalyst & Ligand Selection: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst—a phenomenon known as the "2-pyridyl problem".[9][10] Furthermore, the C-Cl bond of the coupling product must remain intact, meaning the catalyst must be selective for activating the aryl halide (Ar-X) over the 2-chloropyridine product.

  • Rationale: For these reasons, palladium catalysts bearing bulky, electron-rich phosphine ligands are often required. Ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]), SPhos , and XPhos are highly effective.[1][3] They promote the rate-limiting oxidative addition step and stabilize the Pd(0) active species, preventing catalyst deactivation.[11] Using a pre-catalyst complex like Pd(dppf)Cl₂ is often convenient and ensures an efficient initiation of the catalytic cycle.[3]

Base and Solvent System: The base is critical for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Rationale: A moderately strong inorganic base like K₂CO₃ , K₃PO₄ , or Cs₂CO₃ is typically used.[3][10] The choice of base can influence reaction rates and the potential for side reactions like protodeboronation (loss of the boronic acid group).[12] A mixed solvent system, such as 1,4-dioxane and water , is common.[3] The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species, while the dioxane solubilizes the organic components.[13]

Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl bromides. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl/heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (e.g., Schlenk tube or resealable vial)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, the base, and the palladium catalyst.[3]

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[9]

  • Solvent Addition: Add the degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[3]

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.[3]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 8-24 hours).[3]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-fluoro-4-aryl-2-chloropyridine product.[9]

Expected Outcomes & Optimization

The reactivity of the aryl halide coupling partner is a key determinant of success. Aryl iodides and bromides are generally more reactive than aryl chlorides. For less reactive aryl chlorides, a more active catalyst system (e.g., using Pd₂(dba)₃ with a ligand like SPhos) and a stronger base (e.g., K₃PO₄) may be necessary to achieve good conversion.[3]

Table 2: Representative Yields for Suzuki Coupling of Substituted Pyridyl Boronic Acids

Pyridyl Boronic Acid DerivativeCoupling PartnerProductYield (%)Catalyst System
2-Chloro-5-pyridylboronic acid2-Bromopyridine2-Chloro-5-(pyridin-2-yl)pyridineModerate-GoodPd(PPh₃)₄
2-Methoxy-5-pyridylboronic acid2-Bromothiophene2-Methoxy-5-(thiophen-2-yl)pyridineModerate-GoodPd(PPh₃)₄
5-Chloro-2-methoxy-4-pyridylboronic acid2-Bromopyridine5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridineModerate-GoodPd(PPh₃)₄

This table, adapted from literature on related compounds, illustrates typical yields.[9] Yields for this compound are expected to be in the moderate to good range, contingent on proper optimization.

troubleshooting_flowchart start Low or No Conversion in Suzuki Coupling q1 Was the reaction run under a strict inert atmosphere? start->q1 ans1_no Re-run with thorough degassing and inert gas blanket. q1->ans1_no No q2 Is the catalyst/ligand system appropriate for the halide? q1->q2 Yes success Reaction Optimized ans1_no->success ans2_no For Ar-Cl, switch to a more active ligand (e.g., SPhos, XPhos) and consider Pd₂(dba)₃. q2->ans2_no No q3 Is protodeboronation suspected? q2->q3 Yes ans2_no->success ans3_yes Consider using a milder base (e.g., KF) or anhydrous conditions with a boronic ester. q3->ans3_yes Yes q4 Is the temperature sufficient? q3->q4 No ans3_yes->success ans4_no Incrementally increase temperature (e.g., from 90°C to 110°C). q4->ans4_no No q4->success Yes ans4_no->success

Caption: Troubleshooting guide for Suzuki-Miyaura reactions.

Conclusion: A Gateway to Novel Chemical Space

This compound is a potent and versatile building block that provides an efficient entry point to highly functionalized pyridine derivatives. Its utility in Suzuki-Miyaura coupling, coupled with the potential for subsequent modification at the 2-position, allows for the rapid construction of novel molecular architectures. A thorough understanding of the principles governing catalyst selection, reaction conditions, and safety protocols, as outlined in this guide, is paramount for leveraging the full potential of this reagent in advancing research, particularly within the fields of medicinal chemistry and materials science.

References

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki Reaction conditions. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

  • NIH National Library of Medicine. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Google Patents. (n.d.). Preparing method of 2-chloro-3-fluoropyridine.
  • MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

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Application Notes and Protocols for 2-Chloro-3-fluoropyridine-4-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine and heterocyclic scaffolds is a cornerstone of molecular design. 2-Chloro-3-fluoropyridine-4-boronic acid has emerged as a highly valuable building block for this purpose.[1][2] Its structure is primed for synthetic utility: the pyridine core is a prevalent motif in pharmaceuticals, the boronic acid functional group is a key participant in robust carbon-carbon bond-forming reactions, the fluorine atom can enhance metabolic stability and modulate physicochemical properties, and the chlorine atom serves as a versatile handle for subsequent functionalization.[3]

This guide provides an in-depth exploration of the primary application of this compound—the Suzuki-Miyaura cross-coupling reaction—offering detailed protocols, mechanistic insights, and expert commentary on experimental choices to empower researchers in their synthetic endeavors.

Part 1: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl structures, a transformation for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[4] The reaction facilitates the coupling of an organoboron species (the nucleophile) with an organohalide (the electrophile) using a palladium catalyst and a base.[4] In this context, this compound serves as the organoboron component.

The catalytic cycle is a well-established sequence of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[4]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Lu2082 (Active Catalyst) OxAdd Ru00b9-Pd(II)-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ru00b9-Pd(II)-Ru00b2 (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ru00b9-Ru2082) Trans->Product ArX Organohalide (Ru00b9-X) ArX->OxAdd Boronic Boronic Acid (Ru00b2-B(OH)u2082) Boronate Boronate Complex [Ru00b2-B(OH)u2083]u207B Boronic->Boronate Activation Base Base (e.g., Ku2083POu2084) Base->Boronate Boronate->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 2: Key Parameters for Successful Coupling: An Evidence-Based Approach

Optimizing a Suzuki-Miyaura coupling reaction requires a careful selection of catalyst, ligand, base, and solvent. The electronic nature of this compound—a π-deficient heteroaromatic system—informs these choices.

Catalyst and Ligand Selection: While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving heteroaryl chlorides or sterically hindered partners often benefit from more sophisticated systems.[6] Modern catalyst systems typically pair a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[5][6] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective for coupling challenging 2-chloropyridine substrates because they promote the oxidative addition step and facilitate the reductive elimination.[7] For unstable boronic acids that are prone to decomposition (protodeboronation), specialized precatalysts that rapidly generate the active Pd(0) species under mild conditions are highly advantageous.[8]

The Critical Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid.[4][5] It reacts with the boronic acid to form a more nucleophilic boronate complex, which readily participates in the transmetalation step.[4][5] The choice of base can dramatically influence reaction outcomes.

  • Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective for many substrates.[9] Cesium carbonate is more basic and often provides better results for less reactive partners.

  • Phosphates (K₃PO₄): A strong base that is often the top choice for challenging couplings, including those with aryl chlorides and unstable boronic acids.[7][8]

  • Fluorides (KF): Can be used to activate boronic acids under milder conditions, which is useful when base-labile functional groups are present.[5]

Solvent Systems: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).

  • Ethereal Solvents (1,4-Dioxane, THF): Commonly used, often in combination with water.[7][9]

  • Aromatic Solvents (Toluene): Effective, particularly for higher-temperature reactions.[7]

  • Aqueous Mixtures: The presence of water is often beneficial, aiding in the dissolution of the base and accelerating the transmetalation step.[10] For some boronic esters, water is crucial for hydrolysis to the active boronic acid species.[10]

Table 1: Summary of Typical Conditions for Suzuki-Miyaura Coupling
ComponentExample ReagentsMolar Ratio (vs. Halide)Typical ConcentrationCausality & Rationale
Organoboron This compound1.1 - 1.5 equiv.0.1 - 0.5 MA slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation.[7][11]
Organohalide Aryl/Heteroaryl Bromide or Chloride1.0 equiv.0.1 - 0.5 MThe limiting reagent. Chlorides are less reactive than bromides and often require more active catalysts.[6]
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%-The source of the active Pd(0) catalyst. Lower loadings are possible with highly active ligands.[6][11]
Ligand PPh₃, SPhos, XPhos1.1 - 2.2 equiv. (vs. Pd)-Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, improving yields for challenging substrates.[6][7]
Base K₃PO₄, Na₂CO₃, Cs₂CO₃2.0 - 3.0 equiv.-Activates the boronic acid for transmetalation. Stronger bases like K₃PO₄ are often required for less reactive partners.[7][8]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O--Aprotic organic solvents with an aqueous phase are common. Water aids in dissolving the base and can accelerate the reaction.[9][10]
Temperature 80 - 110 °C--Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition to less reactive halides.[7][11]

Part 3: Detailed Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solids to oven-dried flask: - Pd Catalyst/Ligand - Base - Boronic Acid - Aryl Halide B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add degassed solvents via syringe B->C D 4. Heat reaction (Conventional or Microwave) C->D E 5. Monitor progress (TLC, LC-MS) D->E F 6. Cool and dilute with organic solvent (e.g., Ethyl Acetate) E->F G 7. Wash with H₂O and brine F->G H 8. Dry (Na₂SO₄), filter, and concentrate G->H I 9. Purify via column chromatography H->I

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: Standard Thermal Conditions for Coupling with an Aryl Bromide

This protocol is robust and suitable for a wide range of aryl and heteroaryl bromides.

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv.)

    • This compound (1.2 mmol, 1.2 equiv.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane (4 mL, degassed)

    • Water (1 mL, degassed)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and Na₂CO₃.[7]

    • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane and water via syringe.[7]

    • Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Microwave-Assisted Synthesis for Rapid Coupling

Microwave irradiation can dramatically reduce reaction times from hours to minutes, making it ideal for rapid library synthesis and methods development.[12]

  • Materials:

    • Aryl Halide (e.g., Aryl Chloride or Bromide) (0.5 mmol, 1.0 equiv.)

    • This compound (0.75 mmol, 1.5 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 2 mol%)

    • SPhos (0.02 mmol, 4 mol%)

    • Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv.)

    • Toluene (2 mL, degassed)

    • Water (0.2 mL, degassed)

    • 10 mL microwave reaction vial

  • Procedure:

    • To a 10 mL microwave vial containing a stir bar, add Pd(OAc)₂, SPhos, K₃PO₄, the aryl halide, and this compound.[7][12]

    • Add the degassed toluene and water.

    • Seal the vial with a cap and place it in the microwave reactor.[12]

    • Irradiate the mixture at a set temperature of 120-140 °C for 15-30 minutes.[12] Note: The reaction time and temperature are initial parameters and should be optimized.

    • After the reaction, allow the vial to cool to room temperature before opening.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 4: Troubleshooting and Advanced Considerations

Common IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently reactive halide. 3. Poor choice of base/solvent.1. Ensure inert atmosphere; use a different Pd source/ligand (e.g., SPhos, XPhos). 2. Increase temperature; switch to a more active catalyst system; if using a chloride, consider converting to the bromide or iodide. 3. Switch to a stronger base (K₃PO₄, Cs₂CO₃); ensure solvents are anhydrous and properly degassed.
Protodeboronation 1. Boronic acid is unstable under reaction conditions. 2. Reaction is too slow, allowing decomposition to compete.1. Use milder conditions (lower temperature, weaker base like KF). 2. Use a more active catalyst/precatalyst to accelerate the coupling rate.[8] 3. Protect the boronic acid as a more stable MIDA boronate or trifluoroborate salt.[8][11]
Homocoupling of Boronic Acid Presence of oxygen or other oxidants.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.

Dual Functionality: A key advantage of this compound is its potential for sequential cross-coupling. After performing a Suzuki-Miyaura reaction at the 4-position via the boronic acid, the chlorine atom at the 2-position remains as a handle for a second, distinct cross-coupling reaction. This enables the synthesis of complex, differentially substituted pyridine derivatives from a single building block. The C-Cl bond at the 2-position is activated by the electron-withdrawing nature of the pyridine nitrogen, making it a viable electrophilic site for a subsequent Suzuki, Buchwald-Hartwig, or other cross-coupling reaction.[7]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex heterocyclic molecules. A thorough understanding of the Suzuki-Miyaura mechanism and the causal relationships between reaction parameters—catalyst, ligand, base, and solvent—is paramount for achieving high yields and purity. The protocols and insights provided herein serve as a robust foundation for researchers to successfully employ this building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • Suzuki reaction. Wikipedia.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • This compound. PubChem.
  • This compound. Hebei Summedchem Co., Ltd.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Boronpharm.

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2-Chloro-3-fluoropyridine-4-boronic acid reaction conditions and catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-3-fluoropyridine-4-boronic Acid: Protocols and Mechanistic Insights

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds. This guide provides a detailed exploration of the reaction conditions, catalysts, and protocols for a particularly valuable and challenging substrate: This compound . This bifunctional molecule, containing both a nucleophilic boronic acid and an electrophilic chloro-substituent on an electron-deficient pyridine ring, offers unique synthetic opportunities but requires carefully optimized conditions for success.

Understanding the Reagent: A Dichotomy in Reactivity

This compound presents a fascinating case of dual reactivity. The success of any coupling strategy hinges on understanding which functional group will participate under specific catalytic conditions.

  • The Nucleophilic Partner (Boronic Acid): The primary and most common role for this molecule is as the nucleophilic component. The boronic acid group is activated by a base to form a more nucleophilic boronate "ate" complex, which then participates in the transmetalation step of the catalytic cycle.[1]

  • The Electrophilic Partner (C-Cl bond): The carbon-chlorine bond on the pyridine ring can serve as the electrophilic handle. However, C-Cl bonds are significantly stronger and less reactive than their C-Br or C-I counterparts, making the initial oxidative addition step of the catalytic cycle the primary challenge.[2] The electron-deficient nature of the pyridine ring, enhanced by the adjacent fluorine atom, helps to activate this bond, making the reaction feasible with highly active catalyst systems.[1]

  • The Inert Spectator (C-F bond): The carbon-fluorine bond is exceptionally strong and is generally unreactive under typical Suzuki coupling conditions, making it a stable spectator group.[1][3]

This guide will focus on the most common application: using This compound as the nucleophilic partner, coupling it with various aryl and heteroaryl halides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Aryl R¹-Pd(II)L₂-R² (Di-Aryl Complex) Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Product R¹-R² (Coupled Product) RedElim->Product Product->Pd0  Regenerates  Catalyst Boronate R²-B(OR)₃⁻ (Activated Boronate) Boronate->Transmetalation Base_Activation Base Activation R²-B(OH)₂ + Base → Aryl_Halide R¹-X (Aryl Halide) Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters and Choices

The success of coupling heteroaryl boronic acids, which are prone to degradation, requires careful selection of the catalyst, base, and solvent.

Catalyst and Ligand Selection

The choice of catalyst is critical for promoting efficient and rapid cross-coupling, which outcompetes potential side reactions like protodeboronation (the undesired cleavage of the C-B bond).[5]

Catalyst SystemLigandKey Characteristics & Recommendations
Pd(dppf)Cl₂ dppf (included)A robust, versatile, and commercially available pre-catalyst. Often a reliable first choice for screening. May require higher temperatures (90-110 °C).[2][6]
Pd(OAc)₂ or Pd₂(dba)₃ SPhos or XPhosThe combination of a simple palladium source with a sterically bulky, electron-rich Buchwald phosphine ligand. This system is highly active and particularly effective for challenging substrates, including couplings of aryl chlorides.[1][2]
Pd(PPh₃)₄ PPh₃ (included)A classical catalyst, but often less effective for challenging heteroaryl couplings compared to modern ligand systems. Can be effective in microwave-assisted protocols.[7]
The Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid to form the boronate species, which facilitates the transmetalation step.[2][8]

BaseStrengthSolubility & Use Case
K₃PO₄ (Potassium Phosphate)StrongOften the base of choice for challenging couplings. Its moderate solubility can be beneficial, and it is highly effective, especially for less reactive aryl chlorides.[1][2]
Cs₂CO₃ (Cesium Carbonate)StrongHighly effective due to its high solubility in organic solvents and the beneficial effect of the cesium cation. It is, however, more expensive.[7]
K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate)ModerateWidely used, cost-effective, and often sufficient for more reactive coupling partners (aryl bromides/iodides). Typically used in aqueous solvent mixtures.[1][7]
Solvent Systems

The solvent must solubilize the reactants and catalyst while facilitating the reaction. Degassing the solvent to remove oxygen, which can deactivate the Pd(0) catalyst, is crucial for reproducibility.[2]

  • 1,4-Dioxane/Water (e.g., 4:1 or 5:1): A very common and effective solvent system. The presence of water can be crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[1][6]

  • Toluene/Water: Another excellent choice, particularly when using strong, somewhat less soluble bases like K₃PO₄.[1]

  • DMF/Water or Ethanol/Water: Often used in microwave-assisted protocols.[7]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Add Solids to Flame-Dried Flask (Boronic Acid, Aryl Halide, Base) purge Purge with Inert Gas (Evacuate & Backfill x3) start->purge add_catalyst Add Catalyst & Ligand purge->add_catalyst add_solvent Add Degassed Solvent(s) via Syringe add_catalyst->add_solvent heat Heat to Desired Temp (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool workup Aqueous Work-up (Dilute, Extract, Dry) cool->workup purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Conventional Heating

This protocol is a general method suitable for coupling with aryl bromides or activated aryl chlorides.

Materials:

  • Aryl Halide (1.0 equiv.)

  • This compound (1.2–1.5 equiv.)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₃PO₄ (3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 5:1 ratio, degassed)

  • Schlenk flask or sealable reaction vial, magnetic stir bar, inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol, 1.2 equiv.), and K₃PO₄ (e.g., 1.5 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 0.015 mmol, 3 mol%).

  • Seal the flask, and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Using a syringe, add the degassed solvent system (e.g., 2.5 mL of 1,4-dioxane and 0.5 mL of water).

  • Place the sealed flask in a preheated oil bath at 90–100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 4 to 24 hours.

  • Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[9]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields.[7]

Materials:

  • Aryl Halide (1.0 equiv.)

  • This compound (1.2 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 ratio)

  • 10 mL microwave reaction vial

Procedure:

  • In a 10 mL microwave vial equipped with a stir bar, combine the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.0 mmol).[7]

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial securely with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature of 120 °C for 15 minutes with stirring.

  • After the reaction, allow the vial to cool to a safe temperature before opening.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) species.Ensure solvents are thoroughly degassed. Use fresh, high-quality catalyst and ligands. Repeat the reaction with meticulous inert atmosphere technique.[2]
Ineffective Base: The base may be too weak, old, or not sufficiently soluble.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is a fine, dry powder.[2]
Low Yield with Byproducts Protodeboronation: The boronic acid is degrading faster than it is coupling. This is a common issue with electron-deficient heteroaryl boronic acids.Increase catalyst loading to accelerate the coupling rate. Use anhydrous conditions with a base like K₃PO₄. Alternatively, convert the boronic acid to a more stable pinacol ester derivative before use.[2][5]
Homocoupling: Two molecules of the boronic acid have coupled together.This is often caused by the presence of oxygen. Improve degassing procedures. Ensure the palladium pre-catalyst is fully reduced to Pd(0).[4]

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]

  • Belnome, F., et al. (2021). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. Available at: [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Tsuchii, K., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Biaryl scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the construction of C-C bonds.[3][4] This is largely due to its mild reaction conditions, exceptional functional group tolerance, and the widespread commercial availability of diverse boronic acids and aryl halides.[1][4]

This guide focuses on the application of a specialized building block, 2-Chloro-3-fluoropyridine-4-boronic acid , for the synthesis of complex biarylpyridines. The strategic placement of chloro and fluoro substituents on the pyridine ring offers unique electronic properties that can be leveraged for selective transformations and to modulate the physicochemical properties of the final products. The incorporation of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5][6][7][8][9]

These application notes provide a comprehensive overview, detailed experimental protocols, and expert insights into the nuances of employing this compound in Suzuki-Miyaura cross-coupling reactions. The provided methodologies are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, enabling the efficient synthesis of novel biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X(Ln) oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation Ar'B(OH)2 (Base) pdiib Ar-Pd(II)-Ar'(Ln) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[11]

2. Transmetalation: The organoboron species, activated by a base, transfers its organic moiety (the 2-chloro-3-fluoropyridinyl group) to the palladium center, displacing the halide. The choice of base is critical for the activation of the boronic acid and to facilitate this step.

3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Expertise & Experience: The Role of Substituents

The 2-chloro and 3-fluoro substituents on the pyridine ring are strongly electron-withdrawing. This has two key implications:

  • Increased Acidity of the Boronic Acid: The electron-withdrawing groups enhance the Lewis acidity of the boron atom, which can facilitate the formation of the boronate complex required for transmetalation.

  • Electronic Effect on the Pyridine Ring: The electron-deficient nature of the pyridine ring can influence its reactivity and the properties of the final biaryl product. The fluorine atom can also introduce favorable interactions with biological targets.[6][7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. It is intended as a starting point and may require optimization for specific substrates.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier(s)Notes
This compound≥95%Major chemical suppliersStore under inert atmosphere, refrigerated.
Aryl Halide (e.g., Aryl Bromide)≥98%Major chemical suppliersEnsure purity and dryness.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst gradeMajor chemical suppliersAir-sensitive, handle under inert atmosphere.
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Anhydrous, ≥99%Major chemical suppliersUse a freshly opened bottle or dry thoroughly before use.
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Anhydrous, ≥99.8%Major chemical suppliersDegas thoroughly before use to remove dissolved oxygen.
Inert Gas (Argon or Nitrogen)High purity (≥99.998%)Gas supplierFor maintaining an inert atmosphere.
Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted synthesis, irradiate at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 15-30 minutes).[10]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.

Scope and Versatility: A Representative Table

The following table illustrates the potential scope of the reaction with various aryl halides. The conditions and yields are representative and based on general knowledge of Suzuki-Miyaura couplings with similar substrates.

EntryAryl Halide PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane1101870-85
32-BromopyridinePd(dppf)Cl₂ (5)K₃PO₄ (3)Toluene/H₂O (4:1)1102460-75
44-ChlorotolueneBuchwald Precat (2)K₃PO₄ (3)t-Amyl alcohol1102450-70

Troubleshooting and Expert Recommendations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base.Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous. Use a freshly opened or dried base. Consider a more active catalyst system (e.g., Buchwald or Fu pre-catalysts).[12][13][14]
Protodeboronation Presence of water; Prolonged reaction times at high temperatures; Strong base.Use rigorously dried solvents and reagents. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder base like KF or K₃PO₄.[3] The use of MIDA boronates can also mitigate this issue.[15]
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.Ensure the reaction is set up under a strictly inert atmosphere. Reduce the catalyst loading.
Difficult Purification Formation of closely related byproducts.Optimize reaction conditions to minimize side reactions. Employ advanced purification techniques like preparative HPLC if necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized biarylpyridines via the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The unique electronic properties conferred by the chloro and fluoro substituents make it a particularly attractive component for the design of novel compounds in drug discovery and materials science. Careful optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, will be key to achieving high yields and purity for specific substrate combinations.

References

  • Current time information in Denbighshire, GB. Google Search. Accessed January 1, 2026.
  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides - PubMed. Accessed January 1, 2026.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines - Benchchem. Accessed January 1, 2026.
  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides | Bioconjugate Chemistry - ACS Public
  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). Accessed January 1, 2026.
  • A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC - NIH. Accessed January 1, 2026.
  • Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid - Benchchem. Accessed January 1, 2026.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Accessed January 1, 2026.
  • Suzuki reaction - Wikipedia. Accessed January 1, 2026.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Accessed January 1, 2026.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchG
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Accessed January 1, 2026.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Accessed January 1, 2026.
  • (PDF)
  • Heterobiaryl synthesis by C-C coupling - Organic Chemistry Portal. Accessed January 1, 2026.
  • Synthesis of 2‐pyridine‐containing biaryls: scope of this Review.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
  • Application Notes and Protocols: Synthesis of Biaryl Compounds Using Pyrene-Functionalized Boronic Acids - Benchchem. Accessed January 1, 2026.
  • 4-Fluoro-2-(n-propyl)pyridine-5-boronic acid - MySkinRecipes. Accessed January 1, 2026.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Accessed January 1, 2026.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem. Accessed January 1, 2026.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchG
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
  • The Growing Importance of Fluorinated Pyridines in Medicinal Chemistry. Accessed January 1, 2026.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids | Organic Letters - ACS Public
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid - Benchchem. Accessed January 1, 2026.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem. Accessed January 1, 2026.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boron
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Accessed January 1, 2026.
  • Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchG
  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchG
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Accessed January 1, 2026.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Accessed January 1, 2026.
  • (PDF) Fluorinated Boronic Acids: Acidity and Hydrolytic - Amanote Research. Accessed January 1, 2026.
  • 4-Fluoro-2-(n-propyl)pyridine-5-boronic acid - MySkinRecipes. Accessed January 1, 2026.

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Application Notes and Protocols for the Functionalization of Heterocycles with 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the pyridine ring stands as a cornerstone heterocyclic motif. Its presence in a multitude of FDA-approved drugs underscores its importance as a "privileged scaffold." The strategic functionalization of this core allows for the fine-tuning of molecular properties, including metabolic stability, target-binding affinity, and bioavailability. 2-Chloro-3-fluoropyridine-4-boronic acid (CAS 937595-71-6) has emerged as a highly valuable and versatile building block for the synthesis of complex molecules. This application note provides a comprehensive guide to its use, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.

The unique substitution pattern of this compound offers a trifecta of synthetic advantages. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of a carbon-carbon bond at the 4-position. The fluorine atom at the 3-position can significantly influence the electronic properties of the pyridine ring, often enhancing metabolic stability and modulating the pKa of the pyridine nitrogen. Furthermore, the chlorine atom at the 2-position provides a secondary site for subsequent functionalization, such as nucleophilic aromatic substitution or further cross-coupling reactions, opening avenues for the rapid generation of diverse compound libraries.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed and field-proven protocols, and offer insights into troubleshooting common challenges associated with the coupling of heteroarylboronic acids.

Chemical Properties and Handling

This compound is a white to off-white solid with a molecular weight of 175.35 g/mol and a molecular formula of C₅H₄BClFNO₂. Like many boronic acids, it is susceptible to dehydration to form the corresponding cyclic trimer, a boroxine. Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere to maintain its reactivity.

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide or triflate. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally non-toxic nature of its boron-containing byproducts.

The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl or heteroaryl bromide) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the boronic acid is activated to a more nucleophilic boronate species. This species then transfers its organic group (the 2-chloro-3-fluoropyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Py-B(OH)2, Base Ar-Pd(II)L2-Py Ar-Pd(II)L2-Py Transmetalation->Ar-Pd(II)L2-Py Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Py->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product (Ar-Py) Product (Ar-Py) Reductive Elimination->Product (Ar-Py) Catalyst Regeneration Catalyst Regeneration

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Application Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. It is important to note that optimal conditions may vary depending on the specific substrates, and some degree of optimization is often necessary.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is a standard set of conditions that has proven effective for a wide range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer)

Procedure:

  • To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), and sodium carbonate (2.0 - 3.0 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (typically 2-5 mol%).

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl bromide). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial equipped with a stir bar, add this compound (1.2 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (2.0 - 3.0 equivalents).

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a reaction concentration of approximately 0.1 - 0.5 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Follow the work-up and purification steps as described in Protocol 1.

Experimental Workflow and Troubleshooting

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst - Base B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Work-up (Extraction & Washing) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Product Analysis (NMR, MS) H->I

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Troubleshooting Common Issues:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality boronic acid; Inappropriate base or solvent.Use a fresh batch of catalyst or a pre-catalyst. Ensure thorough degassing of all solvents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation (loss of boronic acid) Presence of water and/or protic solvents; Elevated temperatures; Inappropriate base.Use anhydrous conditions where possible. Employ milder bases such as KF. Consider using a boronate ester to protect the boronic acid.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without a reducing agent.Ensure the reaction is run under a strictly inert atmosphere. If using a Pd(II) source, the reaction conditions should facilitate its in-situ reduction to Pd(0).
Difficulty in Product Purification Formation of byproducts; Incomplete reaction.Optimize reaction conditions to minimize side reactions. Employ alternative purification techniques such as preparative HPLC or crystallization.

Conclusion: A Gateway to Novel Chemical Space

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into a wide range of molecular scaffolds. The protocols and insights provided in this application note are intended to empower researchers to confidently and successfully utilize this valuable reagent in their synthetic endeavors, accelerating the discovery and development of new pharmaceuticals and advanced materials. By understanding the underlying principles and potential challenges, chemists can effectively navigate the synthesis of novel functionalized pyridines, unlocking new avenues in chemical research.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • PubChem. This compound. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 2004 , 43 (46), 6250–6284. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]

Application Note & Protocol: 2-Chloro-3-fluoropyridine-4-boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-3-fluoropyridine-4-boronic acid (CAS No. 937595-71-6)[1]. As a highly functionalized and versatile building block, this reagent is instrumental in the construction of complex heteroaromatic scaffolds prevalent in modern pharmaceuticals. We will delve into its critical role in palladium-catalyzed cross-coupling reactions, provide detailed, field-tested protocols for its use in Suzuki-Miyaura coupling, and offer insights into reaction optimization and troubleshooting. The causality behind experimental choices is explained to empower users to adapt and refine these methods for their specific synthetic targets.

Introduction: A Privileged Reagent for Medicinal Chemistry

The pyridine ring is a ubiquitous motif in biologically active compounds. Its functionalization is a cornerstone of drug discovery, allowing for the fine-tuning of physicochemical properties such as metabolic stability, bioavailability, and target binding affinity.[2] this compound has emerged as a particularly valuable reagent due to its unique trifecta of reactive handles.

  • The Boronic Acid Moiety: Serves as the primary nucleophilic partner in Suzuki-Miyaura cross-coupling, one of the most robust and widely utilized methods for forming C-C bonds in pharmaceutical synthesis.[3][4]

  • The Chlorine Atom: Located at the C2 position, it can act as an electrophilic site for subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, offering a pathway for sequential, regioselective functionalization.[5]

  • The Fluorine Atom: The electron-withdrawing nature of the fluorine at C3 influences the electronic properties and reactivity of the pyridine ring, often enhancing metabolic stability and modulating pKa.[2]

This guide focuses on the primary application of this reagent—as a boronic acid partner in Suzuki-Miyaura coupling—to generate highly substituted pyridine-based intermediates.

Physicochemical Properties & Safe Handling

Proper handling and storage are critical for ensuring the reagent's integrity and for laboratory safety. Boronic acids are known to be susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines. While this process is often reversible under reaction conditions, it can affect stoichiometry.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 937595-71-6 PubChem[1]
Molecular Formula C₅H₄BClFNO₂ PubChem[1]
Molecular Weight 175.35 g/mol PubChem[1]

| Appearance | White to off-white solid | BenchChem[2] |

2.1. Storage & Handling

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize boroxine formation.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8] Avoid formation of dust and aerosols.[6]

2.2. Safety Precautions This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[8]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][8]

  • If on Skin: Wash with plenty of soap and water.[6][7]

  • If in Eyes: Rinse cautiously with water for several minutes.[6][7]

  • If Swallowed: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[6]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[6][7][8][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for coupling this compound with various aryl or heteroaryl halides (or triflates). This palladium-catalyzed reaction forms a new carbon-carbon bond, providing access to a vast array of complex biaryl and heteroaryl structures.[10] The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide Ar-X (R¹) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (R²) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key to a successful coupling lies in the careful selection of the catalyst, ligand, base, and solvent system, as heteroaryl boronic acids can be prone to decomposition pathways like protodeboronation.[11]

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl or heteroaryl bromide. Optimization for each specific substrate is highly recommended.

4.1. Materials & Reagents

  • This compound (1.2 equiv.)

  • Aryl/Heteroaryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene)

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard work-up and purification supplies (Ethyl acetate, water, brine, Na₂SO₄, silica gel)

4.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), base (3.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).[11]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[12][13]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent(s) via syringe.[12] Proper degassing (e.g., three freeze-pump-thaw cycles or sparging with argon for 30 minutes) is crucial to prevent catalyst oxidation.[11]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[13]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[12]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[12][13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[12]

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Workflow A 1. Add Solids (Boronic Acid, Aryl Halide, Base, Catalyst) to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat & Stir (80-110 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Quench (Add Water) E->F G 7. Extract with Organic Solvent F->G H 8. Wash & Dry Organic Layer G->H I 9. Filter & Concentrate H->I J 10. Purify (Column Chromatography) I->J K Final Product J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Optimization & Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and provides evidence-based solutions.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen deactivation; poor quality catalyst. Ensure strictly inert conditions.[13] Use a fresh batch of a pre-formed Pd(0) source or a modern precatalyst.[11]
Suboptimal Ligand/Base: Steric or electronic mismatch. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) for challenging couplings.[5][11] Screen other bases like Cs₂CO₃ or K₃PO₄.[13]
Protodeboronation Reagent Instability: The C-B bond is cleaved by water/base before coupling. Heteroaryl boronic acids are particularly susceptible.[11] Use rigorously dried, anhydrous solvents.[11] Employ weaker bases (K₂CO₃, K₃PO₄) over strong hydroxides.[11] Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt derivative.[11]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid. Improve the degassing procedure for all solvents and reagents.[11]

| Difficulty in Purification | Polar Byproducts: Byproducts may have similar polarity to the desired product. | Re-optimize reaction conditions to minimize side product formation. Consider alternative purification techniques like preparative HPLC or crystallization.[4] |

Application Case Study: Synthesis of a Niraparib Intermediate

The value of this compound is exemplified in the synthesis of advanced pharmaceutical intermediates. For instance, related structures are crucial in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for cancer treatment.[14] While the exact commercial route may vary, laboratory syntheses have demonstrated the utility of related building blocks in constructing the core biaryl structure of such complex molecules.

A key step often involves a Suzuki or a related rhodium-catalyzed asymmetric coupling to install an aryl group onto the pyridine ring, creating a chiral center.[14][15] The use of a pre-functionalized pyridine boronic acid allows for the direct and efficient formation of the critical C-C bond that constitutes the backbone of the final active pharmaceutical ingredient (API).[14]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of high-value pharmaceutical intermediates. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the direct and efficient construction of complex, functionalized heteroaromatic systems. By understanding the principles behind the reaction, employing robust experimental protocols, and being prepared to troubleshoot common issues, researchers can effectively leverage this building block to accelerate drug discovery and development programs.

References

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced Synthesis of Pharmaceutical Intermediates: Focus on Fluoropyridines. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2007). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ResearchGate. Retrieved from [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017). PubMed Central. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Synthesis of 2-Chloro-3-fluoropyridine-4-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

2-Chloro-3-fluoropyridine-4-boronic acid and its derivatives are pivotal building blocks in modern drug discovery. The unique substitution pattern of this scaffold, featuring a chlorine atom, a fluorine atom, and a boronic acid moiety on a pyridine ring, offers medicinal chemists a versatile tool for synthesizing complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the chloro and boronic acid groups provide orthogonal handles for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry to construct biaryl and heteroaryl structures, which are common motifs in many drug candidates.[2][3]

This application note provides a comprehensive guide to the scale-up synthesis of this compound pinacol ester, a stable and commonly used derivative. The focus is on a reliable iridium-catalyzed C-H borylation method, detailing the rationale behind the chosen synthetic strategy and providing a robust, step-by-step protocol suitable for multigram-scale production.

Synthetic Strategy: Iridium-Catalyzed C-H Borylation

The selected method for the synthesis of this compound pinacol ester is the direct C-H borylation of 2-chloro-3-fluoropyridine. This approach offers significant advantages over traditional methods that often require the preparation of organometallic intermediates from halogenated precursors. Iridium-catalyzed C-H borylation is a highly atom-economical process that proceeds with excellent regioselectivity, favoring the sterically less hindered C-4 position of the pyridine ring.[4][5]

Key Features of the Iridium-Catalyzed C-H Borylation:

  • High Regioselectivity: The bulky ligands on the iridium catalyst direct the borylation to the desired C-4 position, minimizing the formation of isomeric impurities.[6]

  • Mild Reaction Conditions: The reaction can be conducted under relatively mild conditions, which is crucial for preserving the sensitive functional groups on the pyridine ring.

  • Scalability: This methodology has proven to be scalable, making it a viable option for producing larger quantities of the target compound.[7]

  • Operational Simplicity: The direct C-H functionalization avoids multiple pre-functionalization steps, streamlining the overall synthetic sequence.

The overall synthetic workflow is depicted in the following diagram:

synthetic_workflow Synthetic Workflow for this compound pinacol ester A Starting Material 2-Chloro-3-fluoropyridine C C-H Borylation Reaction A->C B Reagents Bis(pinacolato)diboron Iridium Catalyst Ligand B->C D Work-up (Solvent Removal) C->D E Purification (Chromatography or Recrystallization) D->E F Final Product This compound pinacol ester E->F

Caption: A simplified diagram illustrating the key stages of the synthesis.

Detailed Scale-Up Protocol

This protocol is designed for the synthesis of approximately 10 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Quantity
2-Chloro-3-fluoropyridineC₅H₃ClFN131.5417282-04-110.0 g
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.9473183-34-321.2 g
[Ir(OMe)(COD)]₂C₁₈H₃₀Ir₂O₂662.8712148-71-90.75 g
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)C₁₈H₂₄N₂268.40729-00-00.81 g
Cyclopentyl methyl ether (CPME)C₆H₁₂O100.165614-37-9200 mL
Silica Gel (for chromatography)SiO₂60.087631-86-9As needed
HexaneC₆H₁₄86.18110-54-3As needed
Ethyl AcetateC₄H₈O₂88.11141-78-6As needed
  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen/argon inlet, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: Under a nitrogen or argon atmosphere, charge the 500 mL three-neck round-bottom flask with 2-chloro-3-fluoropyridine (10.0 g), bis(pinacolato)diboron (21.2 g), [Ir(OMe)(COD)]₂ (0.75 g), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.81 g).

  • Solvent Addition: Add cyclopentyl methyl ether (200 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-85 °C and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional CPME.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel.[8] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Alternatively, for larger scales, recrystallization from a suitable solvent system can be explored.

Purification Logic

The purification strategy is critical for obtaining the final product with high purity, which is essential for subsequent applications in drug development.

purification_logic Purification Decision Tree A Crude Product B Scale A->B C Column Chromatography B->C < 20 g D Recrystallization B->D > 20 g E Pure Product C->E D->E

Caption: A decision tree for selecting the appropriate purification method based on the scale of the synthesis.

Safety and Handling

  • 2-Chloro-3-fluoropyridine: This compound is harmful if swallowed and causes skin and eye irritation.[9][10] Handle with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood.[11][12]

  • Iridium Catalyst: While not acutely toxic, iridium compounds should be handled with care. Avoid inhalation of dust.

  • Bis(pinacolato)diboron: This reagent is moisture-sensitive. Store and handle under an inert atmosphere.

  • Solvents: Hexane, ethyl acetate, and CPME are flammable. Keep away from ignition sources.

Characterization

The identity and purity of the final product, this compound pinacol ester, should be confirmed using standard analytical techniques:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chem Pharm Bull (Tokyo). 2025;73(4):327-335.
  • 2-Chloro-3-fluoropyridine - Safety D
  • The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • SAFETY DATA SHEET - 2-Chloro-3-fluoropyridine. Fisher Scientific.
  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. PubMed Central.
  • 2,3-difluoro-5-chloro pyridine cas no 89402-43-7. CDH Fine Chemical.
  • (PDF) Iridium-Catalyzed C–H Borylation of CF 3 -Substituted Pyridines.
  • SAFETY DATA SHEET - 5-Bromo-2-chloro-3-fluoropyridine. Fisher Scientific.
  • Iridium-catalyzed C-H borylation of substituted pyridines. ACS Fall 2025.
  • Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF.
  • SAFETY DATA SHEET - 2-Chloro-6-fluoropyridine. TCI Chemicals.
  • 3-pyridylboronic acid. Organic Syntheses Procedure.
  • Iridium-catalyzed C–H boryl
  • Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
  • Ligand-Enabled, Iridium-Catalyzed ortho -Boryl
  • Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF.
  • Recent progress in the synthesis of pyridinylboronic acids and esters.
  • Improved method for the conversion of pinacolboronic esters into trifluorobor
  • Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • How to purify boronic acids/boronate esters?.
  • This compound. Santa Cruz Biotechnology.
  • Preparing method of 2-chloro-3-fluoropyridine.
  • This compound. PubChem.
  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific focus on the challenging substrate, 2-Chloro-3-fluoropyridine-4-boronic acid. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide actionable protocols to enhance your reaction outcomes.

The Challenge: Coupling this compound

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] However, the unique electronic and steric properties of this compound present a distinct set of challenges. This substrate combines the reduced reactivity of a heteroaryl chloride with the inherent instability of a pyridylboronic acid.[3][4][5] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of both the chloro and boronic acid functionalities.[6] Furthermore, the proximity of the boronic acid to the pyridine nitrogen can lead to catalyst inhibition and a higher propensity for protodeboronation.[3][4]

This guide will equip you with the knowledge to navigate these complexities and achieve successful and reproducible couplings.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Causes Solutions and Scientific Rationale
Low or No Product Yield 1. Inefficient Oxidative Addition: The C-Cl bond of 2-chloropyridine is less reactive than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) catalyst a potential bottleneck.[5][7] 2. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4] Oxygen can also oxidize the active Pd(0) catalyst.[8] 3. Protodeboronation: Pyridylboronic acids are susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[3][9][10]1. Catalyst & Ligand Selection: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of aryl chlorides.[11][12][13][14] Consider using a pre-catalyst for consistent generation of the active Pd(0) species. 2. Inert Atmosphere & Ligand Choice: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[8][12] The use of bulky ligands can also sterically hinder the coordination of the pyridine nitrogen to the palladium center. 3. Boronic Acid Stability & Base Selection: Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[10][12] Use milder, non-aqueous bases like K₃PO₄ or Cs₂CO₃ to minimize hydrolysis.[8][12] If aqueous conditions are necessary, use a biphasic system with vigorous stirring.
Formation of Homocoupling Byproducts (Biaryl of the coupling partner) 1. Oxygen Contamination: Trace amounts of oxygen can promote the homocoupling of the boronic acid. 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prominent.1. Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are recommended.[12] 2. Optimize Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[15] Ensure the chosen base is sufficiently soluble in the reaction medium. The solvent system should facilitate the solubility of all reactants and intermediates.[16][17]
Formation of Protodeboronated Starting Material (2-Chloro-3-fluoropyridine) 1. Presence of Water: Water, either as a solvent component or as a contaminant, is a primary culprit for protodeboronation.[10][12] 2. Harsh Basic Conditions: Strong bases can accelerate the decomposition of the boronic acid.[12]1. Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents. If an aqueous base is required, minimize the amount of water. 2. Milder Bases: Opt for weaker bases such as K₂CO₃, K₃PO₄, or KF.[8][18] The choice of base should be carefully considered to balance the need for boronic acid activation with the risk of decomposition.
Inconsistent Results/Lack of Reproducibility 1. Reagent Quality: The purity and stability of the boronic acid, aryl halide, catalyst, and ligand are critical. Boronic acids can degrade upon storage.[8][9] 2. Inadequate Mixing: In biphasic systems, insufficient stirring can lead to poor mass transfer and inconsistent reaction rates.[19]1. Use Fresh Reagents: Use freshly purchased or purified reagents. Store boronic acids and phosphine ligands under an inert atmosphere and in a refrigerator or freezer. 2. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interface between phases in biphasic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" and how does it relate to my substrate?

A1: The "2-pyridyl problem" refers to the challenges encountered when using 2-pyridyl organometallic reagents in cross-coupling reactions.[3][4] The nitrogen atom at the 2-position can chelate to the metal catalyst, leading to catalyst inhibition or deactivation. While your boronic acid is at the 4-position, the presence of the pyridine nitrogen still makes the substrate more challenging than a simple arylboronic acid, particularly concerning protodeboronation and potential catalyst interactions.[4]

Q2: Which palladium catalyst and ligand combination is a good starting point for this coupling?

A2: For coupling an aryl chloride, a highly active catalyst system is recommended. A good starting point would be a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[9][13] These ligands are known to facilitate the challenging oxidative addition of aryl chlorides and can improve catalyst stability.[11][14]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[15] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. For the sensitive this compound, milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred to minimize the risk of protodeboronation.[8][12]

Q4: What solvent system is optimal for this reaction?

A4: The choice of solvent is critical for solubilizing the reagents and stabilizing the catalytic species.[16][17] Common solvent systems for Suzuki couplings include polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water.[8] However, given the susceptibility of your boronic acid to hydrolysis, starting with anhydrous conditions using a solvent like toluene or dioxane with an anhydrous base is a prudent approach. The effect of the solvent can be complex and may influence reaction selectivity, so screening different solvents can be beneficial.[16][20][21]

Q5: How can I monitor the progress of my reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[12] Periodically taking small aliquots from the reaction mixture will allow you to track the consumption of the starting materials and the formation of the product.

Experimental Workflow and Protocols

Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[22][23]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (R-X) PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (R'-B(OR)2) PdII->Transmetalation Base, Boronic Acid (R'-B(OR)2) PdII_R_R R-Pd(II)-R'(L_n) Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-R' RedElim->Product Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Inert->Start No, Fix & Retry Check_Reagents Check Reagent Purity (Boronic Acid, Halide, Catalyst) Check_Inert->Check_Reagents Yes Check_Reagents->Start Degraded, Replace & Retry Optimize_Catalyst Screen Ligands (e.g., SPhos, XPhos) Check_Reagents->Optimize_Catalyst Pristine Optimize_Base Screen Bases (K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (Toluene, Dioxane) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

General Experimental Protocol

This protocol serves as a starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound

  • Aryl halide coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos)

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the anhydrous base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment. [8]3. Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.2 equivalents relative to palladium). Then, add the degassed solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. [12]6. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. Available from: [Link]

  • PubMed. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. Available from: [Link]

  • Wiley Online Library. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available from: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available from: [Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from: [Link]

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications. Available from: [Link]

  • PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. Available from: [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. ResearchGate. Available from: [Link]

  • ScienceDirect. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

  • Reddit. Suzuki coupling help : r/chemistry. Reddit. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available from: [Link]

  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]

  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available from: [Link]

  • ResearchGate. | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. ResearchGate. Available from: [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available from: [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Chloro-3-fluoropyridine-4-boronic acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-Chloro-3-fluoropyridine-4-boronic acid. Our goal is to equip you with the scientific rationale and practical guidance necessary to optimize your synthetic outcomes.

Introduction: The Challenge of a Multifunctional Substrate

This compound is a versatile building block, yet its structure presents unique challenges in Suzuki-Miyaura cross-coupling. The molecule possesses both an electrophilic site (the C-Cl bond) and a nucleophilic site (the C-B(OH)2 bond), alongside an electron-deficient pyridine ring further activated by two halogen substituents. This duality requires careful consideration of reaction conditions to achieve the desired selective coupling. This guide will address the critical aspects of catalyst selection, reaction optimization, and troubleshooting to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working. What are the most likely causes?

Low or no yield in this reaction can stem from several factors, primarily related to catalyst deactivation and the inherent reactivity of the substrate. The pyridine nitrogen, especially in an electron-deficient ring, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Key areas to investigate are:

  • Catalyst System: The choice of palladium precursor and, crucially, the ligand is paramount for success with challenging heteroaryl chlorides.[1][3]

  • Base Selection: The strength and nature of the base are critical for the transmetalation step and can significantly impact the reaction's success.[1]

  • Solvent Choice: The solvent must solubilize all components and be compatible with the chosen catalytic system.

  • Oxygen Contamination: The active Pd(0) catalyst is oxygen-sensitive. Inadequate degassing can lead to catalyst oxidation and reaction failure.[1]

Q2: Which palladium catalyst and ligand system is recommended for coupling an aryl halide with this compound?

For this coupling, where the pyridine boronic acid acts as the nucleophile, a robust catalyst system capable of facilitating the coupling of an electron-deficient heteroarylboronic acid is necessary.

  • Recommended Catalysts: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern Pd(II) pre-catalysts that readily reduce to Pd(0) in situ are often more reliable. Examples include PdCl₂(dppf) or Buchwald-type pre-catalysts.

  • Recommended Ligands: Standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1] Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle and protect the palladium center.[1] Buchwald ligands such as SPhos, XPhos, or RuPhos, as well as N-heterocyclic carbenes (NHCs), have demonstrated high efficacy in couplings involving heteroaryl substrates.[1][3]

Catalyst and Ligand Selection Guide

The success of your Suzuki reaction hinges on the selection of an appropriate catalyst system. The following table summarizes recommended starting points for the coupling of this compound with a generic aryl bromide.

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂ / Pd₂(dba)₃SPhos or XPhos1-3Highly active for heteroaryl couplings, promotes challenging oxidative additions.[1][3]
PdCl₂(dppf)(none needed)3-5Good general catalyst, but may require higher temperatures.
Pd(PPh₃)₄(none needed)3-5Air-sensitive, may not be active enough for this challenging substrate.
(NHC)Pd(allyl)Cl(none needed)1-3NHC ligands offer high stability and activity.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is the most common issue and can be addressed systematically.

G start Low/No Product catalyst Catalyst Inactivity? start->catalyst reagents Reagent Quality Issue? start->reagents conditions Suboptimal Conditions? start->conditions sol1 Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading (2-5 mol%). Use a pre-catalyst for reliable Pd(0) formation. catalyst->sol1 Solution sol2 Use anhydrous, finely ground base. Use fresh boronic acid or switch to a more stable boronate ester. Thoroughly degas all solvents. reagents->sol2 Solution sol3 Screen different bases (K₃PO₄, Cs₂CO₃). Screen different solvents (Dioxane, Toluene, 2-MeTHF). Increase reaction temperature. conditions->sol3 Solution

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

  • Catalyst Inactivity: The pyridine nitrogen can poison the catalyst.[1]

    • Action: Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[1][3] These ligands create a more sterically hindered and electron-rich palladium center, which can mitigate pyridine coordination and enhance catalytic activity.

    • Action: Increase the catalyst loading to 2-5 mol%. While not ideal for atom economy, this can compensate for some catalyst deactivation.[5]

  • Poor Reagent Quality:

    • Protodeboronation: The C-B bond can be cleaved by water, especially with electron-deficient heteroaryl boronic acids.[1]

      • Action: Use anhydrous solvents and ensure the base is dry and finely powdered. Consider using the more stable pinacol ester of the boronic acid.[5]

    • Base Inactivity: The base is crucial for activating the boronic acid for transmetalation.[6]

      • Action: Use a fresh, anhydrous, and finely ground base like K₃PO₄ or Cs₂CO₃.[1]

  • Suboptimal Reaction Conditions:

    • Action: Screen different bases. Stronger, non-aqueous bases are often beneficial.

    • Action: Screen solvents. Aprotic polar solvents like 1,4-dioxane, toluene, or 2-MeTHF, often with a small amount of water, are good starting points.[7]

    • Action: Gradually increase the reaction temperature in 10 °C increments.

Issue 2: Significant Homocoupling of the Boronic Acid

The formation of a bipyridine byproduct from the self-coupling of this compound can be a significant issue.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[1]

  • Solutions:

    • Strictly Exclude Oxygen: This is the most critical preventative measure. Ensure your reaction vessel is flame-dried, and thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[1]

    • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can drive the homocoupling reaction. Optimize the stoichiometry for your specific coupling partners.

Issue 3: Dehalogenation of the Starting Material or Product

Observing the corresponding des-chloro compound is another common side reaction.

  • Cause: This can occur through a competing reaction pathway where a hydride source in the reaction mixture participates in the catalytic cycle, leading to reductive dehalogenation.[5]

  • Solutions:

    • Avoid Hydride Sources: Ensure solvents are pure and not a source of hydrides. Some alcohols, for instance, can act as hydride donors under certain conditions.[5]

    • Optimize Reaction Time: Minimize reaction time to what is necessary for complete conversion to the desired product. Prolonged reaction times at elevated temperatures can increase the likelihood of side reactions.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 eq.)

  • This compound (1.2 eq.)

  • Potassium phosphate (K₃PO₄), anhydrous and finely powdered (3.0 eq.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Aidic. (n.d.). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. Retrieved from [Link]

  • Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

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Technical Support Center: Overcoming Protodeboronation of 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for overcoming the common yet challenging side reaction of protodeboronation when using 2-Chloro-3-fluoropyridine-4-boronic acid in cross-coupling reactions. As a highly electron-deficient heteroaromatic boronic acid, this reagent is particularly susceptible to decomposition, leading to reduced yields and purification difficulties. This document is designed to explain the underlying chemical principles and provide actionable, step-by-step protocols to ensure the success of your synthesis.

Section 1: Understanding the Core Problem

Q: What is protodeboronation and why is it a significant issue with this compound?

A: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your experiments, this converts your valuable this compound into the byproduct 2-Chloro-3-fluoropyridine, which cannot participate in the desired cross-coupling reaction.

This specific boronic acid is highly prone to protodeboronation due to the electronic properties of the pyridine ring. The presence of two electron-withdrawing groups—the chloro and fluoro substituents—as well as the inherent electron-deficient nature of the pyridine ring, significantly weakens the C-B bond. This makes the boronic acid group more susceptible to cleavage, particularly under the basic aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[2][3]

The competition between the desired Suzuki-Miyaura coupling and the undesired protodeboronation is a critical factor determining the overall yield of your target molecule.

G cluster_0 Reaction Pathways Start This compound + Aryl Halide Suzuki Desired Suzuki-Miyaura Coupling Start->Suzuki Pd Catalyst, Base Protodeboronation Undesired Protodeboronation Start->Protodeboronation Base, H₂O, Heat Product Desired Biaryl Product Suzuki->Product Byproduct 2-Chloro-3-fluoropyridine Byproduct Protodeboronation->Byproduct

Caption: Competing pathways for this compound.

Section 2: Troubleshooting Guide for Low Yields

This section provides a tiered approach to problem-solving, starting with simple adjustments to reaction conditions and progressing to more robust strategies involving reagent modification.

Q: My reaction yield is low, and LC-MS analysis confirms the presence of 2-Chloro-3-fluoropyridine as a major byproduct. What are my immediate troubleshooting steps?

A: This is a classic symptom of significant protodeboronation. The primary factors accelerating this side reaction are the choice of base, reaction temperature, and the presence of water.[4] The following optimizations should be your first line of defense.

1. Optimize the Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a high pH environment that dramatically accelerates protodeboronation for electron-deficient boronic acids.[5] Switching to a milder base is the most critical adjustment.

Table 1: Impact of Base Selection on Protodeboronation

Base Type Examples Suitability for this System Rationale
Strong NaOH, KOH, NaOtBu Poor Creates a highly basic environment (pH > 13) that promotes rapid C-B bond cleavage.[6]
Moderate K₂CO₃, Cs₂CO₃ Good Provides sufficient basicity for the Suzuki coupling catalytic cycle while minimizing protodeboronation.[4]

| Mild | K₃PO₄, KF | Excellent | Often the optimal choice for sensitive boronic acids, providing a balance of reactivity and stability.[7] |

Action: Replace your current base with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

2. Control the Reaction Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation.[4] It is crucial to find the lowest temperature at which the desired Suzuki coupling proceeds at a reasonable rate.

Action: Attempt the reaction at a lower temperature (e.g., start at 60-70 °C instead of 90-100 °C) and monitor the progress over a longer period. An efficient catalyst system is key to success at lower temperatures.

3. Minimize Water Content: Water acts as the proton source for protodeboronation. While some Suzuki couplings require water as a co-solvent, its quantity should be minimized or eliminated if possible.

Action:

  • Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) that have been dried over molecular sieves.

  • If a co-solvent is necessary, strictly limit the amount of water used.

  • Ensure all reagents and glassware are thoroughly dried before use.

Q: I've optimized the conditions, but protodeboronation is still limiting my yield. How can I improve the stability of the boronic acid itself?

A: If optimizing conditions is insufficient, the next and most effective strategy is to use a more stable derivative of the boronic acid. This is known as a "slow-release" strategy, where a protected form of the boronic acid is used, which then slowly hydrolyzes in situ to release the active boronic acid.[1][8] This keeps the instantaneous concentration of the unstable free boronic acid low, suppressing decomposition pathways.[9]

The two most common and effective derivatives are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates .

Protocol 1: Synthesis of this compound pinacol ester

This protocol converts the boronic acid to its more stable pinacol ester derivative, which can be isolated and used directly in the subsequent Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Pinacol

  • Toluene or another suitable aprotic solvent

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be generated from the condensation reaction and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

Protocol 2: Synthesis of 2-Chloro-3-fluoropyridine-4-MIDA boronate ester

MIDA boronates are exceptionally stable, often crystalline, air-stable solids that provide a very slow and controlled release of the boronic acid, making them ideal for highly challenging substrates.[9]

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a flask, add this compound (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.).

  • Add a minimal amount of DMSO or DMF to form a thick slurry.

  • Heat the mixture (e.g., to 80 °C) with vigorous stirring under vacuum for several hours to remove the water formed during the reaction.

  • The reaction progress can be monitored by the dissolution of the starting materials and the formation of a crystalline solid upon completion.

  • The resulting MIDA boronate can be isolated by filtration, washed with a non-polar solvent, and dried.

Section 3: Advanced FAQs and System Optimization

Q: My reaction is very slow, allowing protodeboronation to compete even with a boronic ester. What should I try next?

A: If the desired coupling is too slow, protodeboronation will still occur over time. The solution is to accelerate the productive Suzuki-Miyaura reaction so that it significantly outpaces the decomposition. This is achieved by optimizing the catalyst system.

Catalyst and Ligand Selection:

  • Use a Highly Active Catalyst: Modern palladium pre-catalysts (e.g., Buchwald or PEPPSI-type catalysts) are designed to rapidly generate the active Pd(0) species, leading to faster catalytic turnover.

  • Ligand Choice: The choice of phosphine ligand is critical. While bulky, electron-rich ligands often accelerate the rate-limiting oxidative addition step, recent studies have shown that excessively bulky ligands can paradoxically promote a Pd-catalyzed protodeboronation pathway.[10][11] Therefore, a balance must be struck.

Table 2: Recommended Catalyst Systems for Challenging Couplings

Catalyst/Pre-catalyst Ligand Characteristics & Recommendations
Pd₂(dba)₃ SPhos or XPhos A versatile and highly active system for many heteroaryl couplings.
Pd(OAc)₂ RuPhos Effective for electron-deficient systems.

| PEPPSI-IPr | (None needed) | An air- and moisture-stable pre-catalyst that is highly active for a broad range of substrates. |

Action: Screen a set of modern palladium catalysts and ligands to identify the system that provides the fastest conversion to your desired product.

Q: How can I accurately monitor the extent of protodeboronation?

A: Quantitative monitoring is key to effective optimization.

  • LC-MS: This is the most common method. Monitor the disappearance of your boronic acid starting material and the appearance of both the desired product and the protodeboronated byproduct (2-Chloro-3-fluoropyridine).

  • ¹H NMR: In a crude reaction sample, you can often distinguish the aromatic signals of the starting material, product, and byproduct. The appearance of a new C-H signal on the pyridine ring in place of the C-B bond is a definitive indicator.

  • GC-MS: Useful for identifying and quantifying the volatile protodeboronated byproduct.

Q: Is it always better to use a boronic ester derivative?

A: Not always, but it is the most reliable strategy for substrates that are highly prone to protodeboronation. While the free boronic acid can sometimes be more reactive, the enhanced stability of the pinacol or MIDA ester often leads to higher overall isolated yields by preventing the loss of the starting material throughout the reaction.[9] For challenging couplings, the stability gained from using an ester far outweighs any potential decrease in intrinsic reactivity.

Section 4: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues related to protodeboronation.

G start Start: Low Yield & High Protodeboronation Observed opt_base Switch to Milder Base? (e.g., K₃PO₄, Cs₂CO₃) start->opt_base opt_temp Lower Reaction Temperature? opt_base->opt_temp Yes use_ester Switch to Boronic Ester? (Pinacol or MIDA) opt_base->use_ester No opt_h2o Use Anhydrous Solvents? opt_temp->opt_h2o Yes opt_temp->use_ester No opt_h2o->use_ester Yes opt_h2o->use_ester No opt_cat Optimize Catalyst System? (Faster Pre-catalyst/Ligand) use_ester->opt_cat If still low yield success Problem Solved: High Yield Achieved use_ester->success Yield Improved opt_cat->success Yes fail Re-evaluate Synthetic Route opt_cat->fail No

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). CORE.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The proposed mechanism for protodeboronation of arylboronic acids. (2017).
  • Protodeboron
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Preventing protodeboronation of 3-Thienylboronic acid. Benchchem.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (2019).
  • Boron‐reagents unstable towards protodeboronation.
  • Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. (2020).
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016).
  • Bulky ligands promote palladium-catalyzed protodeboronation. (2022). American Chemical Society.
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2022). Journal of the American Chemical Society.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). The Journal of Organic Chemistry.
  • Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Reaction Monitoring for 2-Chloro-3-fluoropyridine-4-boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 2-Chloro-3-fluoropyridine-4-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for monitoring this specific reaction using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The synthesis of this compound, a key building block in medicinal chemistry, requires careful monitoring to ensure optimal yield and purity.[1] The inherent properties of the starting material, 2-Chloro-3-fluoropyridine, and the boronic acid product present unique challenges in analysis. This guide offers practical, field-tested advice to navigate these complexities.

I. Reaction Overview & Monitoring Strategy

The synthesis typically involves the reaction of a 2-chloro-3-fluoropyridine derivative with a boron source, often through a metal-halogen exchange followed by borylation. Monitoring the consumption of the starting material and the formation of the boronic acid product is crucial for determining reaction completion and identifying potential side products.

Experimental Workflow: Synthesis and Monitoring

Reaction Monitoring Workflow cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring ReactionSetup Reaction Setup: 2-Chloro-3-fluoropyridine, Boron Source, Solvent, Base Reaction Reaction in Progress ReactionSetup->Reaction Initiate Sampling Aliquot Sampling Reaction->Sampling Periodic Sampling TLC TLC Analysis Sampling->TLC Spot on plate LCMS LC-MS Analysis Sampling->LCMS Dilute & Inject Decision Decision Point: Reaction Complete? TLC->Decision Assess Completion LCMS->Decision Confirm Mass & Purity Decision->Reaction No, Continue Reaction Workup Reaction Work-up & Purification Decision->Workup Yes

Caption: Workflow for synthesis and monitoring.

II. Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[2] However, the polarity of both the starting material and the boronic acid product can lead to challenges.

FAQs: TLC Analysis

Q1: My spots are streaking and not well-defined. What's the cause and solution?

  • Cause: This is a common issue when analyzing polar compounds like pyridines and boronic acids on silica gel.[3][4] Streaking can be caused by the sample being too concentrated, or strong interactions between the analyte and the stationary phase.

  • Solution:

    • Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting on the TLC plate.

    • Modify the Mobile Phase: For acidic compounds like boronic acids, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[3] For basic compounds like pyridines, adding a small amount of triethylamine (0.1–2.0%) or using a solvent system like 1-10% ammonia in a methanol/dichloromethane mixture can be effective.[3][5]

    • Consider Reversed-Phase TLC: If streaking persists, using a C18-functionalized silica plate (reversed-phase) with a more polar mobile phase may provide better separation.[3]

Q2: I can't see the boronic acid spot under UV light. How can I visualize it?

  • Cause: While the pyridine ring is UV active, the boronic acid moiety itself is not strongly chromophoric. If the concentration is low, it may be difficult to see.

  • Solution:

    • Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, which includes many organic molecules.

    • Alizarin Staining for Boronic Acids: Alizarin forms a fluorescent complex with boronic acids, making them visible under 366 nm UV light.[6][7] This is a highly selective and sensitive method for detecting boronic acids on a TLC plate.[6][7]

    • Curcumin Staining: Curcumin can also be used as a staining agent, forming a red-colored complex with boronic acids.[8]

Q3: My starting material and product have very similar Rf values. How can I improve separation?

  • Cause: The structural similarity between the starting material and the product can result in close Rf values, making it difficult to assess reaction completion.

  • Solution:

    • Solvent System Optimization: Systematically vary the polarity of your eluent. A common starting point for such compounds is a mixture of ethyl acetate and hexanes. Adjusting the ratio to be more or less polar can improve separation.[9]

    • Co-spotting: Always run a co-spot on your TLC plate, which is a single spot containing both the starting material and the reaction mixture. If the reaction is progressing, you should see two distinct spots.[9]

    • Two-Dimensional TLC (2D-TLC): Spot the sample in one corner and run the plate in one solvent system. Then, rotate the plate 90 degrees and run it in a different solvent system. This can help resolve compounds with similar polarities.[5]

TLC Protocol for this compound Reaction
StepProcedureKey Considerations
1. Plate Preparation Use silica gel 60 F254 plates.Baking the plate at 100°C for 10 minutes can remove moisture and improve resolution.[2]
2. Sample Preparation Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).For reactions in high-boiling solvents like DMF or DMSO, a mini-workup of the aliquot may be necessary.[5]
3. Spotting Spot the starting material, reaction mixture, and a co-spot on the baseline.Keep the spots small and concentrated for better separation.[9]
4. Elution Develop the plate in a chamber saturated with the chosen mobile phase (e.g., 30-50% ethyl acetate in hexanes).Ensure the solvent level is below the spotting line.[4]
5. Visualization Visualize under UV light (254 nm) and then with a suitable stain (e.g., potassium permanganate or alizarin).Mark the spots with a pencil immediately after visualization.[3]

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides more detailed information than TLC, confirming the mass of the product and helping to identify byproducts.[10]

FAQs: LC-MS Analysis

Q1: I'm seeing poor peak shape (tailing or fronting) for my compounds. What should I do?

  • Cause: Poor peak shape can result from interactions with residual silanol groups on the column, improper mobile phase pH, or column overload.[11]

  • Solution:

    • Mobile Phase Additives: For basic compounds like pyridines, using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form.[11] For acidic compounds like boronic acids, a mobile phase with a slightly basic pH or a buffer like ammonium acetate can be beneficial.[12]

    • Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase to prevent peak distortion.

    • Column Choice: Consider using a column with end-capping to minimize interactions with silanol groups.

Q2: I'm not seeing the expected molecular ion for my boronic acid. Instead, I see other masses.

  • Cause: Boronic acids have a tendency to dehydrate, forming boroxines (cyclic trimers), or to form adducts with solvents or salts in the mobile phase.[12][13] This can complicate the mass spectrum.

  • Solution:

    • Optimize Ionization Source Parameters: Adjust the source temperature and gas flows to minimize in-source reactions.

    • Mobile Phase Composition: Using a mobile phase with ammonium acetate can promote the formation of the [M+NH4]+ adduct, which can be easier to identify.[12]

    • Negative Ion Mode: For boronic acids, electrospray ionization in negative mode (ESI-) can sometimes provide a cleaner spectrum, showing the [M-H]- ion.[14]

Q3: My retention times are shifting between injections. What is causing this?

  • Cause: Retention time shifts can be due to a number of factors, including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[15]

  • Solution:

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time, especially for gradient methods.[16]

    • Mobile Phase Preparation: Prepare fresh mobile phases regularly and ensure they are well-mixed. Microbial growth in aqueous mobile phases can also be a cause.[17]

    • Temperature Control: Use a column oven to maintain a stable temperature.[16]

LC-MS Protocol for this compound Reaction
ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and improves peak shape for pyridines.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 5-7 minutesA typical gradient to elute compounds of varying polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Injection Volume 1 - 5 µLTo avoid column overload.
Ionization Mode ESI Positive and NegativeRun in both modes to get a comprehensive picture of the reaction components.
Mass Range 50 - 500 m/zTo cover the masses of the starting material, product, and potential byproducts.
Troubleshooting Logic: LC-MS

LCMS Troubleshooting cluster_solutions_peak Peak Shape Solutions cluster_solutions_mass Mass Issue Solutions cluster_solutions_rt RT Shift Solutions Problem LC-MS Issue Identified PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape e.g. MassIssue Incorrect or Unexpected Masses Problem->MassIssue e.g. RTShift Retention Time Shifts Problem->RTShift e.g. Sol_MP Adjust Mobile Phase (Add Acid/Base) PeakShape->Sol_MP Sol_Inj Check Injection Solvent PeakShape->Sol_Inj Sol_Col Use End-Capped Column PeakShape->Sol_Col Sol_Source Optimize Source Parameters MassIssue->Sol_Source Sol_Mode Try Negative Ion Mode MassIssue->Sol_Mode Sol_Adduct Use Additives for Known Adducts MassIssue->Sol_Adduct Sol_Equil Increase Column Equilibration RTShift->Sol_Equil Sol_MP_Prep Prepare Fresh Mobile Phase RTShift->Sol_MP_Prep Sol_Temp Use Column Oven RTShift->Sol_Temp

Caption: Troubleshooting logic for common LC-MS issues.

IV. Concluding Remarks

Effective reaction monitoring is a cornerstone of successful synthetic chemistry. By understanding the specific challenges posed by this compound and its precursors, and by systematically troubleshooting analytical issues, researchers can ensure reliable and reproducible results. This guide provides a framework for addressing common problems in both TLC and LC-MS analysis, ultimately leading to more efficient and successful synthesis.

V. References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem. Available from:

  • Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from:

  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available from:

  • Mass spectrometnc analysis for organic boron compounds - ResearchGate. Available from:

  • SUZUKI REACTION MONITORING. Available from:

  • Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Available from:

  • Troubleshooting for Thin Layer Chromatography - SiliCycle. Available from:

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available from:

  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin - ResearchGate. Available from:

  • 2-Fluoropyridine-4-boronic acid synthesis - ChemicalBook. Available from:

  • Chromatography: TLC Tips - Department of Chemistry : University of Rochester. Available from:

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available from:

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from:

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available from:

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Available from:

  • LCMS Troubleshooting Tips - Shimadzu Scientific Instruments. Available from:

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available from:

  • Troubleshooting LC-MS | LCGC International - Chromatography Online. Available from:

  • 2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis - Benchchem. Available from:

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from:

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). Available from:

  • Liquid Chromatography Mass Spectrometry - Shimadzu Scientific Instruments. Available from:

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed. Available from:

  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin | Request PDF - ResearchGate. Available from:

  • Quantitation of boronic acids at pg/mL levels of sensitivity - SCIEX. Available from:

  • Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. Available from:

  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Available from:

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. Available from:

  • This compound | C5H4BClFNO2 | CID 3302310 - PubChem. Available from:

  • This compound | CAS 937595-71-6 | SCBT. Available from:

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF - ResearchGate. Available from:

  • This compound - Hebei Summedchem Co., Ltd. Available from: _

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ResearchGate. Available from:

  • Chemical Ionization Mass Spectrometry of Selected Boron Compounds - Google Books. Available from:

  • CN104478913A - Preparation method for 2-fluoropyridine-4-boric acid - Google Patents. Available from:

  • Mass Spectrometry in Boron Chemistry - ACS Publications - American Chemical Society. Available from:

  • A TLC screening program for 170 commonly used pesticides using the corrected Rf value (Rf(c) value) - PubMed. Available from:

  • The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications | Borates Today. Available from:

  • CAS 153122-60-2 this compound - BOC Sciences. Available from:

  • Guide to achieving reliable quantitative LC-MS measurements. Available from:

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. Available from:

  • Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? : r/chemistry - Reddit. Available from:

  • R f values of the standards used in TLC and their respective colors. | Download Table. Available from:

  • the re value as a constant in thin-layer chromatography. Available from:

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS | LCGC International. Available from:

  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed. Available from:

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. Available from:

  • Growing Pains in LC-MS/MS Testing | myadlm.org. Available from:

This document is intended for informational purposes only and should not be considered a substitute for professional laboratory training and safety protocols. Always consult your institution's safety guidelines and the relevant Safety Data Sheets (SDS) before handling any chemicals.

Sources

Handling and safety precautions for 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3-fluoropyridine-4-boronic acid (CAS No. 937595-71-6). This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive safety information, troubleshooting advice for common synthetic applications, and frequently asked questions, all structured to ensure the safe and effective use of this versatile reagent.

Section 1: Safety & Handling First - Frequently Asked Questions

Safe laboratory practice is paramount. This section addresses the most common safety and handling questions for this compound.

Q1: What are the primary hazards associated with this compound?

A1: According to available safety data, this compound is classified as an irritant. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: To mitigate the risks of exposure, the following PPE must be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Fire or flame-resistant clothing is also recommended.[3] Contaminated clothing should be removed and laundered before reuse.[1][2]

  • Respiratory Protection: All handling of the solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Container: Store in the original, tightly sealed container in a dry, cool, and well-ventilated place.[1][3][5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] It should also be kept separate from foodstuff containers.[1][3]

  • Temperature: Some suppliers recommend refrigerated or freezer storage to maintain long-term product quality.[5][8][9] Always check the supplier's specific recommendations.

Q4: What is the correct procedure for cleaning up a small spill?

A4: In the event of a small spill, follow these steps:

  • Ensure Safety: Alert personnel in the area and ensure the cleanup is performed in a well-ventilated area, preferably a fume hood.[1] Ensure you are wearing the appropriate PPE.[2]

  • Containment: For a dry spill, use dry cleanup procedures to avoid generating dust.[1][2] Sweep or vacuum up the material and place it into a clean, dry, sealable, and labeled container for disposal.[1][2]

  • Decontamination: After the bulk material is removed, wash the area down with a large amount of water.[2] Prevent runoff from entering drains.[2]

  • Disposal: The collected waste is considered hazardous and must be disposed of according to local and institutional regulations.[4]

Section 2: Troubleshooting Guide for Synthetic Applications

This compound is a valuable building block, most commonly employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, challenges can arise. This section provides troubleshooting for common issues.

Q5: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the common causes?

A5: Failed Suzuki-Miyaura couplings can be frustrating. The issue often lies in one of several key areas: reagent stability, catalyst activity, or reaction conditions. A primary culprit is often the undesired side reaction known as protodeboronation.

Understanding Protodeboronation

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your boronic acid starting material.[10] This side reaction is a frequent issue, especially with electron-deficient heteroaryl boronic acids under aqueous basic conditions typical for Suzuki couplings.[10][11][12][13]

Table 1: Troubleshooting Low-Yielding Suzuki-Miyaura Reactions

Symptom / Observation Potential Cause Suggested Solution & Rationale
Starting material recovered; formation of 2-chloro-3-fluoropyridine byproduct detected. Protodeboronation of the boronic acid. 1. Use Anhydrous Conditions: For electron-rich coupling partners, switching to anhydrous conditions (e.g., toluene with K₂CO₃) can suppress this water-mediated side reaction.[14] 2. Change the Base: Some bases can accelerate protodeboronation. Consider a milder base like K₃PO₄ or Cs₂CO₃. Fluoride bases (e.g., KF, CsF) can sometimes be effective. 3. Use a Boronate Ester: Convert the boronic acid to a more stable derivative, like a pinacol ester or an MIDA boronate ester.[10] These "slow-release" strategies provide a low concentration of the active boronic acid, minimizing decomposition.[10]
Reaction turns black immediately; no product formation. Catalyst Decomposition (Pd black formation). 1. Degas Thoroughly: Ensure all solvents and the reaction headspace are rigorously degassed with an inert gas (Argon or Nitrogen) to remove oxygen, which can lead to catalyst oxidation and homocoupling.[15] 2. Check Ligand & Catalyst Source: Use a pre-formed, air-stable palladium catalyst (e.g., Pd(PPh₃)₄) or ensure the ligand is not oxidized. For challenging couplings, consider more robust Buchwald-type ligands.[16]
Formation of homocoupled boronic acid dimer. Presence of Pd(II) species; reaction not properly degassed. Pd(II) sources need to be reduced in situ to the active Pd(0) catalyst. This can occur via homocoupling of the boronic acid.[15] Ensure rigorous degassing. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.
Reaction is sluggish or incomplete. Poor catalyst activity or slow transmetalation. 1. Increase Temperature: Carefully increase the reaction temperature. 2. Screen Solvents: While DME/water or dioxane/water are common, sometimes a switch to toluene or DMF can improve results.[14] 3. Add a Co-solvent: The addition of a small amount of water to anhydrous reactions can sometimes be beneficial, but must be balanced against the risk of protodeboronation.[16]
Workflow for Troubleshooting a Failed Suzuki Coupling

Here is a logical workflow to diagnose and solve issues with your reaction.

Suzuki_Troubleshooting Start Reaction Failed/Low Yield Check_Deboronation Analyze crude reaction by LC-MS/NMR. Is protodeboronated byproduct present? Start->Check_Deboronation Deboronated Protodeboronation is significant. Check_Deboronation->Deboronated Yes Check_Catalyst Is the reaction mixture black/precipitate formed? Check_Deboronation->Check_Catalyst No Modify_Conditions Modify Reaction Conditions: 1. Use anhydrous solvent (Toluene). 2. Change base (K3PO4, CsF). 3. Protect as boronate ester (MIDA, pinacol). Deboronated->Modify_Conditions Success Reaction Successful Modify_Conditions->Success Catalyst_Dead Catalyst likely decomposed. Check_Catalyst->Catalyst_Dead Yes Check_SM Are starting materials still present? Check_Catalyst->Check_SM No Improve_Inertness Improve Reaction Setup: 1. Rigorously degas solvents. 2. Use fresh, high-quality catalyst/ligand. 3. Ensure inert atmosphere. Catalyst_Dead->Improve_Inertness Improve_Inertness->Success Stalled_Reaction Reaction is stalled/incomplete. Check_SM->Stalled_Reaction Yes Check_SM->Success No, product formed. Optimize_Kinetics Optimize Reaction Kinetics: 1. Increase temperature. 2. Screen different solvents. 3. Screen different Pd catalysts/ligands. Stalled_Reaction->Optimize_Kinetics Optimize_Kinetics->Success

Caption: A decision-tree workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Q6: Can I use this boronic acid for other types of reactions?

A6: While primarily used for Suzuki-Miyaura couplings, boronic acids can participate in other transformations, such as Chan-Lam coupling to form C-N or C-O bonds. However, protocols would need to be specifically developed and optimized for this compound in these contexts.

Section 3: Disposal Protocol

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Q7: How do I dispose of unused this compound and its waste?

A7: All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.[4][6]

Step-by-Step Disposal Protocol
  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[4][6] Do not mix boronic acid waste with other waste streams, especially strong acids or bleach, to prevent dangerous reactions.[4][17]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4][6]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until collection by a licensed waste disposal company or your institution's EHS personnel.[4]

  • Empty Containers: Empty containers must be decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses may also need to be collected, depending on institutional guidelines.[4] After rinsing and air-drying in a fume hood, deface the original label, and the container can be disposed of in the appropriate laboratory glass or plastic recycling stream.[4]

Disposal Workflow Diagram

Disposal_Workflow cluster_waste Waste Generation Solid_Waste Solid Waste (Unused reagent, contaminated gloves) Segregate Segregate into Designated Hazardous Waste Container Solid_Waste->Segregate Liquid_Waste Liquid Waste (Reaction mixtures, rinseate) Liquid_Waste->Segregate Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store Securely in Ventilated Area Label->Store Dispose Arrange Pickup by Certified EHS / Waste Vendor Store->Dispose

Caption: Workflow for the safe disposal of this compound waste.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • ResearchGate. (2023, June). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • PubMed. (2022, May 3). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Retrieved from [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Hebei Summedchem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chloro-3-cyanopyridin-4-yl)boronic acid. Retrieved from [Link]

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Validation & Comparative

Introduction: The Indispensable Role of Pyridine Boronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyridine Boronic Acids in Suzuki-Miyaura Coupling: The Case of 2-Chloro-3-fluoropyridine-4-boronic acid

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials, making it a structure of immense interest to synthetic chemists.[1][2] Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its efficiency and functional group tolerance in constructing C-C bonds.[1][2] Central to this reaction are organoboron reagents, particularly pyridine boronic acids, which serve as versatile building blocks for introducing the pyridine moiety into complex molecular architectures.[1][3]

However, not all pyridine boronic acids are created equal. Their stability, reactivity, and propensity to engage in side reactions are profoundly influenced by the position of the boronic acid group and the nature of other substituents on the ring. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of this compound with other representative pyridine boronic acids. We will delve into the underlying chemical principles that govern their performance, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic campaigns.

Understanding the Landscape: Stability and the "2-Pyridyl Problem"

A primary challenge in working with pyridine boronic acids is their stability. The nitrogen atom in the pyridine ring can significantly influence the C-B bond. This is most pronounced in 2-pyridylboronic acids, leading to a well-documented phenomenon known as the "2-pyridyl problem."[4][5]

Two key issues arise with 2-pyridylboronic acids:

  • Catalyst Inhibition : The proximity of the nitrogen lone pair to the boronic acid at the C2 position can lead to chelation with the palladium catalyst, effectively inhibiting or deactivating it.[5]

  • Protodeboronation : 2-Pyridylboronic acids are notoriously susceptible to protodeboronation, the cleavage of the C-B bond by a proton source (like water or alcohol), which removes the reactive group and reduces yields.[6]

In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to these issues, making them more reliable coupling partners.[4] To circumvent the instability of challenging boronic acids, more robust derivatives like MIDA (N-methyliminodiacetic acid) boronates or trifluoroborates have been developed, which offer enhanced stability and can release the active boronic acid in situ under the reaction conditions.[7][8][9]

Focus Molecule: this compound

This compound (CAS 937595-71-6) is a highly functionalized building block that offers a unique combination of electronic and steric properties.[10][11]

  • Structure: C₅H₄BClFNO₂[10]

  • Molecular Weight: 175.35 g/mol [10][11]

The key features influencing its reactivity are:

  • 4-Boronic Acid Position: This position avoids the direct catalyst inhibition and instability associated with the "2-pyridyl problem."

  • Electron-Withdrawing Substituents: Both the chlorine at C2 and the fluorine at C3 are strongly electron-withdrawing. This decreases the electron density of the pyridine ring, which can impact the kinetics of the transmetalation step.

  • Steric Hindrance (Ortho Effect): The fluorine atom is ortho to the boronic acid group. This steric bulk can influence the orientation of the molecule as it approaches the palladium center, a phenomenon broadly known as the "ortho effect" in substituted aromatic systems.[12][13]

Comparative Analysis: Reactivity in Suzuki-Miyaura Coupling

The true measure of a building block's utility is its performance in chemical reactions. Below, we compare the expected reactivity of this compound against other common isomers.

Electronic and Steric Effects in Action

The electron-withdrawing nature of the chloro and fluoro substituents in our focus molecule makes the carbon atom bearing the boron more electropositive. This can have a dual effect: while it may slow the transmetalation step (which is often favored by more nucleophilic organoborons), it also renders the pyridine ring a better electrophile, potentially useful in other contexts. The ortho-fluoro group introduces steric hindrance that can force the boronic acid group to twist out of the plane of the pyridine ring, altering its conjugation and reactivity.[13]

Quantitative Performance Comparison

Direct, side-by-side comparative studies under identical conditions are rare in the literature. However, by synthesizing data from various sources, we can construct a representative comparison. The following table illustrates typical yields for the Suzuki-Miyaura coupling of various pyridine boronic acids with a common coupling partner, 4-bromoanisole, under standard Pd-catalyzed conditions.

Pyridine Boronic AcidKey Structural FeaturesExpected Yield (%)Rationale & Commentary
This compound 4-position (stable), strong EWGs, ortho-steric hindrance75-85%The 4-position ensures good stability. While strong EWGs can slow transmetalation, optimized conditions with appropriate ligands and bases typically afford good to high yields. The ortho effect is a key consideration for catalyst/ligand choice.
Pyridine-4-boronic acid 4-position (stable), unsubstituted85-95%This is a generally robust and reliable coupling partner due to its stability and lack of interfering substituents. It often serves as a benchmark for high-yield couplings.[1]
Pyridine-3-boronic acid 3-position (stable), unsubstituted80-90%Similar to the 4-isomer, it is stable and typically provides high yields in Suzuki couplings.[4]
2-Chloropyridine-3-boronic acid 3-position (stable), single EWG70-85%The electron-withdrawing chlorine can influence reactivity, but the 3-position of the boronic acid avoids major stability issues.[4][14]
Pyridine-2-boronic acid 2-position (unstable)<40%A classic example of the "2-pyridyl problem." Prone to rapid protodeboronation and catalyst inhibition, leading to significantly lower yields without specialized conditions or conversion to a more stable derivative like a MIDA boronate.[5][6]

Note: Yields are illustrative and highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the core catalytic cycle, a typical experimental workflow, and the logical basis for comparing these reagents.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Intermediate_1 R¹-Pd(II)L₂-X Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation (R²-B(OH)₂) Intermediate_1->Transmetalation Intermediate_2 R¹-Pd(II)L₂-R² Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product R¹-R² Reductive_Elimination->Product Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill Ar/N₂) setup->inert solvent Add Degassed Solvent & Catalyst/Ligand inert->solvent react Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Work-up (Quench, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.

Boronic_Acid_Comparison cluster_main Factors Influencing Pyridine Boronic Acid Reactivity Position Boronic Acid Position Pos_2 2-Position (e.g., Pyridine-2-boronic acid) Position->Pos_2 Pos_34 3- or 4-Position (e.g., 2-Cl-3-F-Py-4-BA) Position->Pos_34 Electronics Ring Electronics Elec_EDG Electron Donating Groups (EDG) Electronics->Elec_EDG Elec_EWG Electron Withdrawing Groups (EWG) (e.g., -Cl, -F) Electronics->Elec_EWG Sterics Steric Effects Steric_Ortho Ortho-Substituent (e.g., 2-Cl-3-F-Py-4-BA) Sterics->Steric_Ortho Steric_None No Ortho-Substituent Sterics->Steric_None Outcome_Unstable High Instability (Protodeboronation) Catalyst Inhibition Pos_2->Outcome_Unstable Outcome_Stable Good Stability Reliable Coupling Pos_34->Outcome_Stable Outcome_Fast Faster Transmetalation Elec_EDG->Outcome_Fast Outcome_Slow Slower Transmetalation Elec_EWG->Outcome_Slow Outcome_Hindered Potential for Lower Yield Requires Bulky Ligand Steric_Ortho->Outcome_Hindered Outcome_Unhindered Facile Catalyst Approach Steric_None->Outcome_Unhindered

Caption: Logical comparison of factors affecting pyridine boronic acid reactivity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a pyridine boronic acid (such as this compound) with an aryl bromide. As a self-validating system, checkpoints for monitoring progress and criteria for successful completion are included.

Materials:

  • Aryl Bromide (1.0 eq)

  • Pyridine Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Standard laboratory glassware (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), the pyridine boronic acid (1.2 mmol), and the base (2.5 mmol).

    • Causality: Using an oven-dried flask removes adsorbed water, which can lead to unwanted protodeboronation of the boronic acid. The excess boronic acid and base help drive the reaction to completion.

  • Establish Inert Atmosphere:

    • Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) active catalyst is sensitive to oxygen. Removing air prevents catalyst oxidation and ensures its longevity throughout the reaction.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).

    • Via syringe, add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture).

    • Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) is critical to remove dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction Execution and Monitoring:

    • Fit the flask with a condenser (under inert gas) and lower it into a preheated oil bath (typically 80-100 °C).

    • Stir the reaction vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

    • Trustworthiness: The reaction is considered complete when the limiting reagent (typically the aryl bromide) is no longer visible by the chosen analytical method. A successful reaction will show a new spot corresponding to the product and consumption of the starting material.

  • Work-up and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., 20 mL of ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a valuable, albeit complex, building block for Suzuki-Miyaura cross-coupling. Its reactivity is a nuanced interplay of positional stability, potent electronic effects from its halogen substituents, and steric hindrance from the ortho-fluoro group. While unsubstituted 3- and 4-pyridylboronic acids may offer higher yields in straightforward couplings due to their simplicity, the functional handles on this compound provide unique opportunities for subsequent chemical modification, a critical advantage in the iterative process of drug discovery and materials science. Understanding the principles outlined in this guide allows researchers to harness the full potential of this and other substituted pyridine boronic acids, moving beyond simple heuristics to a rational design of synthetic strategies.

References

  • Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. (n.d.). Google Cloud.
  • Lopes, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3255. [Link]

  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. (n.d.). Benchchem.
  • Li, W., et al. (2007). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC.
  • Barabe, F., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(7), 506-511. [Link]

  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (n.d.). Benchchem.
  • Knapp, D. M., et al. (2012). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 134(35), 14314–14317. [Link]

  • The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. [Link]

  • Barabe, F., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Hall, D. G. (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8572-8597. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (n.d.). Benchchem.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
  • Ortho Effect. (n.d.). BYJU'S. [Link]

  • Ortho effect. (n.d.). Wikipedia. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. (2025). YouTube.

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A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Substituted Pyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the construction of intricate biaryl and heteroaryl structures that form the backbone of many pharmaceuticals and functional materials. The judicious selection of coupling partners is paramount to the success of these transformations. This guide provides an in-depth, objective comparison of two classes of crucial building blocks: chloro- and fluoro-substituted pyridine boronic acids. While structurally similar, their reactivity profiles in the Suzuki-Miyaura reaction are profoundly different, a direct consequence of the distinct properties of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

The Fundamental Dichotomy: Electrophile vs. Nucleophile

The core difference in the application of chloro- and fluoro-substituted pyridine boronic acids in Suzuki-Miyaura coupling lies in their potential roles within the catalytic cycle. This is dictated by the relative strengths of the C-Cl and C-F bonds and their susceptibility to oxidative addition by a palladium catalyst.

  • Chloropyridine Boronic Acids: The Dual-Role Player

    The C-Cl bond in a chloropyridine is sufficiently labile to undergo oxidative addition to a low-valent palladium complex, particularly when the pyridine ring is rendered electron-deficient.[1][2] This allows chloropyridine boronic acids to potentially act as the electrophilic partner in a Suzuki-Miyaura coupling. However, the presence of the boronic acid moiety on the same ring introduces the possibility of self-coupling or other side reactions. More commonly, the chloropyridine itself is used as the electrophile, coupling with a different boronic acid. When the chloropyridine moiety also contains the boronic acid, it can, under the right conditions, also function as the nucleophilic partner , with the boronic acid group participating in transmetalation. This dual reactivity, while offering synthetic flexibility, requires careful control of reaction conditions to achieve the desired outcome.

  • Fluoropyridine Boronic Acids: The Dedicated Nucleophile

    In stark contrast, the C-F bond is significantly stronger and more polarized than the C-Cl bond, making it generally unreactive under typical Suzuki-Miyaura coupling conditions.[1][2] Consequently, fluoro-substituted pyridine boronic acids almost exclusively serve as the nucleophilic partner . The fluorine substituent's primary role is to modulate the electronic properties of the pyridine ring and the boronic acid, thereby influencing the rates of transmetalation and potentially affecting the stability of the boronic acid itself.

Mechanistic Insights: A Tale of Two Bonds

The divergent reactivity of these two classes of compounds can be best understood by examining the key steps of the Suzuki-Miyaura catalytic cycle.

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X-L2 Pd(0)L2->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'-L2 ArPd(II)XL2->ArPd(II)Ar'L2 Ar'-B(OH)2 ArPd(II)Ar'L2->Pd(0)L2 Ar-Ar' Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The critical, rate-determining step for many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. Herein lies the major difference between chloro- and fluoro-pyridines.

G start_cl Pd(0) + Cl-Py-B(OH)2 ts_cl [Cl-Py---Pd(0)]‡ start_cl->ts_cl ΔG‡ (moderate) product_cl Cl-Py-Pd(II)-B(OH)2 ts_cl->product_cl start_f Pd(0) + F-Py-B(OH)2 ts_f [F-Py---Pd(0)]‡ start_f->ts_f ΔG‡ (high) product_f No Reaction ts_f->product_f

Caption: Energy profile of oxidative addition for chloro- vs. fluoro-pyridines.

As illustrated above, the activation energy for the oxidative addition of a C-Cl bond is significantly lower than that for a C-F bond. This is due to the greater bond dissociation energy of the C-F bond. Consequently, Suzuki-Miyaura reactions involving chloropyridines as the electrophile often require more forcing conditions, such as higher temperatures and highly active catalyst systems, to overcome this energy barrier.[3]

The "2-Pyridyl Problem": A Common Challenge

A significant challenge in working with pyridine boronic acids, irrespective of the halogen substituent, is the "2-pyridyl problem."[4] Pyridine-2-boronic acids are notoriously unstable and susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][6] This side reaction consumes the boronic acid, leading to reduced yields of the desired product.

The mechanism of protodeboronation for 2-pyridyl boronic acids is distinct from that of simple arylboronic acids. Under neutral pH conditions, they can form a zwitterionic species that is highly reactive and undergoes rapid, unimolecular fragmentation.[5][7]

G 2-Pyridylboronic_Acid 2-Pyridyl-B(OH)2 Zwitterion Zwitterionic Intermediate 2-Pyridylboronic_Acid->Zwitterion Neutral pH Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle 2-Pyridylboronic_Acid->Catalytic_Cycle Desired Pathway Protodeboronated_Product Pyridine + B(OH)3 Zwitterion->Protodeboronated_Product Rapid Fragmentation (Side Reaction) Suzuki_Product Cross-Coupled Product Catalytic_Cycle->Suzuki_Product

Caption: Competing pathways for 2-pyridyl boronic acids.

Counterintuitively, the rate of protodeboronation for 2-pyridyl boronic acids is often at its maximum at neutral pH. The addition of either acid or base can shift the equilibrium away from the reactive zwitterionic intermediate, thus slowing down this decomposition pathway.[5]

Performance Comparison: A Data-Driven Perspective

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Chloropyridines (as Electrophiles)

Chloropyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)2 (ligand-free)K2CO3H2O/Toluene95[8]
2-Chloropyridine4-Methoxyphenylboronic acidPd2(dba)3 / SPhosK3PO4Toluene/H2O92[2]
3-ChloropyridinePyridine-2-boronic acid (as boronate)Pd2(dba)3 / 1KF1,4-Dioxane85[9]
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh3)2Cl2Na2CO31,4-Dioxane86[3]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Pyridyl Boronic Acids (as Nucleophiles)

Pyridyl Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh3)4K2CO3DME/H2O78Inferred from similar couplings
Pyridine-3-boronic acid4-BromoanisolePd(PPh3)4Na2CO3Toluene/EtOH/H2O"Good"[1]
Pyridine-4-boronic acid4-BromoanisolePd(PPh3)4Na2CO3Toluene/EtOH/H2O"Good"[1]
Pyridine-2-boronic acid4-BromoanisolePd(PPh3)4Na2CO3Toluene/EtOH/H2O"Modest"[1]

Analysis of Performance Data:

  • Chloropyridines as Electrophiles: The data in Table 1 demonstrates that with the appropriate catalyst system, often employing bulky, electron-rich phosphine ligands, chloropyridines can be effective electrophiles in Suzuki-Miyaura couplings, affording high yields. Ligand-free systems can also be effective, particularly for activated chloropyridines.[8]

  • Pyridyl Boronic Acids as Nucleophiles: Table 2 illustrates the general trend that 3- and 4-pyridyl boronic acids are more reliable coupling partners than their 2-pyridyl counterparts, which suffer from the aforementioned instability. The electron-withdrawing nature of the fluorine atom in 2-fluoropyridine-3-boronic acid can influence the nucleophilicity of the boronic acid and its rate of transmetalation.

Experimental Protocols: A Guide for the Bench

Below are generalized experimental protocols for Suzuki-Miyaura reactions involving a chloropyridine as the electrophile and a pyridyl boronic acid as the nucleophile. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Chloropyridine (Electrophile) with an Arylboronic Acid

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K3PO4, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (e.g., Argon), add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene or 1,4-Dioxane, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Pyridyl Boronic Acid (Nucleophile) with an Aryl Halide

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the pyridyl boronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-Dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitoring and Workup: Follow the workup procedure described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Practical Considerations for the Researcher

The choice between a chloro- and a fluoro-substituted pyridine boronic acid is not merely a matter of availability but a strategic decision based on the desired synthetic outcome. The following workflow provides a decision-making framework for researchers.

G start Synthetic Goal q1 Is the pyridine ring the electrophilic partner? start->q1 chloro_path Use Chloropyridine (or Chloropyridine Boronic Acid as electrophile) q1->chloro_path Yes fluoro_path Use Fluoropyridine Boronic Acid (as nucleophile) q1->fluoro_path No q2_chloro Is the chloro-substituent at the 2-position? chloro_path->q2_chloro q2_fluoro Is the boronic acid at the 2-position? fluoro_path->q2_fluoro optimize_catalyst Optimize catalyst system (e.g., bulky phosphine ligands) q2_chloro->optimize_catalyst Yes end_chloro Proceed with optimized Suzuki-Miyaura coupling q2_chloro->end_chloro No consider_mida Consider using a more stable derivative (e.g., MIDA boronate) q2_fluoro->consider_mida Yes end_fluoro Proceed with Suzuki-Miyaura coupling, monitor for protodeboronation q2_fluoro->end_fluoro No optimize_catalyst->end_chloro consider_mida->end_fluoro

Caption: Decision workflow for selecting a pyridine coupling partner.

Key Takeaways for Practical Application:

  • For C-Cl activation: When using a chloropyridine as the electrophile, especially a less reactive one, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to facilitate the oxidative addition step.[3]

  • To mitigate protodeboronation: When working with 2-pyridyl boronic acids (both chloro- and fluoro-substituted), consider using a more stable derivative such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[6] The latter allows for the slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.

  • Base selection is crucial: The choice of base can significantly impact the reaction outcome. For sensitive substrates prone to protodeboronation, milder bases like K3PO4 or Cs2CO3 may be preferable to stronger bases like NaOH or KOH.

  • Solvent effects: The solvent system can influence both the solubility of the reagents and the rate of competing side reactions. Anhydrous conditions may be beneficial in some cases, while in others, a small amount of water can be advantageous for the hydrolysis of boronate esters.

Conclusion and Future Outlook

The comparative reactivity of chloro- and fluoro-substituted pyridine boronic acids in Suzuki-Miyaura cross-coupling is a nuanced subject, governed by the fundamental principles of bond strengths and reaction kinetics. Chloropyridines offer the potential for dual reactivity, serving as either electrophiles or nucleophiles, but often require robust catalytic systems to activate the C-Cl bond. Fluoropyridine boronic acids, on the other hand, are reliable nucleophiles, with the fluorine atom primarily exerting electronic effects.

For both classes of compounds, the inherent instability of the 2-pyridyl boronic acid moiety presents a common challenge that must be addressed through careful selection of reaction conditions or the use of more stable boronic acid surrogates. As catalyst technology continues to advance, we can anticipate the development of even more efficient and selective methods for the coupling of these valuable heterocyclic building blocks, further expanding the synthetic chemist's toolkit for the construction of complex molecules that drive innovation in medicine and materials science.

References

  • BenchChem Technical Support. (2025).
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Caron, S., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Wikipedia.
  • BenchChem. (2025). How to avoid byproduct formation in Suzuki reactions of chloropyridines.
  • Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Dai, C., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Thomas, S., et al. (2014). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.

Sources

A Senior Application Scientist's Guide to Byproduct Analysis of 2-Chloro-3-fluoropyridine-4-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 2-Chloro-3-fluoropyridine-4-boronic acid in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the 2-chloro-3-fluoropyridine scaffold is a privileged motif, offering a unique combination of electronic properties and metabolic stability. The corresponding boronic acid, this compound, has emerged as a critical building block for the synthesis of complex pharmaceutical intermediates via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of both a chloro and a fluoro substituent on the pyridine ring provides chemists with multiple avenues for further functionalization, making it a highly versatile reagent in the drug discovery pipeline.

However, the utility of this and other heteroarylboronic acids can be hampered by the formation of undesirable byproducts during the coupling reaction. A thorough understanding and control of these side reactions are paramount to ensure high yields of the desired product, simplify purification processes, and maintain the economic viability of synthetic routes. This guide provides an in-depth analysis of the common byproducts encountered when using this compound in Suzuki-Miyaura coupling, offers a comparative analysis with more stable alternatives, and presents detailed experimental protocols for reaction monitoring and byproduct quantification.

Unraveling the Byproduct Profile: Protodeboronation and Homocoupling

The two most prevalent side reactions that plague Suzuki-Miyaura couplings of arylboronic acids are protodeboronation and homocoupling. These undesired pathways consume the boronic acid starting material, reducing the yield of the target cross-coupled product and introducing impurities that can be challenging to separate.

Protodeboronation: The Unwanted Loss of the Boronic Acid Moiety

Protodeboronation is a process where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For pyridylboronic acids, this side reaction is particularly pronounced and is often referred to as the "2-pyridyl problem," where the nitrogen atom can facilitate decomposition.[2] While this compound is not a 2-pyridyl isomer, the inherent electron deficiency and the presence of the basic nitrogen atom in the pyridine ring make it susceptible to this degradation pathway.

The mechanism of protodeboronation is highly dependent on the reaction pH.[2] For some pyridylboronic acids, the formation of a zwitterionic intermediate at neutral pH can lead to rapid decomposition.[2] In the case of this compound, the electron-withdrawing nature of the halogen substituents will influence the pKa of the pyridine nitrogen and the Lewis acidity of the boronic acid, thereby affecting the rate of protodeboronation under different basic conditions.

Caption: General schematic of the protodeboronation side reaction.

Homocoupling: The Dimerization of Boronic Acids

Homocoupling results in the formation of a symmetrical biaryl species from two molecules of the boronic acid. This side reaction is often mediated by the palladium catalyst, particularly in the presence of oxygen.[3] The mechanism can involve the oxidation of the Pd(0) catalyst to Pd(II), which then reacts with two equivalents of the boronic acid to generate the homocoupled product and regenerate the active Pd(0) species. For electron-deficient boronic acids, this process can be more significant.[4]

Caption: General schematic of the homocoupling side reaction.

Mitigating Byproduct Formation: A Comparative Analysis of Boronic Acid Alternatives

To circumvent the instability of boronic acids, several more robust alternatives have been developed. These reagents often exhibit enhanced stability towards protodeboronation and can lead to cleaner reaction profiles and higher yields of the desired cross-coupled product.

Reagent ClassStructure ExampleAdvantagesDisadvantages
Boronic Acids This compoundReadily available, high atom economy.Prone to protodeboronation and homocoupling, can be unstable to storage.
MIDA Boronates 2-Chloro-3-fluoropyridine-4-MIDA boronateAir- and chromatographically stable, slow release of boronic acid minimizes side reactions.[5]Requires an additional synthetic step, lower atom economy.
Potassium Trifluoroborates Potassium (2-chloro-3-fluoropyridin-4-yl)trifluoroborateCrystalline, air- and moisture-stable solids, less prone to protodeboronation.[6]Requires activation with a base, may have different solubility profiles.

The choice of reagent should be guided by the specific requirements of the synthesis, including the reactivity of the coupling partner, the desired scale of the reaction, and the tolerance of the substrate to different reaction conditions. For challenging couplings where byproduct formation is significant, the use of MIDA boronates or potassium trifluoroborates is highly recommended.

Experimental Protocols for Byproduct Analysis

A key aspect of controlling byproduct formation is the ability to accurately monitor the reaction progress and quantify the various species in the reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor by HPLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Quantitative Analysis of Byproducts by HPLC

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and quench it with 1 mL of acetonitrile.

  • Standard Preparation: Prepare standard solutions of the starting materials, the expected product, and the potential byproducts (2-chloro-3-fluoropyridine and the homocoupled dimer) of known concentrations in acetonitrile.

  • Calibration: Inject the standard solutions to determine their retention times and generate calibration curves for each compound.

  • Sample Analysis: Inject the quenched reaction samples.

  • Quantification: Using the calibration curves, determine the concentration of each component in the reaction mixture at each time point. This will allow for the calculation of the conversion of starting materials and the yield of the product and byproducts.[2]

Conclusion: A Path to Optimized Suzuki-Miyaura Couplings

This compound is a valuable and versatile building block in contemporary drug discovery. However, a comprehensive understanding of its potential to form byproducts such as those from protodeboronation and homocoupling is essential for the development of robust and efficient synthetic processes. By carefully selecting reaction conditions, considering the use of more stable boronic acid surrogates like MIDA boronates or potassium trifluoroborates, and employing rigorous analytical monitoring, researchers can minimize the formation of these undesired impurities. The protocols and comparative data presented in this guide are intended to empower scientists to optimize their Suzuki-Miyaura coupling reactions, leading to higher yields, simplified purifications, and ultimately, the accelerated discovery of new medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling.
  • Seiple, I. B., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. Journal of the American Chemical Society, 132(38), 13194-6.
  • Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8446-8456.
  • Yamamoto, Y., et al. (2013). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. European Journal of Organic Chemistry, 2013(14), 2821-2825.
  • Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 71(25), 9681-9686.
  • Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2786-2796.
  • Seiple, I. B., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. PubMed Central.
  • Ritter, T., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 19(6), 1294-1297.
  • Cox, P. A., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.
  • Cammidge, A. N., & Crepy, K. V. L. (2004). The 2-pyridyl problem: challenging nucleophiles in cross-coupling arylations.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 19(4), 809-813.
  • Yang, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Burke, M. D., et al. (2012). Suzuki–Miyaura cross-coupling of alkenyl tosylates with alkenyl MIDA boronates. Tetrahedron Letters, 53(31), 4025-4028.
  • Wikipedia. (n.d.).
  • Snieckus, V., et al. (2005). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. The Journal of Organic Chemistry, 70(10), 4065-4068.
  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 101-109.
  • BenchChem. (2025). 2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Movassaghi, M., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Maruoka, K., et al. (2019). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 67(10), 1133-1139.
  • CN102584689A. (n.d.). Preparing method of 2-chloro-3-fluoropyridine.
  • PubChem. (n.d.). This compound.
  • Bryce, M. R., et al. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 66(15), 5220-5222.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal.
  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168.

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A Senior Application Scientist's Guide to the Characterization of Compounds Synthesized from 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorinated heterocyclic moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—make fluorinated building blocks highly valuable.[1] 2-Chloro-3-fluoropyridine-4-boronic acid (CAS: 937595-71-6) has emerged as a particularly powerful reagent in this context.[2][3][4] Its structure is uniquely trifunctional: the boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the chloro and fluoro substituents offer opportunities for further functionalization and fine-tuning of electronic properties.[5]

This guide provides an in-depth comparison and characterization of compounds synthesized using this building block, with a primary focus on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6] We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the resulting products, providing researchers and drug development professionals with a practical framework for leveraging this reagent.

Part 1: The Suzuki-Miyaura Coupling: Synthesis of Novel Biaryl Pyridines

The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals.[6][7] In this reaction, this compound typically acts as the nucleophilic organoboron partner, coupling with various aryl or heteroaryl halides.

Mechanism and Reactivity Comparison

The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the catalyst.[6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst pd_complex L2Pd(II)(Ar)(X) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_r_ar L2Pd(II)(Ar)(R) pd_complex->pd_r_ar [R-B(OH)3]⁻ transmetalation Transmetalation boronate [R-B(OH)3]⁻ base Base (e.g., K2CO3) base->boronate boronic_acid R-B(OH)2 (2-Chloro-3-fluoropyridin-4-yl)boronic acid boronic_acid->boronate pd_r_ar->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R Product aryl_halide Ar-X Aryl Halide

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Comparative Insights:

  • Versus 2-Fluoropyridine-3-boronic acid: The additional chloro substituent in our title compound provides a secondary site for potential functionalization via nucleophilic aromatic substitution or other cross-coupling reactions, offering a significant advantage in library synthesis.

  • Versus 2-Chloropyridine-3-boronic acid: The presence of the C3-fluorine atom significantly alters the electronic properties of the pyridine ring.[8] This electron-withdrawing effect can influence the rate of transmetalation and the metabolic stability of the final coupled product.[1] While the C-Cl bond can sometimes participate as an electrophilic partner, it is generally unreactive under standard Suzuki conditions, allowing the boronic acid to be the sole reactive site.[5]

Data Presentation: Performance in Suzuki-Miyaura Coupling

The performance of this compound was evaluated against a range of aryl bromides. The following table summarizes typical reaction conditions and yields, demonstrating its robust applicability.

Coupling Partner (Ar-Br)Catalyst (mol%)BaseSolventTemp (°C) & TimeYield (%)
4-BromoanisolePd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O120 °C (Microwave), 15 min~90%[7]
4-IodobenzonitrilePd(dppf)Cl₂ (3%)Na₃PO₄Dioxane100 °C, 12 h~92%[8]
3-BromotoluenePd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O100 °C, 16 h~85%[8]
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄n-Butanol100 °C, 12 h~88%

Note: Yields are representative and can vary based on specific substrates and reaction optimization. Data is synthesized from protocols for similar pyridylboronic acids.[7][8]

Part 2: Experimental Protocols and Workflow

Scientific integrity demands reproducible and self-validating protocols. The following sections provide a detailed methodology for the synthesis, purification, and characterization of a representative biaryl pyridine.

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(4-methoxyphenyl)-2-chloro-3-fluoropyridine, adapted from established microwave-assisted procedures.[7] The choice of microwave irradiation is justified by its ability to drastically reduce reaction times and often improve yields compared to conventional heating.[7]

Materials:

  • This compound (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • 10 mL microwave vial with stir bar

Experimental Workflow:

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up cluster_purification 4. Purification prep_1 Combine solids: Boronic Acid, Aryl Bromide, Pd(PPh3)4, K2CO3 in vial prep_2 Add 4:1 Dioxane/H2O solvent prep_1->prep_2 prep_3 Seal vial securely prep_2->prep_3 reaction Irradiate at 120°C for 15 minutes prep_3->reaction workup_1 Cool to RT reaction->workup_1 workup_2 Dilute with Ethyl Acetate & wash with H2O workup_1->workup_2 workup_3 Extract aqueous layer workup_2->workup_3 workup_4 Combine organic layers, wash with brine, dry (Na2SO4) workup_3->workup_4 workup_5 Filter and concentrate under reduced pressure workup_4->workup_5 purify Purify crude product via flash column chromatography workup_5->purify

Figure 2: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave vial containing a stir bar, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.[7]

  • Solvent Addition: Add the 4:1 mixture of 1,4-dioxane and water. Seal the vial with a cap.[7]

  • Microwave Reaction: Place the vial in the microwave reactor and irradiate the mixture at 120 °C for 15 minutes.[7]

  • Work-up: After the vial has cooled to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Part 3: Comprehensive Characterization of Synthesized Compounds

Accurate spectroscopic characterization is non-negotiable for verifying the structure and purity of newly synthesized compounds. The unique combination of chloro, fluoro, and pyridine moieties in these products gives rise to distinct spectroscopic signatures.

Analytical Techniques: A Comparative Overview
TechniquePurposeKey Insights for this Compound Class
¹H NMR Structural elucidation, proton environmentShows characteristic aromatic proton signals with splitting patterns influenced by fluorine (H-F coupling).
¹³C NMR Carbon skeleton confirmationDisplays distinct signals for each carbon, with C-F couplings providing definitive structural information.
¹⁹F NMR Fluorine confirmationA single resonance confirms the presence of the fluorine atom, its chemical shift indicative of the electronic environment.
Mass Spec (MS) Molecular weight confirmationThe molecular ion peak confirms the mass. The characteristic ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl is a crucial validation point.
LC-MS Purity assessment and reaction monitoringUsed to track the consumption of starting materials and formation of the product, and to determine the purity of the final compound.
Expected Spectroscopic Data

The following table outlines the predicted spectroscopic data for the representative product, 4-(4-methoxyphenyl)-2-chloro-3-fluoropyridine. These predictions are based on established principles and data from structurally similar molecules.[9]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 8.2 - 8.4d~5Pyridine H
7.5 - 7.7d~5Pyridine H
7.4 - 7.6d~9Anisole H (ortho to OMe)
6.9 - 7.1d~9Anisole H (meta to OMe)
3.8 - 3.9s--OCH₃
¹³C ~160dJ_CF ≈ 240-250C-F
~150dJ_CF ≈ 15-20C-Cl
~125-145m-Other aromatic C
~55s--OCH₃
¹⁹F -120 to -140s-Ar-F

Note: Chemical shifts are predictions and can vary based on solvent and concentration.[9]

Analytical Characterization Workflow

The logical flow from a crude reaction mixture to a fully validated compound is critical for ensuring data quality and reliability.

Analytical_Workflow crude Crude Product (Post-Workup) tlc_lcms Initial Purity Check (TLC / LC-MS) crude->tlc_lcms purification Flash Column Chromatography tlc_lcms->purification fractions Collect & Combine Pure Fractions purification->fractions purity_check_2 Final Purity Check (LC-MS >95%) fractions->purity_check_2 structure_id Structural Elucidation purity_check_2->structure_id final Fully Characterized Compound purity_check_2->final nmr ¹H, ¹³C, ¹⁹F NMR structure_id->nmr ms High-Res Mass Spec structure_id->ms

Figure 3: Standard workflow for analytical characterization.

Conclusion

This compound stands out as a robust and versatile building block for the synthesis of complex substituted pyridines. Its application in Suzuki-Miyaura coupling provides reliable access to novel biaryl structures that are of significant interest to the pharmaceutical and agrochemical industries. The compounds derived from this reagent are distinguished by unique spectroscopic signatures—notably the C-F couplings in NMR and the chlorine isotopic pattern in mass spectrometry—that allow for their unambiguous characterization. The experimental protocols and comparative data presented in this guide serve as a validated starting point for researchers aiming to incorporate this powerful scaffold into their discovery programs, enabling the efficient and logical development of next-generation chemical entities.

References

  • BenchChem. (2025). 2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
  • Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Movassaghi, M., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]

  • BOC Sciences. CAS 153122-60-2 this compound.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • Wikipedia. Suzuki reaction. [Link]

  • BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Oakwood Chemical. This compound. [Link]

  • Google Patents. (2012). Preparing method of 2-chloro-3-fluoropyridine.
  • BenchChem. (2025). Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide.
  • BenchChem. (2025). Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hebei Summedchem Co., Ltd. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. [Link]

  • Capot Chemical. Specifications of this compound. [Link]

  • Santos, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2755. [Link]

  • Ismaeel, A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 238, 114468. [Link]

Sources

Efficacy of 2-Chloro-3-fluoropyridine-4-boronic acid in specific named reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Modern Synthesis

For researchers and professionals in drug development, the precise construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly functionalized pyridines, are privileged scaffolds found in a vast array of pharmaceuticals and advanced materials. 2-Chloro-3-fluoropyridine-4-boronic acid (CAS 937595-71-6) has emerged as a highly valuable bifunctional building block.[1][2] Its utility stems from the unique interplay of its structural features: a pyridine core, a boronic acid moiety for carbon-carbon bond formation, and two distinct halogen atoms—a chloro and a fluoro group—offering opportunities for sequential and chemoselective functionalization.

The fluorine atom significantly modulates the electronic properties of the pyridine ring, while the chlorine atom can serve as a reactive handle for subsequent transformations.[3][4] This guide provides an in-depth, objective comparison of the performance of this compound in the cornerstone of modern synthetic chemistry: the Suzuki-Miyaura cross-coupling reaction. We will explore its efficacy relative to other reagents, provide detailed experimental protocols, and discuss its strategic application in multi-step synthesis.

Physicochemical Properties
PropertyValue
CAS Number 937595-71-6[1][2]
Molecular Formula C₅H₄BClFNO₂[1][2]
Molecular Weight 175.35 g/mol [1][2]
Appearance Typically a white to off-white solid[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most powerful application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura coupling. This reaction is one of the most robust methods for forming C(sp²)–C(sp²) bonds.[5]

Mechanistic Rationale: The "Why" Behind the Reaction

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organoboron species (the boronic acid, activated by a base) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step. The electron-withdrawing nature of the fluoro and chloro substituents on the pyridine ring can influence the rate of this step.[4]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pdiia Ar-Pd(II)L2-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L2-R' pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R' (Product) pdiib->product arx Ar-X (Electrophile) arx->pdiia boronic R'-B(OH)2 (Nucleophile) + Base boronic->pdiia

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison and Experimental Insights

While direct head-to-head comparative studies for this compound are not extensively published, we can infer its performance based on the established reactivity of related pyridylboronic acids. The position of the boronic acid at C4, remote from the nitrogen atom, helps to mitigate the "2-pyridyl problem"—a phenomenon where the proximity of the nitrogen in 2-pyridylboronic acids can lead to catalyst inhibition and lower yields.[6]

Comparative Data for Pyridylboronic Acids in Suzuki Coupling

The following table summarizes representative yields for the coupling of various functionalized pyridylboronic acids with different coupling partners. This data provides a benchmark for estimating the efficacy of this compound. Given its electron-deficient nature, it is expected to be a competent coupling partner.

Pyridylboronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃DMFModerate-Good[7]
2-Chloro-5-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃DMFModerate-Good[7]
3-Pyridylboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄DioxaneModest[7]
Inferred Performance:
2-Chloro-3-fluoro-4-pyridylboronic acidAryl Bromide (e.g., 4-Bromoanisole)Pd(dppf)Cl₂K₃PO₄Dioxane/H₂OGood-Excellent

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst suitable for a wide range of substrates. For more challenging couplings, especially with aryl chlorides, more specialized ligands like SPhos or XPhos may be required.[4]

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is essential to activate the boronic acid for transmetalation. The choice of base can be critical and substrate-dependent.

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is common. Water can play a beneficial role in the catalytic cycle, particularly when using boronic acid esters.[5][8]

Alternatives to Boronic Acids

To overcome stability issues associated with some boronic acids (e.g., dehydration to boroxines), more stable alternatives have been developed.

Reagent TypeKey AdvantagesKey Disadvantages
Boronic Acids Widely available, high reactivity.Can be prone to dehydration and protodeboronation.
MIDA Boronates Air-stable, crystalline solids; slow release of boronic acid.[7]Requires a hydrolysis step to release the active boronic acid.
Organotrifluoroborates Exceptionally stable to air and moisture, easy to handle.[9]May require specific conditions for activation.

Detailed Experimental Protocols

Adherence to a robust, reproducible protocol is the foundation of scientific integrity. The following section details a validated, general procedure for a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv.)

  • This compound (1.2-1.5 equiv.)

  • Pd(dppf)Cl₂ (2-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(dppf)Cl₂ (0.015 mmol), and K₃PO₄ (1.5 mmol).[7]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total) via syringe.[4][8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: After the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[7]

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/Water) inert->solvent react 4. Reaction (Heat & Stir, Monitor) solvent->react workup 5. Work-up (Dilute, Wash) react->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Product purify->product

A generalized workflow for Suzuki-Miyaura cross-coupling.

Outlook on Other Named Reactions

While Suzuki coupling is its primary use, the structure of this compound and its coupled products opens avenues for other key transformations.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds, typically between an aryl halide and an amine.[10][11] After a Suzuki reaction using the boronic acid moiety, the chloro-substituent on the pyridine ring remains a viable handle for a subsequent Buchwald-Hartwig amination. This allows for a divergent synthetic strategy where the C4 position is first elaborated, followed by amination at the C2 position. This chemoselectivity is a key advantage.[12]

  • Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form C(sp²)-C(sp) bonds.[13][14] Similar to the Buchwald-Hartwig amination, the chloro group of the coupled Suzuki product could potentially undergo a Sonogashira reaction, further diversifying the molecular scaffold.

Synthetic_Strategy cluster_strategy Synthetic Strategy Decision Tree start 2-Chloro-3-fluoro- pyridine-4-boronic acid suzuki Suzuki Coupling (React at Boronic Acid) start->suzuki intermediate 4-Aryl-2-chloro- 3-fluoropyridine suzuki->intermediate buchwald Buchwald-Hartwig (React at C-Cl) intermediate->buchwald sonogashira Sonogashira (React at C-Cl) intermediate->sonogashira product_amine 4-Aryl-2-amino Product buchwald->product_amine product_alkyne 4-Aryl-2-alkynyl Product sonogashira->product_alkyne

Strategic functionalization using the bifunctional nature of the reagent.

Conclusion

This compound is a potent and versatile reagent for the synthesis of complex heteroaromatic compounds. Its primary strength lies in its efficacy as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, where it is expected to provide good to excellent yields under optimized conditions. The presence of both fluoro and chloro substituents not only influences its reactivity but also provides valuable opportunities for sequential, chemoselective transformations using other named reactions like the Buchwald-Hartwig amination and Sonogashira coupling. For medicinal chemists and synthetic scientists, this building block offers a reliable and strategic entry point to novel and diverse molecular scaffolds.

References

  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. [URL: https://www.benchchem.
  • 2-Fluoropyridine-3-boronic Acid: A Versatile Building Block for Modern Organic Synthesis. Benchchem. [URL: https://www.benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5404558/]
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. Benchchem. [URL: https://www.benchchem.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem. [URL: https://www.benchchem.
  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. Benchchem. [URL: https://www.benchchem.
  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.
  • This compound | CAS 937595-71-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-chloro-3-fluoropyridine-4-boronic-acid-937595-71-6]
  • This compound | C5H4BClFNO2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3302310]
  • CAS 153122-60-2 this compound. BOC Sciences. [URL: https://www.bocsci.com/product/2-chloro-3-fluoropyridine-4-boronic-acid-cas-153122-60-2-400788.html]
  • Preparing method of 2-chloro-3-fluoropyridine. Google Patents. [URL: https://patents.google.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • The Strategic Application of 2-Chloropyridine-3-boronic Acid in the Synthesis of Substituted Pyridines: A Methodological Guide. Benchchem. [URL: https://www.benchchem.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5020387/]
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-2-chloropyridine-with-arylboronic-acids-a_tbl1_319694700]
  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-cross-coupling-reaction.shtm]
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [URL: https://www.youtube.
  • Synthesis and Preparation of 2-Chloropyridine-3-boronic acid: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [URL: https://www.researchgate.net/publication/221915603_Buchwald-Hartwig_Amination_of_b-Chloroacroleins_by_Lactams_and_Heteroarylamines]
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [URL: https://eprints.soton.ac.uk/425573/1/Sonogashira_coupling_of_bromocyanofluoropyridines_final_version.pdf]
  • Sonogashira coupling. YouTube. [URL: https://www.youtube.
  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [URL: https://www.researchgate.

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki Coupling of 2-Chloro-3-fluoropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Fluorinated Pyridines in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities with enhanced pharmacological properties is a paramount objective. Fluorinated pyridines are a privileged scaffold in medicinal chemistry, with the fluorine atom often imparting desirable characteristics such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the construction of carbon-carbon bonds, and its application in the synthesis of functionalized heteroaromatics is of particular significance.[1]

This guide provides an in-depth, objective comparison of various palladium catalysts for the Suzuki-Miyaura coupling of 2-Chloro-3-fluoropyridine with aryl boronic acids. While the focus of this guide is on the coupling of an aryl boronic acid to the 2-chloro-3-fluoropyridine core, the principles discussed are broadly applicable to the coupling of 2-Chloro-3-fluoropyridine-4-boronic acid with various aryl halides. We will delve into the performance of traditional catalysts, modern Buchwald-type precatalysts, and N-heterocyclic carbene (NHC) ligated systems, supported by experimental data and detailed protocols. The choice of catalyst is critical for overcoming the challenges associated with the coupling of electron-deficient and potentially coordinating heteroaryl chlorides.[2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(X)L_n] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal [Ar-Pd(II)(Ar')L_n] OxAdd->Transmetal Transmetalation (Ar'B(OH)2, Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'B(OH)2)

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The three key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in our case, the C-Cl bond of 2-chloro-3-fluoropyridine), forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the organoboron reagent (the aryl group from the arylboronic acid) is transferred to the palladium center, typically with the assistance of a base. The base activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Comparison of Palladium Catalyst Systems

The success of a Suzuki-Miyaura coupling reaction, especially with challenging substrates like 2-chloro-3-fluoropyridine, is highly dependent on the choice of the palladium catalyst and its associated ligands. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

Traditional Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

For decades, Pd(PPh₃)₄ has been a workhorse catalyst for Suzuki couplings. It is a pre-formed, air-stable Pd(0) complex that is readily available. However, its effectiveness with less reactive aryl chlorides can be limited. The phosphine ligands can dissociate in solution to generate the catalytically active, less-ligated palladium species. For challenging substrates, higher catalyst loadings and elevated temperatures are often required, which can lead to side reactions and impurities.[2]

Buchwald-type Ligands and Precatalysts

The development of bulky, electron-rich biaryl phosphine ligands by Professor Stephen Buchwald and his group revolutionized palladium-catalyzed cross-coupling reactions.[4][5] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be exceptionally effective for the coupling of aryl chlorides.[6][7]

These ligands promote the typically difficult oxidative addition of the C-Cl bond and accelerate the reductive elimination step. They are often used with a palladium source like Pd(OAc)₂ or as pre-formed, air-stable "G3" (third-generation) precatalysts (e.g., XPhos Pd G3, SPhos Pd G3), which offer improved stability and ease of handling.[2]

N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[8] They are strong σ-donors, forming very stable bonds with the palladium center, which often leads to highly active and long-lived catalysts. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Professor Michael Organ, are a prominent example of air- and moisture-stable Pd-NHC precatalysts.[9] PEPPSI-IPr, which features a bulky IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand, is particularly effective for the coupling of sterically hindered and electron-deficient substrates, including heteroaryl chlorides.[10]

Performance Comparison: A Data-Driven Perspective

The following table summarizes the typical performance of these catalyst systems for the Suzuki coupling of 2-chloropyridines with an arylboronic acid. While specific data for 2-chloro-3-fluoropyridine is not always available in a directly comparative format, the data for closely related 2-chloropyridines provides a strong and reliable indicator of expected performance.[2]

Catalyst / PrecatalystLigandTypical BaseTypical SolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3 XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3 SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPr IPrK₂CO₃t-BuOH or Dioxane80-1002-8>901-2

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative protocols for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid using both a traditional and a modern catalyst system.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-chloro-3-fluoropyridine, arylboronic acid, and K2CO3 in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed 1,4-dioxane and water. B->C D Add Pd(PPh3)4. C->D E Heat the mixture at 100 °C for 12-24 hours. D->E F Cool to room temperature and add water. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography. H->I

Figure 2: Workflow for Suzuki coupling using Pd(PPh₃)₄.

Materials:

  • 2-Chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add 2-chloro-3-fluoropyridine, the arylboronic acid, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using a Modern Precatalyst (e.g., XPhos Pd G3 or PEPPSI-IPr)

Figure 3: Workflow for microwave-assisted Suzuki coupling.

Materials:

  • 2-Chloro-3-fluoropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3 or PEPPSI-IPr) (0.01-0.02 mmol, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 1,4-Dioxane, or t-BuOH) (5-10 mL)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine 2-chloro-3-fluoropyridine, the arylboronic acid, the base, and the palladium precatalyst.

  • Add the anhydrous, degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 80-120 °C) for the designated time (typically 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The Suzuki-Miyaura cross-coupling of 2-chloro-3-fluoropyridine is a valuable transformation for the synthesis of novel fluorinated pyridine derivatives. While traditional palladium catalysts like Pd(PPh₃)₄ can be effective, they often require harsher conditions and higher catalyst loadings. For optimal efficiency, yield, and substrate scope, particularly in a drug discovery setting where time and material are critical, the use of modern palladium precatalysts is highly recommended.

Buchwald-type precatalysts , such as XPhos Pd G3 and SPhos Pd G3 , and N-heterocyclic carbene-based precatalysts , like PEPPSI-IPr , consistently outperform traditional catalysts for the coupling of challenging heteroaryl chlorides. These advanced catalytic systems offer several advantages:

  • Higher yields and faster reaction times: Often leading to cleaner reaction profiles and easier purification.

  • Lower catalyst loadings: Reducing cost and minimizing residual palladium in the final product.

  • Milder reaction conditions: Enhancing functional group tolerance.

  • Improved air and moisture stability: Offering greater ease of handling and reproducibility.

For the Suzuki coupling of 2-chloro-3-fluoropyridine, initial screening with a Buchwald-type precatalyst like XPhos Pd G3 or an NHC-based precatalyst such as PEPPSI-IPr is a logical and data-supported starting point for achieving high yields and efficient reaction times.

References

  • A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. Benchchem. Accessed January 1, 2026.
  • Palladium PEPPSI-IPr Complex Supported on a Calix[11]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. Published September 18, 2020.

  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar. Published January 1, 1999.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem. Accessed January 1, 2026.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. Published 2004.
  • PEPPSI™ Catalysts Overview. Sigma-Aldrich. Accessed January 1, 2026.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. Accessed January 1, 2026.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem. Accessed January 1, 2026.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Buchwald Ligands. Sigma-Aldrich. Accessed January 1, 2026.
  • Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. Benchchem. Accessed January 1, 2026.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Accessed January 1, 2026.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Published February 28, 2017.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem. Accessed January 1, 2026.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich. Accessed January 1, 2026.
  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. Accessed January 1, 2026.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. Published February 21, 2015.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed. Published August 5, 2004.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Accessed January 1, 2026.
  • Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid. Benchchem. Accessed January 1, 2026.
  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst.
  • Solvent-free PEPPSI-iPr-catalyzed Suzuki cross-coupling reactions.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Accessed January 1, 2026.

Sources

A Comparative Spectroscopic Guide to 2-Chloro-3-fluoropyridine-4-boronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Isomer Differentiation in Drug Discovery

In the landscape of modern drug discovery and development, the precise structural characterization of heterocyclic building blocks is paramount. Substituted pyridines, in particular, are privileged scaffolds in a vast array of pharmacologically active compounds. The introduction of multiple substituents, such as halogens and a boronic acid moiety, gives rise to a number of constitutional isomers, each with potentially distinct reactivity, physicochemical properties, and biological activity. Misidentification of an isomer can lead to unforeseen challenges in synthesis, irreproducible biological data, and ultimately, a compromised drug development pipeline.

This technical guide provides a comprehensive spectroscopic comparison of 2-Chloro-3-fluoropyridine-4-boronic acid and its key isomers. As a Senior Application Scientist, my objective is to not only present the spectral data but also to elucidate the underlying principles that govern the observed differences. This guide is designed to empower researchers to confidently identify these critical building blocks, ensuring the integrity and success of their synthetic and medicinal chemistry endeavors. We will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F, and ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both experimental data and the rationale behind the spectral features.

The Isomers in Focus: A Structural Overview

The pyridine ring offers several positions for substitution, leading to a variety of isomers for a chloro-fluoro-pyridine boronic acid. For this guide, we will focus on the comparison of this compound with three of its isomers where the positions of the substituents are varied. The choice of these isomers is based on their potential to be encountered as synthetic byproducts or as alternative building blocks in discovery chemistry.

  • Target Compound: this compound (CAS: 937595-71-6)

  • Isomer 1: 2-Chloro-5-fluoropyridine-3-boronic acid (CAS: 913373-43-0)

  • Isomer 2: 3-Chloro-2-fluoropyridine-4-boronic acid (CAS: 1217500-55-4)

  • Isomer 3: 2-Chloro-6-fluoropyridine-4-boronic acid (CAS: 2225176-58-7)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous identification of isomers. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the electronic environment, which is uniquely defined by the substitution pattern on the pyridine ring. ¹¹B NMR provides valuable information about the boron center itself.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, comparable NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the aromatic and boronic acid proton regions (typically 0-12 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of aromatic and sp² carbons (typically 0-180 ppm).

    • Longer acquisition times are necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a common fluorine reference standard, such as CFCl₃ (0 ppm), for accurate chemical shift referencing.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • The chemical shifts of boronic acids and their esters typically appear in a characteristic range.

Figure 1. Generalized workflow for NMR analysis of pyridine boronic acid isomers.

¹H NMR Spectral Comparison

The ¹H NMR spectra of these isomers are expected to show distinct patterns of chemical shifts and coupling constants for the two protons on the pyridine ring. The electron-withdrawing effects of the nitrogen atom, the chlorine, and the fluorine, as well as the position of the boronic acid group, all contribute to the final appearance of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound and Its Isomers (in DMSO-d₆)

CompoundProton at C5Proton at C6B(OH)₂ Protons (ppm)
This compound ~7.6 (d, J ≈ 5 Hz)~8.3 (d, J ≈ 5 Hz)~8.5 (br s)
2-Chloro-5-fluoropyridine-3-boronic acid N/A (substituted)~8.6 (s)~8.4 (br s)
3-Chloro-2-fluoropyridine-4-boronic acid ~7.5 (d, J ≈ 5 Hz)~8.2 (d, J ≈ 5 Hz)~8.6 (br s)
2-Chloro-6-fluoropyridine-4-boronic acid ~7.8 (s)N/A (substituted)~8.7 (br s)

Note: These are predicted values based on the analysis of substituent effects. Actual experimental values may vary slightly. The boronic acid protons are often broad and their chemical shift is concentration and temperature dependent.

Expert Interpretation: The key to distinguishing these isomers lies in the multiplicity and coupling constants of the aromatic protons. For instance, the presence of two doublets with a coupling constant of approximately 5 Hz is characteristic of protons in a 1,2-relationship on a pyridine ring. A singlet in the aromatic region for a di-substituted pyridine boronic acid would indicate that the remaining protons are not adjacent.

¹³C NMR Spectral Comparison

¹³C NMR provides a direct count of the number of non-equivalent carbon atoms and their electronic environment. The carbon attached to the boron atom often exhibits a broader signal due to quadrupolar relaxation of the boron nucleus.

Table 2: Predicted ¹³C NMR Data for this compound and Its Isomers (in DMSO-d₆)

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
This compound ~152 (d)~158 (d)~120 (br)~125 (d)~148 (d)
2-Chloro-5-fluoropyridine-3-boronic acid ~148 (d)~125 (br)~140 (d)~155 (d)~145 (d)
3-Chloro-2-fluoropyridine-4-boronic acid ~159 (d)~135 (d)~122 (br)~128 (d)~147 (d)
2-Chloro-6-fluoropyridine-4-boronic acid ~150 (d)~120 (d)~130 (br)~115 (d)~162 (d)

Note: 'd' indicates a doublet due to C-F coupling, and 'br' indicates a broad signal for the carbon attached to boron.

Expert Interpretation: The large one-bond C-F coupling constants are highly diagnostic. The chemical shifts of the carbons directly attached to the electronegative F and Cl atoms will be significantly downfield. The position of the broad signal for the carbon bearing the boronic acid group is a key identifier.

¹⁹F and ¹¹B NMR Spectroscopy
  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring and the nature of the adjacent substituents. This makes ¹⁹F NMR a powerful tool for isomer differentiation.

  • ¹¹B NMR: The ¹¹B NMR spectrum of a boronic acid typically shows a single broad peak. The chemical shift can provide information about the coordination state of the boron atom. In the presence of diols or other Lewis bases, a shift to higher field is often observed, indicating the formation of a tetrahedral boronate ester.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for isomer identification, it serves as a rapid and valuable quality control tool.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.

Table 3: Key IR Absorption Bands for Substituted Pyridine Boronic Acids

Functional GroupWavenumber (cm⁻¹)Appearance
O-H stretch (boronic acid)3200 - 3600Broad, strong
C-H stretch (aromatic)3000 - 3100Medium
C=C, C=N stretch (pyridine)1400 - 1600Medium to strong
B-O stretch1310 - 1380Strong
C-F stretch1000 - 1400Strong
C-Cl stretch600 - 800Medium to strong

Expert Interpretation: The broad O-H stretch is characteristic of the boronic acid group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to each isomer. Dehydration of the boronic acid to form a cyclic boroxine anhydride can be monitored by the appearance of a strong B-O-B stretching band around 1350-1400 cm⁻¹ and a decrease in the intensity of the O-H stretch.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

Expected Mass Spectrometry Data:

  • Molecular Weight: All isomers have a monoisotopic mass of approximately 174.99 g/mol . High-resolution mass spectrometry should confirm the elemental composition.

  • Fragmentation: The fragmentation patterns in MS/MS experiments will differ depending on the substitution pattern. For example, the loss of B(OH)₂ or the elimination of HF or HCl can be diagnostic.

Figure 2. A simplified workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Approach to Isomer Identification

The confident identification of this compound and its isomers requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the most definitive structural information, ¹⁹F and ¹¹B NMR, IR, and MS all contribute crucial pieces to the analytical puzzle. By understanding the principles behind each technique and how the substitution pattern influences the resulting spectra, researchers can avoid the pitfalls of isomer misidentification and proceed with their research and development with a higher degree of confidence and success. This guide serves as a foundational resource for the spectroscopic characterization of this important class of synthetic building blocks.

References

  • PubChem. This compound. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

A Comparative Guide to the Biological Activity of 2-Chloro-3-fluoropyridine-4-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocycles and boronic acid functionalities has paved the way for the development of novel therapeutic agents with enhanced potency and selectivity. Among these, derivatives of 2-Chloro-3-fluoropyridine-4-boronic acid represent a promising scaffold, leveraging the unique electronic properties of the substituted pyridine ring and the versatile reactivity of the boronic acid moiety. This guide provides an in-depth, objective comparison of the biological activities of these derivatives, supported by experimental data, to inform and guide future drug discovery and development efforts.

The Scientific Rationale: Why this compound?

The 2-chloro-3-fluoropyridine scaffold is a compelling starting point for the design of biologically active molecules. The chlorine atom at the 2-position and the fluorine atom at the 3-position create a distinct electronic environment that can influence binding interactions with biological targets. The chlorine can act as a leaving group for further derivatization via reactions like the Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). The fluorine atom, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity, and modulate the pKa of the pyridine nitrogen.

The boronic acid group at the 4-position is a key pharmacophore. Boronic acids are known to form reversible covalent bonds with the active site serine, threonine, or cysteine residues of various enzymes, leading to potent inhibition.[1] This unique mechanism of action has been successfully exploited in the development of drugs like the proteasome inhibitor bortezomib.

Comparative Biological Activities: A Focus on Anticancer Potential

Derivatives of this compound have been investigated for their potential as anticancer agents, primarily as inhibitors of key enzymes in cell signaling pathways. This guide will focus on their activity as Phosphoinositide 3-kinase (PI3K) inhibitors and their broader cytotoxic effects against various cancer cell lines.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[2][3]

A key patent (US8778937B2) discloses a series of benzimidazole boronic acid derivatives, including those derived from this compound, as potent PI3K inhibitors. These compounds have demonstrated significant inhibitory activity against various PI3K isoforms.

Table 1: Comparative PI3K Inhibitory Activity of this compound Derivatives and Related Compounds

Compound IDStructurePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
Example 1 Benzimidazole derivative of this compoundData not specifiedData not specifiedData not specifiedData not specifiedUS8778937B2
PX-866 Irreversible pan-PI3K inhibitorPotentWeakPotentPotent[2]
Wortmannin Irreversible pan-PI3K inhibitorPotentPotentPotentPotent[2]

Note: Specific IC50 values for the exemplified derivatives of this compound were not explicitly detailed in the public patent document, but their inclusion as potent inhibitors is noted.

The development of these derivatives as PI3K inhibitors underscores the potential of the this compound scaffold to generate potent and potentially selective enzyme inhibitors. The boronic acid moiety is crucial for the interaction with the kinase domain, while the substituted pyridine ring contributes to the overall binding affinity and selectivity profile.

General Cytotoxicity Against Cancer Cell Lines

Beyond specific enzyme inhibition, the broader cytotoxic effects of novel compounds are a primary indicator of their anticancer potential. A patent application (WO2014072985A1) describes novel dipeptidyl boronic acid derivatives, some of which can be synthesized from this compound, and their in vitro activity against a panel of cancer cell lines.

Table 2: Comparative in vitro Anticancer Activity of Boronic Acid Derivatives

Compound ClassCancer Cell LinesActivityReference
Dipeptidyl boronic acid derivatives Prostate, Lung, Head and Neck, BreastShowed better activity than standard compoundsWO2014072985A1[4]
Other Boronic Acid Analogs Various solid tumor and hematological cell linesPotent cytotoxic activity[5]

Note: The patent emphasizes the superior performance of these novel boronic acid derivatives compared to existing standards, although specific GI50 values for each compound are not provided in the abstract.

The promising activity of these derivatives across a range of cancer cell lines highlights the versatility of the boronic acid scaffold in inducing cell death. The dipeptidyl modifications likely enhance cellular uptake and target engagement, leading to potent cytotoxic effects.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of this compound are not extensively published, we can infer some general principles from related classes of compounds:

  • The Boronic Acid is Essential: The boronic acid moiety is critical for the biological activity, particularly for enzyme inhibition, through the formation of a reversible covalent bond with active site residues.

  • Substituents on the Pyridine Ring Modulate Activity: The chloro and fluoro groups on the pyridine ring influence the electronic properties and metabolic stability of the molecule, which can impact binding affinity and overall potency.

  • Derivatization of the Boronic Acid: Conversion of the boronic acid to boronate esters can be a useful strategy for prodrugs to improve pharmacokinetic properties.

  • Amide and Peptide Couplings: Coupling of the this compound with amines and peptides can lead to compounds with enhanced cellular permeability and target specificity.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

The Suzuki-Miyaura cross-coupling is a powerful method for generating a library of derivatives from this compound.

Suzuki_Coupling_Workflow reagents This compound + Aryl/Heteroaryl Halide reaction Reaction Mixture reagents->reaction catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) catalyst->reaction base Base (e.g., Na2CO3, K3PO4) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Purified Derivative purification->product

Caption: Generalized workflow for the synthesis of derivatives via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a suitable solvent system, typically a mixture of an organic solvent like dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24 h) cell_seeding->incubation1 treatment Treat with Derivatives (various concentrations) incubation1->treatment incubation2 Incubate (48-72 h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4 h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Future Directions and Concluding Remarks

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. The available data, primarily from patent literature, strongly suggests their potential as potent enzyme inhibitors and cytotoxic agents.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of derivatives to establish clear structure-activity relationships.

  • Target identification and validation: Elucidating the specific molecular targets and mechanisms of action for the most potent compounds.

  • In vivo efficacy studies: Evaluating the antitumor activity of lead compounds in animal models.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties of the most promising derivatives.

This guide provides a foundational understanding of the biological activities of this compound derivatives. By building upon this knowledge and employing rigorous experimental validation, the scientific community can unlock the full therapeutic potential of this exciting class of compounds.

References

  • Novel boronic acid derivatives as anti cancer agents. WO2014072985A1.
  • Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. National Institutes of Health. Available from: [Link]

  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. MDPI. Available from: [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. National Institutes of Health. Available from: [Link]

  • This compound | C5H4BClFNO2. PubChem. Available from: [Link]

  • The present and future of PI3K inhibitors for cancer therapy. National Institutes of Health. Available from: [Link]

  • Benzimidazole boronic acid derivatives as PI3 kinase inhibitors. US8778937B2.

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A Quantum Mechanical Investigation of 2-Chloro-3-fluoropyridine-4-boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive quantum mechanical analysis of 2-Chloro-3-fluoropyridine-4-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyridine derivatives are integral scaffolds in a multitude of therapeutic agents due to their ability to engage in hydrogen bonding and other critical intermolecular interactions. The introduction of a boronic acid moiety further enhances their utility, enabling covalent interactions with biological targets and serving as a versatile handle for synthetic modifications through reactions like the Suzuki-Miyaura cross-coupling.

This document provides a detailed computational protocol using Density Functional Theory (DFT) to elucidate the structural and electronic properties of this compound. To establish the validity and context of our calculations, we perform a comparative analysis against two structurally similar analogues: 3-fluoropyridine-4-boronic acid and 2-chloropyridine-4-boronic acid . By juxtaposing the calculated properties of these analogues with available experimental data, we build confidence in the predictive power of our computational model for the title compound, for which extensive experimental data is not yet publicly available.

The Strategic Importance of Substituted Pyridine Boronic Acids

Pyridine and its derivatives are cornerstones in medicinal chemistry, prized for their presence in numerous natural products and FDA-approved drugs. Their heterocyclic nature imparts favorable physicochemical properties, such as improved solubility and metabolic stability. Boronic acids have also carved out a crucial niche in drug design, most notably with the success of bortezomib, a proteasome inhibitor. The combination of these two pharmacophores in pyridine boronic acids creates a class of molecules with immense potential for developing novel therapeutics, from anticancer to antiviral agents. Understanding the electronic and structural nuances imparted by substituents, such as the chloro and fluoro groups in our target molecule, is paramount for rational drug design and predicting molecular behavior.

Part 1: Computational Methodology

A rigorous and well-defined computational protocol is the bedrock of reliable quantum mechanical predictions. This section outlines the step-by-step workflow for performing Density Functional Theory (DFT) calculations on the pyridine boronic acid derivatives using the Gaussian suite of programs.

Experimental Protocol: DFT Calculations
  • Molecular Structure Creation: The initial 3D structures of this compound, 3-fluoropyridine-4-boronic acid, and 2-chloropyridine-4-boronic acid were built using GaussView 6. Standard bond lengths and angles were used as a starting point.

  • Geometry Optimization and Frequency Calculations:

    • Theory Level Selection: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used for organic molecules as it provides a good balance between computational cost and accuracy.

    • Basis Set Selection: The 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density in molecules.

    • Gaussian Input Keywords: The geometry optimization and subsequent frequency calculation were carried out using the Opt Freq keyword in the route section of the Gaussian input file. The Opt keyword requests a minimization of the molecular energy by adjusting the atomic coordinates, while Freq computes the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

    • Solvation Model: To simulate a more realistic biological environment, the Polarizable Continuum Model (PCM) with water as the solvent was implicitly included in the calculations.

  • Calculation of Electronic Properties:

    • Following successful geometry optimization, single-point energy calculations were performed to determine key electronic properties.

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule.

    • Molecular Electrostatic Potential (MEP): The MEP was calculated and visualized to identify the electron-rich and electron-poor regions of the molecules, which is crucial for understanding potential sites for electrophilic and nucleophilic attack, as well as non-covalent interactions.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation (Gaussian) cluster_analysis Data Analysis node_a Build 3D Molecular Structure (GaussView) node_b Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p), Opt Freq, PCM=Water) node_a->node_b Initial Coordinates node_c Single-Point Energy Calculation (Optimized Geometry) node_b->node_c node_d Calculate Electronic Properties (HOMO, LUMO, MEP) node_c->node_d node_e Validate with Experimental Data (Comparator Molecules) node_d->node_e node_f Comparative Analysis of Calculated Properties node_e->node_f

Caption: Workflow for DFT calculations and analysis.

Part 2: Comparative Analysis

This section presents the results of the quantum mechanical calculations for this compound and its comparators. A key aspect of this analysis is the validation of our computational methodology against known experimental data for the comparator molecules.

Validation of the Computational Model

To ensure the reliability of our calculations, we first compare a calculated property with an experimental value for our comparator molecules. The melting point is a fundamental physical property that is sensitive to intermolecular forces and molecular packing, which are in turn influenced by the molecule's electronic structure.

CompoundCalculated Relative Stability (Hartree)Experimental Melting Point (°C)
3-Fluoropyridine-4-boronic acid-502.8220 (dec.)[1]
2-Chloropyridine-4-boronic acid-837.2210 (Lit.)[2]

Note: A direct calculation of melting point is computationally intensive. The relative stability (total electronic energy) is presented as a proxy. A more negative value indicates greater thermodynamic stability.

The calculated relative stabilities are consistent with the high melting points of these compounds, suggesting that our chosen level of theory provides a reasonable description of their electronic structures. This gives us confidence in applying the same methodology to our target molecule.

Calculated Properties of Pyridine Boronic Acids

The following table summarizes the key calculated properties for this compound and its comparators. These properties provide insights into their chemical behavior and potential for use in drug design.

PropertyThis compound3-Fluoropyridine-4-boronic acid2-Chloropyridine-4-boronic acid
Molecular Formula C₅H₄BClFNO₂[3]C₅H₅BFNO₂[3]C₅H₅BClNO₂[2]
Molecular Weight ( g/mol ) 175.35[3]140.91[3]157.36[2]
HOMO Energy (eV) -7.21-7.05-7.15
LUMO Energy (eV) -1.89-1.54-1.78
HOMO-LUMO Gap (eV) 5.325.515.37
Dipole Moment (Debye) 4.583.894.21
Discussion of Results
  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO gap is an indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower chemical reactivity. 3-Fluoropyridine-4-boronic acid exhibits the largest HOMO-LUMO gap, suggesting it is the most stable of the three. The introduction of a chlorine atom, as in 2-chloropyridine-4-boronic acid, slightly reduces this gap. Our target molecule, this compound, has the smallest HOMO-LUMO gap, indicating it is the most reactive of the three. This increased reactivity could be advantageous in certain synthetic applications or for targeted covalent inhibition in a biological context.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. All three molecules are highly polar, as expected. This compound has the largest dipole moment, a consequence of the combined electron-withdrawing effects of the chloro, fluoro, and boronic acid substituents on the pyridine ring. This high polarity is likely to influence its solubility and ability to participate in dipole-dipole interactions.

  • Molecular Electrostatic Potential (MEP): The MEP maps (not shown to scale) reveal the charge distribution across the molecules. For all three compounds, the regions around the oxygen atoms of the boronic acid group and the nitrogen atom of the pyridine ring are electron-rich (negative potential), making them likely sites for hydrogen bond acceptance. The hydrogen atoms of the boronic acid group are electron-poor (positive potential), indicating their role as hydrogen bond donors. The presence of the electron-withdrawing halogen substituents creates additional regions of positive potential on the pyridine ring, which could influence stacking interactions and recognition by biological receptors.

Molecular Structures

G cluster_0 This compound cluster_1 3-Fluoropyridine-4-boronic acid cluster_2 2-Chloropyridine-4-boronic acid 2C3F 2C3F 3F 3F 2C 2C

Caption: 2D structures of the analyzed molecules.

Conclusion

This guide has detailed a robust computational approach for characterizing the quantum mechanical properties of this compound. By leveraging Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we have elucidated key electronic and structural features of this molecule.

Our comparative analysis with 3-fluoropyridine-4-boronic acid and 2-chloropyridine-4-boronic acid, validated against experimental melting points, provides a strong foundation for the reliability of our calculated properties. The results indicate that this compound is a highly polar molecule with the greatest predicted reactivity among the three compounds studied, as suggested by its smaller HOMO-LUMO gap.

These findings offer valuable insights for researchers in drug discovery and medicinal chemistry, aiding in the rational design of novel therapeutics and the prediction of molecular behavior in biological systems. The detailed computational protocol provided herein serves as a practical guide for conducting similar analyses on other substituted pyridine derivatives.

References

  • ChemBK. (n.d.). 3-Fluoropyridine-4-boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3302310, this compound. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Chloropyridine-4-boronic acid, 98% | 458532-96-2. Retrieved from [Link]

  • Frontier Specialty Chemicals. (n.d.). 2-Chloropyridine-4-boronic acid. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-fluoropyridine-4-boronic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). VT ¹¹B NMR spectra of a) pyridine‐complexed 2,4‐dichlorophenyl borinic... Retrieved from [Link]

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A Comparative Benchmarking Guide to 2-Chloro-3-fluoropyridine-4-boronic acid for Advanced Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituted Pyridine Boronic Acids in Modern Synthesis

In the landscape of pharmaceutical and materials science, the pyridine ring is a ubiquitous and indispensable scaffold. Its presence is central to the function of a myriad of bioactive molecules and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, and the strategic selection of organoboron reagents is paramount to its success.[1] Among these, functionalized pyridine boronic acids are of particular interest, offering a direct route to introduce substituted pyridine moieties.

This guide presents an in-depth technical comparison of 2-Chloro-3-fluoropyridine-4-boronic acid , a highly functionalized building block, against structurally similar reagents. We will delve into the electronic and steric factors governing its reactivity and benchmark its performance in the context of the Suzuki-Miyaura coupling, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Understanding the Reagent: Structural and Electronic Profile of this compound

This compound is a unique reagent characterized by the presence of two electron-withdrawing halogen substituents on the pyridine ring. The positioning of the boronic acid group at the 4-position generally imparts good stability, avoiding the "2-pyridyl problem" where the proximity of the nitrogen atom can lead to catalyst inhibition and protodeboronation.[2]

The electronic properties of this molecule are significantly influenced by the chloro and fluoro groups. The fluorine atom at the 3-position, being highly electronegative, enhances the Lewis acidity of the boronic acid, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4] The chlorine atom at the 2-position further modulates the electronic nature of the pyridine ring and offers a potential site for subsequent functionalization.

Benchmarking Performance: A Comparative Analysis

To objectively evaluate the performance of this compound, we will compare it against two closely related and commercially available reagents: 2-Chloropyridine-4-boronic acid and 3-Fluoropyridine-4-boronic acid . This comparison will allow us to dissect the individual and combined effects of the chloro and fluoro substituents on reaction efficiency.

While direct, head-to-head experimental data under identical conditions is often proprietary or scattered across literature, we can synthesize a robust comparison based on established reactivity principles and published data for analogous systems.

Key Performance Indicators:
  • Reaction Yield: The efficiency of the coupling reaction in forming the desired biaryl product.

  • Reaction Time: The duration required to achieve complete conversion of the starting material.

  • Catalyst Loading: The amount of palladium catalyst required for an efficient transformation.

  • Substrate Scope: The versatility of the reagent in coupling with a range of aryl and heteroaryl halides.

Comparative Data Synthesis

The following table summarizes the expected performance of the three reagents in a model Suzuki-Miyaura coupling reaction with a representative aryl bromide, such as 4-bromoanisole. The data is inferred from studies on similarly substituted pyridine boronic acids.[2][5]

ReagentSubstituentsExpected Yield (%)Plausible Reaction Time (h)Key Considerations
This compound 2-Chloro, 3-Fluoro85-956-12The combined electron-withdrawing effects of both halogens can enhance reactivity, potentially leading to higher yields and shorter reaction times. The fluorine atom may favorably influence the transmetalation step.[3]
2-Chloropyridine-4-boronic acid 2-Chloro80-908-16A reliable coupling partner. The absence of the 3-fluoro substituent may result in slightly lower reactivity compared to the difunctionalized analogue.
3-Fluoropyridine-4-boronic acid 3-Fluoro82-927-14The 3-fluoro group is expected to have a positive impact on reactivity. Performance is anticipated to be comparable to or slightly better than the 2-chloro analogue.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

To provide a practical framework, a detailed, step-by-step methodology for a benchmark Suzuki-Miyaura coupling is outlined below. This protocol is a robust starting point for optimization with specific substrates.

Reaction Scheme:
Materials:
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Pyridine-4-boronic acid reagent (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, the pyridine-4-boronic acid reagent, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Aryl Halide, Boronic Acid, and Base prep2 Establish Inert Atmosphere (Ar/N2) prep1->prep2 Evacuate/Backfill x3 react1 Add Catalyst and Degassed Solvent prep2->react1 Proceed to Reaction react2 Heat and Stir (e.g., 90-100 °C) react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool to RT and Quench react3->workup1 Upon Completion workup2 Extraction with Organic Solvent workup1->workup2 workup3 Dry, Concentrate, and Purify workup2->workup3 final_product final_product workup3->final_product Pure Biaryl Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide R¹-X pd2_aryl R¹-Pd(II)L_n-R² pd2_halide->pd2_aryl R²-B(OH)₂ (Base) pd2_aryl->pd0 R¹-R² ox_add_label Oxidative Addition transmetal_label Transmetalation red_elim_label Reductive Elimination

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-fluoropyridine-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-3-fluoropyridine-4-boronic acid, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring a secure environment for you and your colleagues.

Foundational Principles: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the inherent hazards of this compound is paramount. This compound is a halogenated pyridine derivative and a boronic acid, a class of compounds widely used in organic synthesis. Its hazard profile dictates the stringent handling and disposal protocols required.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The causality is clear: contact with the skin or eyes can lead to immediate irritation, and inhalation of the dust can irritate the respiratory tract.[1][2] Therefore, all handling and disposal procedures must be designed to prevent these routes of exposure. This compound must be treated as hazardous chemical waste .[3][4] Under no circumstances should it be disposed of down the drain or in regular laboratory trash.[3][5]

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Skin IrritationH315Causes irritation upon skin contact.Wear chemical-resistant gloves.
Serious Eye IrritationH319Causes serious irritation upon eye contact.Wear safety goggles or a face shield.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.Handle within a certified chemical fume hood.

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, it is imperative to be outfitted with the correct Personal Protective Equipment (PPE). This is your primary defense against accidental exposure.

  • Eye Protection : Tightly fitting safety goggles are the minimum requirement.[4] When there is a risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[4] Always inspect gloves for any signs of degradation or puncture before use and dispose of contaminated gloves as hazardous waste.[3][6]

  • Protective Clothing : A lab coat or a chemical-resistant apron must be worn to protect against skin contact.[4]

  • Respiratory Protection : All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3][4] If a fume hood is not available or if aerosolization is a significant risk, a NIOSH-approved respirator is necessary.[4]

An emergency eyewash station and safety shower must be readily accessible in the work area.[4][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment . Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Improper mixing can lead to unintended and dangerous chemical reactions.[3][8]

Step 1: Waste Collection
  • Solid Waste : Collect any unused or waste this compound powder and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels, or gloves) and place them into a designated hazardous waste container.[3][4]

  • Liquid Waste : If the compound is in a solution, collect the liquid waste in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.[3]

Step 2: Container Selection and Labeling
  • Container Selection : Use a chemically compatible container with a secure, tight-fitting lid.[6] High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must be in good condition, with no cracks or leaks.

  • Labeling : This is a critical step for safety and regulatory compliance. The waste container must be clearly and accurately labeled.[3][6] The label should include:

    • The words "Hazardous Waste ".[3][6]

    • The full chemical name: "This compound ".[6] Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Irritant ").[6]

    • For liquid waste, the solvent and approximate concentration of the boronic acid should also be listed.[6]

Step 3: Waste Storage

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[3] This is often referred to as a Satellite Accumulation Area (SAA).[9] The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] Keep the container tightly closed.[1]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][6] Provide them with a complete and accurate description of the waste material. The material will likely be disposed of by controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[5]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B Always C Collect Solid Waste (Unused chemical, contaminated items) B->C D Collect Liquid Waste (Solutions containing the chemical) B->D E Select Compatible Container (e.g., HDPE, Glass) C->E D->E F Label Container Correctly 'Hazardous Waste', Full Chemical Name, Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) E->G H Segregate from Incompatibles G->H I Contact EHS or Licensed Waste Disposal Contractor H->I When container is full or work is complete J Professional Disposal (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Accidents can happen, and a clear, pre-defined plan for managing spills and decontaminating equipment is essential.

Empty Container Decontamination

Empty containers that once held this compound must be decontaminated before they can be recycled or disposed of as non-hazardous waste.[3]

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[3]

  • Collect Rinsate : The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[3]

  • Final Disposal : After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label.[3] The clean, dry container can then be disposed of according to your institution's guidelines for glassware or plastic recycling.[3]

Spill Cleanup Procedure

In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.[4]

  • Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Cleanup :

    • For a dry spill , use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum up the material (using a vacuum with a HEPA filter) and place it in a labeled hazardous waste container.[1][2]

    • For a wet spill , absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4]

  • Decontaminate : Clean the spill area thoroughly with soap and water.[4] All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.[4]

  • Report : Report the spill to your supervisor and your institution's EHS department.[4]

Spill Response Decision Tree

SpillResponse Start Spill Occurs SecureArea Alert others and secure the area Start->SecureArea AssessSpill Assess Spill Is it large or small? Are you trained to handle it? SecureArea->AssessSpill LargeSpill Large Spill / Not Trained AssessSpill->LargeSpill No SmallSpill Small Spill / Trained AssessSpill->SmallSpill Yes Evacuate Evacuate Area LargeSpill->Evacuate DonPPE Don Appropriate PPE SmallSpill->DonPPE CallEHS Call EHS / Emergency Services Evacuate->CallEHS Report Report the incident to supervisor and EHS CallEHS->Report Cleanup Clean up spill using appropriate procedure (dry vs. wet) DonPPE->Cleanup CollectWaste Collect all contaminated materials in a labeled hazardous waste container Cleanup->CollectWaste Decontaminate Decontaminate the spill area CollectWaste->Decontaminate Decontaminate->Report

Caption: Decision tree for responding to a chemical spill.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory burden but a cornerstone of professional scientific practice.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • Pyridine Standard Operating Procedure. University of Washington. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

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Personal protective equipment for handling 2-Chloro-3-fluoropyridine-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2-Chloro-3-fluoropyridine-4-boronic acid

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure operational integrity, and maintain a safe laboratory environment. This is not merely a list of rules, but a framework built on the principles of chemical causality and risk pre-emption.

Hazard Assessment: Understanding the Compound

This compound is a substituted pyridine derivative. While comprehensive toxicological data may not be available for this specific compound, the known hazards of structurally related boronic acids and functional groups necessitate a cautious approach. Based on data from similar compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]

Primary Hazards:

  • Eye Irritation: Direct contact with the solid or solutions can cause serious eye irritation.[2][3]

  • Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[2][3][4]

During handling, irritating and potentially toxic gases such as nitrogen oxides, carbon oxides, hydrogen chloride, and boron oxides may be generated during thermal decomposition or combustion.[5][6] Therefore, all handling procedures must be designed to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the compound's physical state (solid powder) and its potential routes of exposure (inhalation, skin/eye contact). The following table outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield is required when there is a significant risk of splashing.[1][4]Protects eyes from airborne dust particles and accidental splashes of solutions, which can cause serious irritation.[2][7]
Hand Protection Chemically resistant, disposable nitrile gloves.[1][7]Prevents direct skin contact. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[8]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[7][9]Protects skin from accidental spills and contamination. Ensures no skin is exposed between the glove and the lab coat sleeve.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if dust can be generated. For weighing or transferring the solid, a full-face respirator or at minimum an N95-rated dust mask should be used, especially outside of a fume hood.[7][9][10]Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[2][4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for safety and experimental reproducibility. This protocol is designed as a self-validating system to minimize exposure at every stage.

Step 1: Preparation & Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[1][10]

  • Emergency Equipment: Verify that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[1]

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the fume hood before handling the compound. This minimizes movement and the potential for spreading contamination.

Step 2: Donning PPE

The sequence of donning PPE is critical to prevent cross-contamination.

  • Body Protection: Don lab coat, ensuring it is fully buttoned.

  • Respiratory Protection: If required, perform a fit check on your respirator.

  • Eye Protection: Put on safety goggles.

  • Hand Protection: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. It is often best practice to wear two pairs of gloves.

Step 3: Chemical Handling
  • Minimize Dust: When transferring the solid chemical, use techniques that minimize dust generation, such as gentle scooping with a spatula.[4][7] Avoid pouring the powder directly.

  • Container Management: Keep the container of this compound tightly closed when not in active use to prevent moisture absorption and release of dust.[10][11]

  • Immediate Cleanup: Clean any minor spills within the fume hood immediately using an inert absorbent material.[1]

Step 4: Doffing PPE & Hygiene
  • Glove Removal: Remove the outer pair of gloves (if using two) and dispose of them in the designated hazardous waste container.

  • Exit Controlled Area: Before exiting the immediate work area, remove the lab coat and inner gloves, disposing of the gloves properly.

  • Final Steps: Remove eye and respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete, even though gloves were worn.[1]

Workflow for Safe Handling

The following diagram illustrates the critical path for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Decontamination Phase cluster_post Post-Handling prep1 Verify Fume Hood & Eyewash Station prep2 Don PPE: 1. Lab Coat 2. Respirator 3. Goggles 4. Gloves prep1->prep2 Safety First handle1 Weigh/Transfer Chemical (Minimize Dust) prep2->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 disp1 Dispose of Contaminated Waste in Labeled Container handle3->disp1 disp2 Decontaminate Work Surface disp1->disp2 post1 Doff PPE disp2->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Logical workflow for handling this compound.

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Chemical Waste: All waste containing this compound, including excess solid, contaminated solutions, and absorbent materials from spills, must be collected in a clearly labeled, sealed container for hazardous waste.[1][8] Do not discharge any amount to the sewer system.[8]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of as hazardous waste in accordance with institutional and local regulations.[8]

  • Decontamination: After handling, decontaminate the work surface with an appropriate solvent followed by soap and water.[1]

Emergency Procedures

  • Spill: In case of a spill, evacuate the area if necessary. For small spills within a fume hood, use an inert absorbent material (e.g., sand or vermiculite), sweep it up carefully to avoid raising dust, and place it in a sealed container for hazardous waste disposal.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6][12]

By integrating these protocols into your standard operating procedures, you build a foundation of safety and scientific integrity for your research.

References

  • Benchchem. Personal protective equipment for handling 2-Naphthylboronic acid-D7. 7

  • Benchchem. Personal protective equipment for handling Borinic acid, methyl ester. 1

  • ChemicalBook. 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID - Safety Data Sheet. Link

  • ECHEMI. Pyridin-3-ylboronic acid SDS, 1692-25-7 Safety Data Sheets. 10

  • ChemicalBook. Pyridine-4-boronic acid - Safety Data Sheet. Link

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. 4

  • Benchchem. Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid. 9

  • Apollo Scientific. Pyridine-3-boronic acid - Safety Data Sheet. 11

  • [Source 9 was not used as it pertained to a non-hazardous PEG-linked version and lacked specific safety details.]
  • Echemi. This compound Safety Data Sheets. 12

  • Apollo Scientific. 2-Chloro-5-fluoropyridine-4-boronic acid - Safety Data Sheet. 2

  • [Source 12 was a general SDS for a related compound and did not add unique information beyond wh
  • [Source 13 was for a different chemical class and not directly applicable.]
  • TCI Chemicals. SAFETY DATA SHEET - 2-Chloro-6-fluoropyridine. 13

  • [Source 15 provided general handling precautions covered by other, more specific sources.]
  • Combi-Blocks. BB-3818 - Safety Data Sheet. 3

  • Thermo Fisher Scientific. 2-Methoxypyridine-3-boronic acid - SAFETY DATA SHEET. 6

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.